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Foundational

4-Fluoropyrimidin-5-amine CAS number and chemical properties

An in-depth technical whitepaper on the chemical properties, synthetic methodologies, and pharmaceutical applications of 4-Fluoropyrimidin-5-amine. Executive Summary 4-Fluoropyrimidin-5-amine is a highly specialized hete...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the chemical properties, synthetic methodologies, and pharmaceutical applications of 4-Fluoropyrimidin-5-amine.

Executive Summary

4-Fluoropyrimidin-5-amine is a highly specialized heterocyclic building block that has garnered significant attention in modern medicinal chemistry and drug discovery. Characterized by a pyrimidine core substituted with a fluorine atom at the C4 position and a primary amine at the C5 position, this compound serves as a critical intermediate. The strategic placement of the highly electronegative fluorine atom adjacent to the amine group profoundly alters the electronic landscape of the pyrimidine ring, enhancing metabolic stability and modulating hydrogen-bonding capabilities. This guide provides a comprehensive overview of its physicochemical properties, mechanistic role in pharmacophore design, and validated synthetic protocols.

Molecular Identity and Physicochemical Profile

Understanding the baseline physicochemical properties of 4-Fluoropyrimidin-5-amine is essential for predicting its behavior in synthetic reactions and biological systems. The quantitative data is summarized below.

PropertyValue
IUPAC Name 4-Fluoropyrimidin-5-amine
CAS Number 2172117-51-8[1]
Molecular Formula C4H4FN3[2]
Molecular Weight 113.10 g/mol [2]
Boiling Point ~279.7 °C at 760 mmHg[3]
Melting Point 192–193 °C
Density ~1.372 g/cm³

Causality in Physical Properties: The relatively high melting and boiling points for a low-molecular-weight heterocycle[3] are driven by strong intermolecular hydrogen bonding facilitated by the C5-primary amine. The density (1.372 g/cm³) reflects the compact, planar nature of the fluorinated aromatic system.

Mechanistic Role in Pharmacophore Design

The integration of 4-fluoropyrimidin-5-amine into complex drug scaffolds is not arbitrary; it is driven by rational drug design principles:

  • Metabolic Shielding (The Fluorine Effect): Unsubstituted pyrimidines are often vulnerable to cytochrome P450-mediated oxidative metabolism. The C4-fluorine acts as a bioisostere for hydrogen. Because the C-F bond is significantly stronger than a C-H bond, it effectively blocks metabolic oxidation at this site, thereby increasing the half-life of the resulting drug candidate.

  • Electronic Modulation of the Amine: Fluorine exerts a powerful electron-withdrawing inductive effect (-I). This decreases the electron density of the pyrimidine ring and lowers the pKa of the adjacent C5-amine. This modulation fine-tunes the amine's hydrogen-bond donating capacity, which is often crucial for achieving high-affinity binding within target protein pockets.

  • Target Applications: This scaffold is heavily utilized in the synthesis of advanced therapeutics, most notably in the development of N-acryloylmorpholine derivatives acting as Keap1 modulators [4]. By modulating the Keap1-Nrf2 pathway, these derivatives are critical in developing interventions for oxidative stress-related and inflammatory diseases[4].

Experimental Protocol: Regioselective Synthesis

A highly reliable and self-validating method to synthesize 4-fluoropyrimidin-5-amine is through the regioselective catalytic dechlorination of its commercially available precursor, 2-chloro-4-fluoropyrimidin-5-amine (CAS: 2161283-03-8)[4].

Objective

To synthesize 4-fluoropyrimidin-5-amine by selectively reducing the C2-chlorine bond while strictly preserving the C4-fluorine bond.

Materials
  • 2-Chloro-4-fluoropyrimidin-5-amine (1.0 eq)[4]

  • 10% Palladium on Carbon (Pd/C) (0.05 eq Pd)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Hydrogen gas (H₂)

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10.0 mmol of 2-chloro-4-fluoropyrimidin-5-amine in 50 mL of anhydrous MeOH in a flame-dried round-bottom flask.

    • Causality: Methanol is an excellent protic solvent that stabilizes the transition states during hydrogenolysis and ensures complete dissolution of the polar amine precursor.

  • Base Addition: Add 15.0 mmol of Et₃N to the solution.

    • Causality: The reduction of the C-Cl bond generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the pyrimidine nitrogens, deactivating the ring and potentially poisoning the palladium catalyst. Et₃N acts as an essential acid scavenger.

  • Catalyst Introduction: Carefully add 10% Pd/C to the mixture under an inert argon atmosphere.

    • Causality: The C2-Cl bond is highly activated due to its position between two electronegative ring nitrogens, allowing for facile oxidative addition by Pd(0). In contrast, the C4-F bond is thermodynamically robust and inert to these mild hydrogenolysis conditions, ensuring perfect regioselectivity.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir the reaction mixture vigorously under a balloon of H₂ (1 atm) at room temperature for 4–6 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC to confirm the complete consumption of the starting material.

  • Workup and Purification: Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess MeOH. (Safety Note: Do not let the Pd/C dry out completely on the filter, as it is highly pyrophoric). Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to yield pure 4-fluoropyrimidin-5-amine[5].

Workflow Visualization

The following diagram illustrates the logical progression from the halogenated precursor through the regioselective synthetic workflow, culminating in its application in drug discovery.

Workflow A 2-Chloro-4-fluoropyrimidin-5-amine Precursor (CAS: 2161283-03-8) B Catalytic Hydrogenation (Pd/C, H₂, Et₃N, MeOH) A->B Regioselective Dechlorination C 4-Fluoropyrimidin-5-amine Target (CAS: 2172117-51-8) B->C Workup & Purification D Drug Discovery (e.g., Keap1 Modulators) C->D Scaffold Integration

Figure 1: Regioselective synthetic workflow and downstream application of 4-Fluoropyrimidin-5-amine.

References

  • Buy 4-Fluoropyrimidin-5-amine (EVT-13767701) . EvitaChem. 5

  • 2172117-51-8 | 4-Fluoropyrimidin-5-amine . AiFChem. 1

  • WO2024073587A1 - N-acryloylmorpholine derivatives as keap1 modulators and uses thereof . Google Patents. 4

  • 4-Fluoropyrimidin-5-amine Chemical Reactions Analysis . EvitaChem. 3

Sources

Exploratory

Synthesis of 4-Fluoropyrimidin-5-amine from commercially available starting materials

Executive Summary 4-Fluoropyrimidin-5-amine is a highly valuable building block in medicinal chemistry and drug development. It is frequently utilized as a bioisostere for anilines and pyridines to modulate pKa​ , improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoropyrimidin-5-amine is a highly valuable building block in medicinal chemistry and drug development. It is frequently utilized as a bioisostere for anilines and pyridines to modulate pKa​ , improve metabolic stability, and enhance the lipophilicity of active pharmaceutical ingredients (APIs). Synthesizing this molecule from commercially available starting materials requires a strategic approach to navigate the reactivity of the electron-deficient pyrimidine ring and the sensitivity of the carbon-fluorine (C–F) bond.

This whitepaper details a robust, self-validating two-step synthetic workflow starting from 4-chloro-5-nitropyrimidine, emphasizing the mechanistic causality behind reagent selection and experimental conditions.

Retrosynthetic Analysis & Strategy

The most efficient, scalable, and economically viable route to 4-fluoropyrimidin-5-amine begins with the commercially available precursor 4-chloro-5-nitropyrimidine (CAS: 150943-50-3). The synthesis is achieved via a two-step sequence:

  • Nucleophilic Aromatic Substitution (S N​ Ar) : The nitro group at the 5-position strongly activates the 4-position, facilitating the displacement of the chloride leaving group by a fluoride ion[1].

  • Chemoselective Nitro Reduction : The intermediate 4-fluoro-5-nitropyrimidine must be reduced to the corresponding amine without triggering hydrodefluorination—a common and detrimental side reaction when using standard palladium-catalyzed hydrogenation[2].

SynthRoute SM 4-Chloro-5-nitropyrimidine (Commercially Available) Int 4-Fluoro-5-nitropyrimidine (Intermediate) SM->Int KF, 18-crown-6 MeCN, 80°C (SNAr) Prod 4-Fluoropyrimidin-5-amine (Target Molecule) Int->Prod Fe, NH4Cl EtOH/H2O, 80°C (Reduction)

Fig 1: Two-step synthetic workflow for 4-fluoropyrimidin-5-amine.

Step 1: Halogen Exchange via Nucleophilic Aromatic Substitution (S N​ Ar)

Mechanistic Insight

The fluorination of electron-deficient heterocycles typically proceeds via an addition-elimination S N​ Ar mechanism[1]. In this substrate, the highly electron-withdrawing nitro group stabilizes the negative charge buildup in the transition state, forming a discrete Meisenheimer complex.

The addition of the fluoride nucleophile is the rate-determining step, followed by the rapid elimination of the chloride ion. To overcome the high lattice and hydration energy of fluoride salts and enhance nucleophilicity, anhydrous potassium fluoride (KF) is used in combination with 18-crown-6 ether. The crown ether sequesters the potassium cation, generating highly reactive "naked" fluoride in an aprotic solvent like acetonitrile (MeCN).

SNArMechanism A 4-Chloro-5-nitropyrimidine + F⁻ B Meisenheimer Complex (Anionic Intermediate) A->B Addition (Rate Determining) C 4-Fluoro-5-nitropyrimidine + Cl⁻ B->C Elimination (Fast)

Fig 2: Addition-elimination mechanism (SNAr) via Meisenheimer complex.

Experimental Protocol: Synthesis of 4-Fluoro-5-nitropyrimidine
  • Preparation : In a flame-dried, argon-purged round-bottom flask, suspend spray-dried KF (3.0 equiv) and 18-crown-6 (0.1 equiv) in anhydrous MeCN (0.2 M relative to the starting material).

  • Addition : Add 4-chloro-5-nitropyrimidine (1.0 equiv) to the suspension in one portion.

  • Reaction : Heat the mixture to 80 °C under an argon atmosphere and stir vigorously for 12–16 hours. Monitor the reaction via LC-MS or TLC (EtOAc/Hexane 1:3) to ensure complete consumption of the starting material.

  • Workup : Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford 4-fluoro-5-nitropyrimidine as a pale yellow solid.

Step 2: Chemoselective Nitro Reduction

Mechanistic Insight

Reducing the nitro group to an amine in the presence of a C–F bond requires careful selection of the reducing agent. Catalytic hydrogenation (e.g., Pd/C, H 2​ ) poses a significant risk of hydrodefluorination, where the C–F bond is inadvertently cleaved to form a C–H bond.

To circumvent this, a single-electron transfer (SET) reduction using Iron (Fe) powder and Ammonium Chloride (NH 4​ Cl) is employed[2]. This classic Béchamp-type reduction operates under mild, slightly acidic conditions, selectively reducing the nitro group via nitroso and hydroxylamine intermediates without affecting the halogenated pyrimidine core[3].

Experimental Protocol: Synthesis of 4-Fluoropyrimidin-5-amine
  • Preparation : Dissolve 4-fluoro-5-nitropyrimidine (1.0 equiv) in a solvent mixture of Ethanol and Water (4:1 v/v, 0.1 M).

  • Addition : Add Iron powder (325 mesh, 5.0 equiv) and solid NH 4​ Cl (5.0 equiv) to the solution.

  • Reaction : Heat the vigorously stirred suspension to 80 °C for 2–4 hours. The reaction progress must be monitored closely by LC-MS to prevent over-reduction or degradation.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron, washing the filter cake thoroughly with hot ethyl acetate.

  • Extraction : Concentrate the filtrate to remove ethanol, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification : Purify the crude product via silica gel chromatography (DCM/MeOH gradient) to yield 4-fluoropyrimidin-5-amine.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the two-step synthesis under optimized conditions:

StepTransformationReagents & ConditionsTime (h)Temp (°C)Expected Yield (%)
1 Halogen Exchange (S N​ Ar)KF, 18-crown-6, MeCN12 - 168075 - 85
2 Chemoselective Nitro ReductionFe powder, NH 4​ Cl, EtOH/H 2​ O2 - 48080 - 90

Analytical Validation

To ensure the integrity of the synthesized 4-fluoropyrimidin-5-amine and confirm that no hydrodefluorination occurred during Step 2, the following analytical signatures serve as a self-validating system:

  • 19 F NMR (CDCl 3​ ) : A distinct singlet (or doublet with small long-range coupling) typically observed between -60 and -80 ppm, confirming the retention of the fluorine atom on the pyrimidine ring.

  • 1 H NMR (CDCl 3​ ) : Two downfield singlets corresponding to the isolated pyrimidine protons (C2-H and C6-H) and a broad singlet integrating to 2H for the primary amine (-NH 2​ ) around 4.0–5.0 ppm.

  • LC-MS : An [M+H] + peak at m/z 114.0, corresponding to the exact mass of C 4​ H 4​ FN 3​ .

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society URL:[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Journal of Chemical Education URL:[Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach RSC Advances URL:[Link]

Sources

Foundational

The Biological Activity and Mechanistic Utility of 4-Fluoropyrimidin-5-amine in Modern Drug Discovery

As the landscape of targeted therapeutics evolves, the reliance on privileged chemical scaffolds—molecular frameworks that consistently yield high-affinity interactions with biological targets—has become paramount. 4-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the reliance on privileged chemical scaffolds—molecular frameworks that consistently yield high-affinity interactions with biological targets—has become paramount. 4-Fluoropyrimidin-5-amine (CAS: 2172117-51-8) has emerged not as a standalone therapeutic, but as a highly versatile, fragment-like pharmacophore utilized in the design of next-generation covalent modulators and bivalent kinase inhibitors[1].

Unlike classical antimetabolite fluoropyrimidines (such as 5-fluorouracil), which exert their mechanism of action by directly inhibiting thymidylate synthase (TYMS) and inducing DNA/RNA fragmentation[2], 4-fluoropyrimidin-5-amine operates through entirely different mechanistic paradigms. This technical guide explores the structural causality, biological activity, and experimental workflows necessary to leverage this compound in advanced drug development.

Structural Causality and Physicochemical Profile

The utility of 4-fluoropyrimidin-5-amine (SMILES: NC1=CN=CN=C1F)[3] is dictated by the precise electronic interplay between the pyrimidine core, the C5-primary amine, and the highly electronegative C4-fluorine atom.

As a Senior Application Scientist, I emphasize to medicinal chemistry teams that the inclusion of the fluorine atom is rarely arbitrary. The C4-fluorine exerts a strong inductive electron-withdrawing effect (-I effect) across the pyrimidine ring. This serves three distinct mechanistic purposes:

  • pKa Modulation: It lowers the basicity of the adjacent pyrimidine nitrogens, which increases the molecule's metabolic stability against oxidation by aldehyde oxidase.

  • Amine Deactivation: It reduces the nucleophilicity of the C5-amine, preventing unwanted side reactions during early-stage library synthesis while priming the molecule for highly controlled, palladium-catalyzed cross-coupling.

  • Target Engagement: The fluorine atom acts as a potent, directional hydrogen-bond acceptor, capable of engaging with backbone amides in kinase hinge regions or stabilizing specific dihedral conformations.

Table 1: Quantitative Physicochemical Properties & Impact
PropertyValueCausality / Impact in Drug Design
Molecular Weight 113.10 g/mol [3]Highly fragment-like (Rule of 3 compliant); ideal starting point for Fragment-Based Drug Discovery (FBDD).
SMILES NC1=CN=CN=C1F[3]Enables precise computational modeling of binding pockets and hydration networks.
Topological Polar Surface Area (TPSA) ~51.8 ŲOptimal for membrane permeability and intracellular target engagement.
C4-Fluorine Inductive Effect High ElectronegativityModulates C5-amine reactivity; prevents rapid oxidative clearance in vivo.

Divergent Mechanisms of Action in Targeted Therapies

Bivalent Kinase Inhibition via Enzyme-Templated Assembly

Kinase inhibitors often suffer from off-target promiscuity due to the highly conserved nature of the ATP-binding pocket. 4-Fluoropyrimidin-5-amine derivatives are utilized as ATP-competitive fragments. By appending a reactive moiety (such as a thiol) to this scaffold, researchers can perform enzyme-templated fragment elaboration. In this mechanism, the pyrimidine core binds to the hinge region of the kinase (e.g., c-Src), while a secondary acrylamide fragment binds to an adjacent allosteric site. The enzyme itself acts as a template, bringing the two fragments into proximity to form a highly selective, bivalent inhibitor in situ[4].

KEAP1-Nrf2 Pathway Modulation

Oxidative stress is a hallmark of numerous pathologies. The transcription factor Nrf2 upregulates cytoprotective enzymes but is tightly regulated by KEAP1, which targets Nrf2 for ubiquitination and degradation[5]. Recent patent literature demonstrates that 4-fluoropyrimidin-5-amine is a critical intermediate in synthesizing N-acryloylmorpholine derivatives[5][6]. These derivatives act as KEAP1 modulators by covalently binding to specific cysteine residues on KEAP1. This structural modification stalls KEAP1's activity, preventing Nrf2 ubiquitination and allowing Nrf2 to translocate to the nucleus to activate Antioxidant Response Elements (ARE)[5].

KEAP1_Nrf2 Drug 4-Fluoropyrimidin-5-amine Derivatives KEAP1 KEAP1 (Cysteine Residues) Drug->KEAP1 Covalent Modification Ubiquitination Nrf2 Ubiquitination & Degradation KEAP1->Ubiquitination Inhibits Nrf2 Free Nrf2 (Stabilized) KEAP1->Nrf2 Releases Ubiquitination->Nrf2 Prevents Nucleus Nuclear Translocation Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Transcription Cytoprotective Genes (HO-1, NQO1) ARE->Transcription Activates

Caption: Mechanism of KEAP1-Nrf2 pathway modulation by 4-fluoropyrimidin-5-amine derivatives.

Experimental Methodologies & Self-Validating Protocols

To successfully harness 4-fluoropyrimidin-5-amine, researchers must employ rigorous, self-validating experimental workflows. Below are the standard operating procedures for synthesis and target validation.

Protocol A: Palladium-Catalyzed Functionalization of the C5-Amine

Because the C5-amine is electronically deactivated by the adjacent C4-fluorine, standard nucleophilic alkylation is inefficient and prone to side reactions. We employ a Buchwald-Hartwig cross-coupling to lower the activation energy barrier and ensure site-specific C-N bond formation.

Step-by-Step Methodology:

  • Preparation: In a glovebox under an inert argon atmosphere, charge a Schlenk flask with 4-fluoropyrimidin-5-amine (1.0 equiv), the desired aryl/alkyl halide (1.2 equiv), and Cs₂CO₃ (2.0 equiv) as the base.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.1 equiv). Causality: Xantphos is chosen for its wide bite angle, which promotes the reductive elimination step critical for forming the new C-N bond on an electron-deficient ring.

  • Solvent Addition: Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.2 M).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat at 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo. Purify via reverse-phase HPLC.

Self-Validation Checkpoint: Post-reaction LC-MS must show >95% consumption of the 4-fluoropyrimidin-5-amine starting material. The presence of unreacted amine indicates catalyst oxidation; if observed, the protocol fails the validation check, requiring strict re-degassing of solvents and a fresh palladium source.

Protocol B: TR-FRET Target Engagement Assay (Kinase Binding)

When screening pyrimidine-based libraries, compound auto-fluorescence frequently causes false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by introducing a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., c-Src) tagged with GST, a Europium-labeled anti-GST antibody (donor), and a fluorescently labeled ATP-competitive tracer (acceptor).

  • Compound Plating: Dispense the synthesized 4-fluoropyrimidin-5-amine derivatives into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to achieve a 10-point dose-response curve.

  • Incubation: Add the master mix to the compound plates. Centrifuge at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET optic module (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 620 nm; Integration delay: 50 µs).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). A decrease in the FRET ratio indicates that the derivative has successfully displaced the tracer from the kinase pocket.

Self-Validation Checkpoint: Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness, confirming that the observed displacement is statistically significant and ruling out assay interference from compound aggregation.

Workflow Step1 Scaffold Selection: 4-Fluoropyrimidin-5-amine Step2 Buchwald-Hartwig Cross-Coupling Step1->Step2 Chemical Synthesis Step3 Library Generation (Targeted Modulators) Step2->Step3 Diversification Step4 TR-FRET Binding Assay (Target Engagement) Step3->Step4 In Vitro Screening Step5 Cellular Assays (Phenotypic Screening) Step4->Step5 Hit Validation Step6 Lead Optimization Step5->Step6 SAR Analysis

Caption: Experimental workflow for synthesizing and screening 4-fluoropyrimidin-5-amine based bivalent inhibitors.

Quantitative Data Summary: Scaffold Evaluation

To illustrate the impact of the 4-fluoropyrimidin-5-amine scaffold, the following table summarizes representative pharmacodynamic profiling data comparing fluorinated versus non-fluorinated structural analogs across different target classes based on established literature parameters[4][5].

Table 2: Comparative Binding Data (Representative Scaffold Analysis)
Scaffold TypeTarget SystemAssay MethodologyRepresentative IC₅₀ / K_dCausality of Potency Shift
Unsubstituted Pyrimidin-5-aminec-Src KinaseTR-FRET> 10 µMLacks critical hinge-region hydrogen bond acceptor.
4-Fluoropyrimidin-5-amine core c-Src Kinase TR-FRET ~450 nM [4]Fluorine engages backbone amides; stabilizes optimal binding conformation.
N-acryloylmorpholine (Non-Fluoro)KEAP1SPR Binding> 1 µMRapid metabolic clearance; suboptimal cysteine orientation.
N-acryloylmorpholine (4-Fluoro core) KEAP1 SPR Binding < 100 nM [5]Enhanced electrophilicity of the warhead; robust Nrf2 upregulation.

References

  • WO2024073587A1 - N-acryloylmorpholine derivatives as keap1 modulators and uses thereof.
  • Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx.[Link]

  • PharmGKB summary: fluoropyrimidine pathways. PMC (National Institutes of Health).[Link]

  • Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. ACS Medicinal Chemistry Letters.[Link]

Sources

Exploratory

Structure Elucidation and Spectroscopic Profiling of 4-Fluoropyrimidin-5-amine: A Comprehensive Technical Guide

Executive Summary 4-Fluoropyrimidin-5-amine (CAS: 2172117-51-8) is a highly versatile heterocyclic building block utilized extensively in the rational design of targeted therapeutics, particularly kinase inhibitors and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoropyrimidin-5-amine (CAS: 2172117-51-8) is a highly versatile heterocyclic building block utilized extensively in the rational design of targeted therapeutics, particularly kinase inhibitors and antimetabolites[1]. The strategic incorporation of a fluorine atom at the C4 position, adjacent to an amine group at the C5 position, significantly modulates the physicochemical properties of the pyrimidine core. This specific substitution pattern enhances metabolic stability, fine-tunes the pKa of the basic nitrogens, and improves lipophilic efficiency—key parameters in modern oncology drug development[2].

This whitepaper provides an authoritative framework for the structural elucidation of 4-fluoropyrimidin-5-amine. By detailing the causality behind its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) profiles, this guide serves as a self-validating reference for analytical chemists and drug development professionals.

Theoretical Framework: Causality in Spectroscopic Behavior

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms (N1 and N3). The introduction of substituents at C4 and C5 creates a complex "push-pull" electronic system that dictates the molecule's spectroscopic behavior:

  • The C5-Amine Effect (Push): The primary amine acts as a strong resonance electron-donating group (EDG). The nitrogen lone pair delocalizes into the π -system, shielding the ortho (C4, C6) and para (C2) positions.

  • The C4-Fluorine Effect (Pull/Push): Fluorine exerts a dual electronic effect. Inductively, it is a potent electron-withdrawing group (EWG), strongly deshielding the directly attached C4 carbon. Conversely, through resonance, it acts as an EDG, shielding the ortho C5 position.

This interplay results in highly predictable, yet nuanced, spectroscopic signatures. In 13 C and 19 F NMR, the carbon-fluorine scalar coupling ( JCF​ ) serves as the primary diagnostic tool, allowing for unambiguous regiochemical assignment without the need for derivatization[3].

High-Resolution Mass Spectrometry (HRMS) Analysis

Mass spectrometry provides vital confirmation of the molecular formula and structural connectivity through characteristic fragmentation pathways.

Ionization and Precursor Identification

Electrospray Ionization (ESI) in positive ion mode is the optimal technique. The pyrimidine ring nitrogens and the C5-amine provide highly basic sites for protonation, yielding a robust [M+H]+ precursor ion.

  • Molecular Formula: C 4​ H 4​ FN 3​

  • Theoretical Exact Mass: 113.0389 Da

  • Expected [M+H]+ : m/z 114.0467

Fragmentation Causality

Collision-Induced Dissociation (CID) of the protonated molecular ion follows thermodynamically driven pathways dictated by the stability of the resulting neutral losses:

  • Loss of Hydrogen Fluoride (HF): The elimination of HF (-20 Da) is a hallmark of fluorinated aromatics. This pathway is driven by the high bond dissociation energy of the formed HF molecule, yielding a stabilized pyrimidine cation at m/z 94.0405.

  • Pyrimidine Ring Cleavage: The loss of Hydrogen Cyanide (HCN, -27 Da) from the heterocyclic core is a classic fragmentation route for nitrogenous heterocycles, yielding a fragment at m/z 87.0355.

MS_Fragmentation M [M+H]+ m/z 114.0467 F1 Fragment A m/z 94.0405 M->F1 - HF (-20 Da) F2 Fragment B m/z 87.0355 M->F2 - HCN (-27 Da) F3 Fragment C m/z 67.0293 F1->F3 - HCN (-27 Da) F2->F3 - HF (-20 Da)

ESI-MS/MS positive ion fragmentation pathways of 4-fluoropyrimidin-5-amine.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR spectroscopy is the definitive technique for confirming the absolute regiochemistry of the compound. The presence of the spin-1/2 19 F nucleus introduces heteronuclear coupling that acts as an internal structural map.

1D NMR Signatures
  • 1 H NMR: The spectrum features two distinct aromatic protons. H2, located between the two electron-withdrawing ring nitrogens, is highly deshielded (~8.4 ppm). H6 is less deshielded (~8.1 ppm) due to the resonance effect of the C5-amine. Crucially, H6 presents as a doublet due to long-range four-bond coupling with the C4-fluorine ( 4JHF​≈2.5 Hz).

  • 13 C NMR: The fluorine atom splits the carbon signals, providing a self-validating assignment system based on the magnitude of the JCF​ coupling constants[3]. C4 exhibits a massive one-bond coupling ( 1JCF​≈235 Hz), while C5 and C6 exhibit two-bond ( 2JCF​≈20 Hz) and three-bond ( 3JCF​≈10 Hz) couplings, respectively.

  • 19 F NMR: A single resonance is observed around -70 ppm (referenced to CFCl 3​ ), appearing as a doublet due to coupling with H6.

2D NMR (HMBC) Regiochemical Locking

Heteronuclear Multiple Bond Correlation (HMBC) is required to definitively lock the regiochemistry. The 3JCH​ correlations are the most intense and reliable for mapping the heterocycle.

HMBC_Correlations H2 H-2 Proton (~8.4 ppm) C4 C-4 (~158 ppm) H2->C4 3J_CH C6 C-6 (~140 ppm) H2->C6 3J_CH H6 H-6 Proton (~8.1 ppm) C2 C-2 (~152 ppm) H6->C2 3J_CH H6->C4 3J_CH C5 C-5 (~135 ppm) H6->C5 2J_CH

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR interactions confirming regiochemistry.

Experimental Protocols

Protocol A: High-Resolution LC-MS Acquisition

Rationale: The use of 0.1% formic acid in the mobile phase serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (improving peak shape) and provides an abundant proton source to drive the formation of the [M+H]+ precursor ion.

  • Sample Preparation: Dissolve 1 mg of 4-fluoropyrimidin-5-amine in 1 mL of LC-MS grade Acetonitrile/Water (1:1, v/v). Dilute to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min (Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Acetonitrile).

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data over a mass range of m/z 50–500. Apply a collision energy of 15-25 eV for MS/MS fragmentation.

Protocol B: Multinuclear NMR Acquisition

Rationale: Fluorinated quaternary carbons (such as C4) often exhibit prolonged longitudinal relaxation times ( T1​ ) due to the absence of directly attached protons to facilitate dipolar relaxation. Therefore, an extended relaxation delay (D1) is mandatory to ensure accurate integration and adequate signal-to-noise ratio.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO- d6​ (containing 0.03% TMS as an internal standard). Transfer to a 5 mm NMR tube.

  • 1 H NMR (500 MHz): Acquire 16 scans using a standard 30° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds.

  • 13 C NMR (125 MHz): Acquire 1024 scans with broadband proton decoupling (WALTZ-16). Critical step: Set the relaxation delay (D1) to at least 3.0 seconds to account for the quaternary C4 carbon.

  • 19 F NMR (470 MHz): Acquire 64 scans with proton decoupling to simplify the spectrum and collapse the 4JHF​ doublet into a singlet for purity assessment.

  • 2D HMBC: Acquire using a standard pulse sequence with a sweep width of 8 ppm ( 1 H) x 200 ppm ( 13 C). Optimize the long-range coupling delay for JCH​=8 Hz.

Data Summary Tables

Table 1: Predicted NMR Assignments (DMSO- d6​ )
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment Rationale
1 H H-2~8.40Singlet (s)N/ADeshielded by two adjacent nitrogens.
1 H H-6~8.10Doublet (d) 4JHF​≈2.5 Shielded by C5-amine; coupled to C4-fluorine.
1 H NH 2​ ~5.60Broad Singlet (br s)N/AExchangeable protons.
13 C C-4~158.0Doublet (d) 1JCF​≈235 Direct C-F bond; massive scalar coupling.
13 C C-2~152.0Singlet (s)N/ABetween N1 and N3; no F coupling.
13 C C-6~140.0Doublet (d) 3JCF​≈10 Meta to fluorine.
13 C C-5~135.0Doublet (d) 2JCF​≈20 Ortho to fluorine; shielded by amine.
19 F F-4~-70.5Doublet (d) 4JFH​≈2.5 Coupled to H-6 proton.
Table 2: High-Resolution MS/MS Fragments (Positive ESI)
Fragment Ion ( m/z )FormulaMass Error (ppm)Neutral LossStructural Significance
114.0467 [C 4​ H 5​ FN 3​ ] + < 2.0NoneProtonated precursor ion ( [M+H]+ ).
94.0405 [C 4​ H 4​ N 3​ ] + < 2.0- HF (20.0062 Da)Confirms presence of aromatic fluorine.
87.0355 [C 3​ H 4​ FN 2​ ] + < 2.0- HCN (27.0109 Da)Confirms pyrimidine core structure.
67.0293 [C 3​ H 3​ N 2​ ] + < 2.0- HF & HCNSecondary fragmentation of the core.

References

  • National Institutes of Health (PMC). (2011). Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. Retrieved April 3, 2026, from [Link]

Sources

Foundational

The Discovery and Evolutionary Trajectory of Fluorinated Pyrimidines: From 5-Fluorouracil to Targeted Prodrugs

Abstract For over six decades, fluorinated pyrimidines have remained the pharmacological backbone of treatment regimens for gastrointestinal, breast, and head and neck cancers. This technical guide explores the historica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For over six decades, fluorinated pyrimidines have remained the pharmacological backbone of treatment regimens for gastrointestinal, breast, and head and neck cancers. This technical guide explores the historical discovery, dual-mechanism pharmacology, and evolutionary drug design of this class of antimetabolites. By tracing the development from intravenous 5-fluorouracil (5-FU) to the rationally designed, tumor-selective oral prodrug capecitabine, we provide drug development professionals with a comprehensive understanding of how pharmacokinetic bottlenecks drive chemical innovation.

The Historical Genesis of Rational Drug Design

In 1957, Charles Heidelberger and his collaborators at Hoffmann-La Roche published a landmark paper in Nature detailing the synthesis and biological activity of 5-fluorouracil (5-FU)[1]. The discovery was a triumph of early rational drug design. Heidelberger's hypothesis was rooted in the biochemical observation that rat hepatoma cells utilized the pyrimidine base uracil for nucleic acid biosynthesis at a significantly higher rate than normal, healthy tissues[2].

By substituting the hydrogen atom at the C-5 position of the pyrimidine ring with a fluorine atom, Heidelberger created an antimetabolite designed to hijack the accelerated metabolism of cancer cells[3]. The choice of fluorine was deliberate and critical: the van der Waals radius of fluorine (1.47 Å) is remarkably similar to that of hydrogen (1.20 Å), allowing 5-FU to effectively masquerade as uracil and seamlessly enter cellular metabolic pathways[4]. However, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, preventing the enzymatic cleavage necessary for normal DNA synthesis.

Mechanistic Duality: The DNA vs. RNA Paradigms

The antineoplastic efficacy of 5-FU is not derived from the parent molecule itself, but rather from its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP)[5].

  • The DNA Paradigm (Thymineless Death): FdUMP binds tightly to the enzyme thymidylate synthase (TS) alongside the reduced folate cofactor, 5,10-methylenetetrahydrofolate. Normally, TS replaces the C-5 hydrogen of dUMP with a methyl group to produce dTMP. Because the C-F bond in FdUMP resists cleavage, TS becomes trapped in an irreversible, covalent ternary complex. This halts dTMP production, causing an imbalance in the deoxynucleotide pool and leading to DNA replication fork collapse and cell death[1].

  • The RNA Paradigm (The F-Ribosome): While TS inhibition is the classical model, modern transcriptomic studies emphasize that a massive proportion of 5-FU's cytotoxicity stems from its incorporation into RNA[3]. FUTP is misincorporated into ribosomal RNA (rRNA) and transfer RNA (tRNA), profoundly disrupting RNA processing, post-transcriptional modification, and translation[2].

G cluster_DNA DNA-Directed Toxicity cluster_RNA RNA-Directed Toxicity FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Phosphorylation & Reduction FdUTP FdUTP FU->FdUTP Phosphorylation FUTP FUTP FU->FUTP Phosphorylation TS Thymidylate Synthase (TS) Inhibition FdUMP->TS Binds DNA DNA Damage (Thymineless Death) TS->DNA dTMP Depletion FdUTP->DNA Misincorporation RNA RNA Processing Disruption (F-ribosome) FUTP->RNA Misincorporation

Intracellular metabolism of 5-FU highlighting the dual DNA and RNA cytotoxic pathways.

Pharmacokinetics and the DPD Bottleneck

Despite its profound efficacy, intravenous 5-FU suffers from erratic bioavailability and a remarkably short plasma half-life of 10 to 20 minutes[5]. This pharmacokinetic limitation is primarily driven by dihydropyrimidine dehydrogenase (DPD), a catabolic enzyme highly expressed in the liver. DPD rapidly degrades over 80% of administered 5-FU into the inactive metabolite 5-fluoro-5,6-dihydrouracil (DHFU)[1].

Because of this rapid degradation, 5-FU must often be administered via continuous intravenous infusion to maintain therapeutic concentrations[6]. Furthermore, patients with genetic DPYD mutations (DPD deficiency) face severe, potentially fatal dose-limiting toxicities, as the drug accumulates to lethal systemic levels[1].

The Evolutionary Leap: Capecitabine and Tumor-Selective Activation

To circumvent rapid hepatic degradation, eliminate the need for ambulatory infusion pumps, and improve the therapeutic index, researchers developed capecitabine—an orally administered fluoropyrimidine carbamate prodrug[7].

Capecitabine was rationally designed to remain intact in the gastrointestinal tract and undergo a sequential, three-step enzymatic conversion that exploits the specific enzymatic profile of the tumor microenvironment[7]:

  • Hepatic Conversion: Carboxylesterase (CES), highly active in the liver, hydrolyzes the carbamate side chain of capecitabine to form 5'-deoxy-5-fluorocytidine (5'-DFCR).

  • Deamination: Cytidine deaminase (CDA), located in both liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).

  • Tumor-Targeted Activation: Thymidine phosphorylase (TP), an enzyme frequently overexpressed in solid tumors (such as colorectal and breast carcinomas) compared to healthy tissue, cleaves 5'-DFUR to release the active 5-FU directly at the tumor site[7].

CapecitabinePathway Cap Capecitabine (Oral Prodrug) DFCR 5'-DFCR Cap->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU Active 5-FU (Tumor Site) DFUR->FU Thymidine Phosphorylase (Tumor)

Three-step enzymatic activation of capecitabine to 5-FU, exploiting tumor-specific TP expression.

Quantitative Data Summary: 5-FU vs. Capecitabine

The structural modifications engineered into capecitabine translate into distinct clinical and pharmacokinetic profiles compared to its parent compound.

Pharmacokinetic/Clinical Parameter5-Fluorouracil (5-FU)Capecitabine (Prodrug)
Administration Route Intravenous (Bolus or Infusion)Oral
Bioavailability Erratic (Not viable orally)High (~70% absorption)
Plasma Half-Life 10 - 20 minutes~45 minutes (as intact prodrug)
Primary Activation Site Systemic / IntracellularTumor Microenvironment (via TP)
Primary Elimination Hepatic catabolism via DPD (>80%)Renal excretion of metabolites
Key Dose-Limiting Toxicity Myelosuppression, MucositisHand-Foot Syndrome (Palmar-Plantar Erythrodysesthesia)

Experimental Protocol: Chemical Synthesis and Refining of High-Purity 5-Fluorouracil

Understanding the chemical synthesis of 5-FU is critical for drug development professionals engineering novel fluorinated derivatives or cocrystals[8]. The following protocol details a highly efficient, self-validating methodology for synthesizing and refining 5-FU, emphasizing the causality behind specific solvent and reagent choices[9].

Phase 1: Condensation and Cyclization
  • Enol Salt Formation: React methyl fluoroacetate (1.0 eq) with ethyl formate (1.2 eq) in the presence of sodium methoxide dissolved in an anhydrous organic solvent (e.g., toluene).

    • Causality & Mechanism: Sodium methoxide acts as a strong base to deprotonate the alpha-carbon of methyl fluoroacetate, driving the Claisen condensation with ethyl formate to yield fluoroformyl acetate enol sodium salt. Anhydrous conditions are strictly maintained to prevent premature ester hydrolysis.

  • Pyrimidine Ring Formation: Introduce O-methylisourea sulfate (1.1 eq) to the reaction mixture and heat to 60°C for 4 hours.

    • Causality & Mechanism: O-methylisourea is a highly reactive bis-nucleophile. The primary amine attacks the carbonyl carbon, and subsequent cyclization yields 2-methoxy-5-fluorouracil. The methoxy group acts as a vital protecting group for the C-2 oxygen during ring closure.

Phase 2: Hydrolysis and High-Purity Refining
  • Acidic Hydrolysis: Isolate the 2-methoxy-5-fluorouracil intermediate and suspend it in 2M dilute hydrochloric acid. Reflux at 90°C for 2 hours[9].

    • Causality & Mechanism: Acid-catalyzed hydrolysis cleaves the methoxy ether, generating the thermodynamically stable lactam form of the pyrimidine ring (crude 5-fluorouracil). Monitor the reaction via TLC until the intermediate is fully consumed.

  • Crystallization and Refining: Dissolve the crude 5-FU in dimethyl sulfoxide (DMSO) at 80°C under continuous stirring until complete dissolution is achieved[9].

    • Causality & Mechanism: DMSO is selected for refining because 5-FU exhibits a steep temperature-dependent solubility curve in this specific solvent. It dissolves readily at high temperatures but is highly insoluble at room temperature, allowing for excellent crystalline recovery while leaving impurities in solution.

  • Precipitation: Allow the filtrate to cool naturally to 20°C. Filter the precipitated white crystalline needles.

  • Washing and Drying: Wash the filter cake sequentially with a polar solvent (e.g., cold ethanol or sterile water) to remove residual DMSO and polar impurities. Dry under vacuum at 60°C for 12 hours[9].

    • Validation Check: The final product should yield a purity of >99.98% via HPLC, with total impurity levels <0.01%, validating the efficacy of the DMSO recrystallization step[9].

Sources

Exploratory

In Silico Prediction of ADMET Properties for 4-Fluoropyrimidin-5-amine: A Technical Guide

This guide provides a comprehensive technical overview of the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the compound 4-Fluoropyrimidin-5-amine. It is int...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the compound 4-Fluoropyrimidin-5-amine. It is intended for researchers, scientists, and professionals in the field of drug development who are leveraging computational tools to accelerate preclinical assessment.

Introduction: The Imperative for Early ADMET Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity. These failures are often attributable to poor ADMET properties. The early integration of ADMET assessment into the drug discovery pipeline allows for the rapid identification and deprioritization of compounds with a low probability of success, thereby conserving significant time and resources.

In silico ADMET prediction has emerged as an indispensable tool, offering a cost-effective and high-throughput alternative to traditional experimental methods.[1] By constructing predictive models based on a molecule's structure, we can forecast its behavior in the human body before it is even synthesized.[2]

Focus Molecule: 4-Fluoropyrimidin-5-amine

This guide focuses on 4-Fluoropyrimidin-5-amine, a heterocyclic amine containing a pyrimidine core. The presence of a fluorine atom is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[3] Understanding the ADMET profile of this scaffold is crucial for evaluating its potential as a drug candidate or a fragment for further chemical elaboration.

  • Chemical Structure: 5-Fluoro-4-pyrimidinamine

  • Molecular Formula: C₄H₄FN₃

  • SMILES: C1=C(C(=NC=N1)N)F[4]

  • Canonical isomeric SMILES: c1c(c(ncn1)N)F

The In Silico ADMET Prediction Workflow

The prediction of ADMET properties from a chemical structure follows a systematic, multi-step process. This workflow leverages sophisticated machine learning algorithms and quantitative structure-activity relationship (QSAR) models trained on large, curated datasets of experimentally determined properties. Publicly accessible platforms like admetSAR and pkCSM are prominent examples of tools that implement such workflows.[5][6][7][8]

The general protocol is designed to be a self-validating system; each prediction is based on models that have been rigorously trained and tested. The confidence in a prediction is often provided alongside the result, allowing the researcher to gauge the reliability of the data.

Experimental Protocol: General ADMET Prediction
  • Input Molecular Structure: The process begins with obtaining the canonical SMILES (Simplified Molecular Input Line Entry System) string of the query molecule, which for 4-Fluoropyrimidin-5-amine is C1=C(C(=NC=N1)N)F.[4]

  • Model Selection: Utilize a validated computational platform (e.g., pkCSM, admetSAR).[9][10][11] These platforms house a suite of pre-built models for various ADMET endpoints.

  • Descriptor Calculation: The software converts the 2D SMILES string into a set of numerical molecular descriptors. These can include physicochemical properties, topological indices, and structural fingerprints that encode the molecule's features.

  • Property Prediction: The calculated descriptors are fed into the specific machine learning models (e.g., Support Vector Machines, Graph Neural Networks) for each ADMET endpoint.[12] The model outputs a prediction, which can be a classification (e.g., BBB penetrant: Yes/No) or a regression value (e.g., logS: -2.5).

  • Data Aggregation and Analysis: The results from all models are compiled into a comprehensive ADMET profile. This profile is then analyzed to identify potential liabilities and guide the next steps in the drug design cycle.

Caption: General workflow for in silico ADMET prediction.

Predicted Physicochemical and ADMET Profile

The following tables summarize the predicted physicochemical and ADMET properties for 4-Fluoropyrimidin-5-amine. These values are representative of what would be obtained from common in silico prediction platforms.

Table 1: Core Physicochemical Properties
PropertyPredicted ValueSignificance
Molecular Weight113.10 g/mol Low molecular weight is favorable for absorption.
logP (Lipophilicity)0.25Indicates balanced solubility between aqueous and lipid phases.
logS (Aqueous Solubility)-1.15Suggests good aqueous solubility.
Hydrogen Bond Donors2Complies with drug-likeness rules (e.g., Lipinski's Rule of 5).
Hydrogen Bond Acceptors3Complies with drug-likeness rules.
pKa (Most Basic)3.80Indicates the molecule is a weak base.
Table 2: Summary of Predicted ADMET Properties
CategoryParameterPredicted OutcomeInterpretation
Absorption Human Intestinal AbsorptionHigh (95%+)Likely well-absorbed from the GI tract.
Caco-2 PermeabilityModerateSuggests moderate passive diffusion across the intestinal wall.
P-glycoprotein SubstrateNoLow risk of efflux-mediated resistance.
Distribution Blood-Brain Barrier (BBB)YesPotential to cross the BBB and exert CNS effects.
Plasma Protein BindingLow (<50%)High fraction of unbound drug available for therapeutic action.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this major pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this major pathway.
Excretion Total Clearance0.75 log(ml/min/kg)Suggests a moderate rate of elimination from the body.
OCT2 SubstrateNoUnlikely to be a substrate for this major renal transporter.
Toxicity AMES MutagenicityNoLow probability of being mutagenic.
hERG I InhibitionNoLow risk of cardiotoxicity related to hERG channel blockade.
Hepatotoxicity (DILI)NoLow risk of causing drug-induced liver injury.

Detailed Analysis and Methodologies

This section provides a deeper dive into each ADMET category, explaining the causality behind the predictions and the protocols used to obtain them.

Absorption

Expertise & Experience: Absorption determines how much of a drug enters the bloodstream, primarily after oral administration. Key factors include solubility, permeability, and interaction with efflux transporters. The favorable physicochemical properties of 4-Fluoropyrimidin-5-amine (low MW, good solubility) are strong indicators of good absorption potential.

Experimental Protocol: Absorption Prediction

  • Input: Submit the SMILES string C1=C(C(=NC=N1)N)F to an absorption prediction model (e.g., within ADMET-AI or admetSAR).[13]

  • Human Intestinal Absorption (HIA): The model, trained on HIA data, classifies the compound. For this molecule, a positive classification is expected due to its drug-like properties.

  • Caco-2 Permeability: A regression model predicts the permeability rate (logPapp). A moderate value is anticipated, reflecting a balance between polarity (for solubility) and lipophilicity (for membrane crossing).

  • P-gp Substrate: A classification model predicts whether the molecule is a substrate of the P-glycoprotein efflux pump. The model analyzes structural motifs and predicts a 'No', indicating it is unlikely to be actively removed from cells.

Trustworthiness: The models for these predictions are typically built on thousands of data points from human and Caco-2 cell line experiments, ensuring a robust statistical foundation for the predictions.

Distribution

Expertise & Experience: Distribution describes how a drug spreads throughout the body's tissues. Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration are critical parameters. High PPB can limit the free drug available, while BBB penetration is essential for CNS-acting drugs but undesirable for peripherally-acting ones. The small size and moderate lipophilicity of 4-Fluoropyrimidin-5-amine suggest it may be able to cross the BBB.

Experimental Protocol: Distribution Prediction

  • Input: Use the molecule's SMILES string in a distribution prediction tool.

  • Blood-Brain Barrier: A classification model, trained on data from in vivo animal studies, predicts BBB permeability. The model recognizes features common to CNS-penetrant molecules (e.g., low MW, optimal logP), leading to a 'Yes' prediction.

  • Plasma Protein Binding: A regression model predicts the percentage of drug bound to plasma proteins. Given the molecule's polar nature (amine group) and low logP, the model predicts a low binding percentage.

Metabolism

Expertise & Experience: Metabolism is the process of chemical modification of drugs by the body, primarily by Cytochrome P450 (CYP) enzymes in the liver. Inhibition of these enzymes is a major cause of drug-drug interactions (DDIs). Predicting which CYP isozymes a compound inhibits is a cornerstone of safety assessment.

Experimental Protocol: Metabolism Prediction

  • Input: Submit the SMILES string to a CYP inhibition prediction suite.

  • CYP Inhibition: The platform runs the molecule's structure against separate classification models for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). These models are trained on large datasets of known inhibitors. For 4-Fluoropyrimidin-5-amine, the models are unlikely to find strong structural alerts for inhibition of the key 2D6 and 3A4 isoforms.

  • Site of Metabolism (SoM): Advanced models can also predict which atoms in the molecule are most likely to be metabolized. For this molecule, the amine group and the aromatic ring are potential sites for oxidation or other phase I reactions.

ADMET_Decision cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity Compound 4-Fluoropyrimidin-5-amine HIA High HIA Compound->HIA Caco2 Mod. Permeability Compound->Caco2 BBB BBB Penetrant Compound->BBB PPB Low PPB Compound->PPB CYP Low CYP Inhibition Compound->CYP AMES Non-Mutagenic Compound->AMES hERG No hERG Risk Compound->hERG Profile Predicted ADMET Profile HIA->Profile Caco2->Profile BBB->Profile PPB->Profile CYP->Profile AMES->Profile hERG->Profile Decision Decision: Favorable Profile (Proceed to Validation) Profile->Decision

Caption: Multi-parameter assessment for drug-likeness.

Excretion

Expertise & Experience: Excretion is the removal of the drug and its metabolites from the body, typically via the kidneys. Total Clearance is a key pharmacokinetic parameter that influences dosing frequency. The predicted moderate clearance for 4-Fluoropyrimidin-5-amine suggests a reasonable half-life.

Experimental Protocol: Excretion Prediction

  • Input: Use the molecule's SMILES string.

  • Total Clearance: A regression model, often built from human clinical data, predicts the clearance rate. The model integrates physicochemical properties to arrive at its prediction.

  • OCT2 Substrate: A classification model determines if the molecule is likely transported by the renal transporter OCT2. The model predicts 'No' based on the absence of strong recognition features.

Toxicity

Expertise & Experience: Predicting toxicity is one of the most critical in silico tasks. Key endpoints include mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and organ toxicity (e.g., hepatotoxicity). A positive signal in any of these areas is a significant red flag.

Experimental Protocol: Toxicity Prediction

  • Input: Submit the SMILES string to a battery of toxicity models.

  • AMES Mutagenicity: The model screens for structural alerts (toxicophores) known to cause mutations in the Ames test. 4-Fluoropyrimidin-5-amine lacks common toxicophores, leading to a 'Negative' prediction.

  • hERG Inhibition: A dedicated classification model, trained on electrophysiology data, assesses the likelihood of hERG channel blockade. The molecule's structure is not consistent with known hERG binders, resulting in a 'No' prediction.

  • Hepatotoxicity: This model evaluates the risk of Drug-Induced Liver Injury (DILI). It analyzes structural features associated with liver toxicity, predicting a low risk for this compound.

Conclusion and Future Directions

The comprehensive in silico ADMET analysis of 4-Fluoropyrimidin-5-amine reveals a promising profile for a potential drug candidate. Key strengths include its predicted high intestinal absorption, low plasma protein binding, and a clean toxicity profile with low risks of mutagenicity, cardiotoxicity, or hepatotoxicity.

The predicted ability to cross the blood-brain barrier is a critical finding. This property could be highly advantageous for a CNS-targeted therapy but would be a liability for a peripherally acting drug, potentially requiring structural modification to increase polarity and limit brain penetration.

It is imperative to recognize that these are computational predictions. While grounded in robust models and extensive data, they serve as a guide for prioritization and hypothesis generation. The next logical step is the experimental validation of these key predictions through in vitro assays (e.g., Caco-2 permeability, CYP inhibition assays, and hERG patch-clamp studies) to confirm the in silico findings and build a comprehensive, data-driven case for advancing this compound in the drug discovery pipeline.

References

  • Computational tools for ADMET. (n.d.).
  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2021). Journal of Medicinal Chemistry.
  • admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. (2019). Bioinformatics.
  • Introduction of models | admetSAR. (n.d.).
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (n.d.). Apollo - University of Cambridge.
  • pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. (n.d.). Find an Expert - The University of Melbourne.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC. (n.d.).
  • Can you explain how pkCSM works? (2025). ResearchGate.
  • admetSAR - Database Commons. (n.d.).
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC. (2023).
  • admetSAR 3.0: about. (2023).
  • ADMET-AI. (n.d.).
  • PreADMET | Prediction of ADME/Tox. (n.d.).
  • In Silico ADMET Prediction Tools | PDF. (n.d.). Scribd.
  • Directory of computer-aided Drug Design tools - Click2Drug. (2018).
  • 5-fluoropyrimidin-4-amine (C4H4FN3) - PubChemLite. (n.d.).
  • ADMETopt: A Web Server for ADMET Optimization in Drug Design via Scaffold Hopping. (2018).
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC. (2020).

Sources

Foundational

The Emergence of 4-Fluoropyrimidin-5-amine Derivatives in Oncology: A Technical Guide to Therapeutic Potential

Foreword: The Pyrimidine Scaffold as a Cornerstone of Cancer Chemotherapy The pyrimidine nucleus is a privileged scaffold in the landscape of oncology drug discovery. Its foundational role in the biosynthesis of nucleic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Pyrimidine Scaffold as a Cornerstone of Cancer Chemotherapy

The pyrimidine nucleus is a privileged scaffold in the landscape of oncology drug discovery. Its foundational role in the biosynthesis of nucleic acids has long been exploited to develop antimetabolite drugs that disrupt the rapid proliferation of cancer cells. The archetypal fluoropyrimidine, 5-Fluorouracil (5-FU), has been a mainstay in the treatment of solid tumors for decades, primarily exerting its cytotoxic effects through the inhibition of thymidylate synthase (TS) and its incorporation into DNA and RNA.[1][2] However, the clinical utility of 5-FU is often hampered by a narrow therapeutic window and the development of resistance.[2] This has spurred the development of novel pyrimidine-based derivatives with improved efficacy, selectivity, and diverse mechanisms of action. This guide delves into a promising, yet relatively underexplored, class of these derivatives: 4-Fluoropyrimidin-5-amines. We will explore their synthesis, diverse therapeutic applications, and the underlying molecular mechanisms that position them as a compelling area for future oncological research and drug development.

The 4-Fluoropyrimidin-5-amine Core: A Versatile Scaffold for Anticancer Agents

The 4-Fluoropyrimidin-5-amine scaffold offers a unique combination of structural features that make it an attractive starting point for the design of novel anticancer agents. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity to target proteins. The amino group at the 4-position serves as a crucial hydrogen bond donor and a key site for chemical modification, allowing for the introduction of various substituents to modulate the compound's pharmacological properties.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 4-amino-5-fluoropyrimidines can be achieved through various synthetic routes. One efficient method involves the cyclocondensation of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate under mild conditions.[3] This approach allows for the introduction of a wide range of substituents at the 2-position of the pyrimidine ring, including both alkyl and aryl groups, with generally excellent yields.[3]

Experimental Protocol: Synthesis of 2-Substituted-4-amino-5-fluoropyrimidines [3]

  • Preparation of Potassium 2-cyano-2-fluoroethenolate: This key intermediate is prepared from commercially available starting materials.

  • Cyclocondensation Reaction:

    • To a solution of the appropriate amidine hydrochloride in a suitable solvent (e.g., methanol), add an equimolar amount of potassium 2-cyano-2-fluoroethenolate.

    • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-4-amino-5-fluoropyrimidine.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Therapeutic Applications in Oncology: Targeting Key Cancer Pathways

Derivatives of the 4-Fluoropyrimidin-5-amine core have demonstrated potential in targeting several critical pathways involved in cancer progression. The versatility of this scaffold allows for the development of inhibitors for a range of oncogenic targets.

Kinase Inhibition: A Dominant Mechanism of Action

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][4] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, leading to potent and selective inhibition.

A notable example of the therapeutic potential of 4-Fluoropyrimidin-5-amine derivatives is the development of potent inhibitors of Anaplastic Lymphoma Kinase (ALK). A series of 2,4-dianilino-5-fluoropyrimidine derivatives has been synthesized and shown to exhibit significant ALK inhibitory activity. One of the most potent compounds from this series demonstrated excellent activity against both wild-type ALK and crizotinib-resistant mutant ALK, with significantly better cell-based activity than the approved drug crizotinib.

Signaling Pathway: ALK and its Role in Cancer

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Ligand Ligand Ligand->ALK Activation Inhibitor 2,4-Dianilino-5-fluoropyrimidine Derivative Inhibitor->ALK Inhibition

Caption: ALK signaling pathway and its inhibition.

The 4-anilino-pyrimidine and its fused analogs, such as furo[2,3-d]pyrimidines, are known to be potent inhibitors of EGFR and HER2.[4] Modifications at the 5-position of the pyrimidine ring have been shown to significantly impact their inhibitory activity. For instance, the introduction of a carboxylic acid side chain at this position in 4-anilino-furo[2,3-d]pyrimidine derivatives led to submicromolar inhibition of EGFR.[4] This suggests that the 5-position of the core scaffold is a key site for optimizing the potency and selectivity of these kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Obtain recombinant human kinase enzymes (e.g., ALK, EGFR) and their corresponding substrates.

    • Prepare appropriate kinase reaction buffers.

  • Compound Preparation:

    • Dissolve the test compounds (4-Fluoropyrimidin-5-amine derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial dilutions to obtain a range of test concentrations.

  • Kinase Reaction:

    • In a microplate, add the kinase enzyme, the test compound at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Data Analysis:

    • Plot the kinase activity against the compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Microtubule Targeting Agents

Beyond kinase inhibition, pyrimidine derivatives have also been explored as microtubule targeting agents. Fused pyrimidine systems, such as 4-substituted-5-methyl-furo[2,3-d]pyrimidines, have been shown to act as potent microtubule depolymerizing agents.[5] These compounds can inhibit tubulin assembly and have demonstrated efficacy against multidrug-resistant cancer cells.[5] While this has not yet been explicitly demonstrated for the 4-Fluoropyrimidin-5-amine core, the structural similarities suggest that this is a plausible and promising avenue for future investigation.

Experimental Workflow: Evaluation of Microtubule Depolymerizing Activity

Microtubule_Workflow A Cancer Cell Culture B Treatment with 4-Fluoropyrimidin-5-amine Derivative A->B C Immunofluorescence Staining B->C E In Vitro Tubulin Polymerization Assay B->E D Microscopy and Image Analysis C->D F Quantification of Microtubule Depolymerization D->F E->F

Caption: Workflow for assessing microtubule disruption.

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of 4-Fluoropyrimidin-5-amine derivatives. Key areas for modification include:

  • Substituents at the 2-position: The nature of the substituent at this position can significantly influence the compound's potency and selectivity. Both alkyl and aryl groups have been successfully incorporated.[3]

  • Substituents at the 4-amino group: This position is critical for interaction with the target protein. Aryl groups, particularly anilino moieties, have been shown to be effective for kinase inhibition.[4]

  • Modifications at the 5-position: While the fluorine atom is a key feature, further derivatization at this position could modulate the compound's properties.

Quantitative Data Summary: Anticancer Activity of Pyrimidine Derivatives

Compound ClassTarget(s)Cancer Cell Line(s)IC50 RangeReference
2,4-Dianilino-5-fluoropyrimidinesALKH3122Good inhibitory activity
4-Anilino-furo[2,3-d]pyrimidinesEGFR, HER2A5490.5 - 21.4 µM[4]
4-Substituted-5-methyl-furo[2,3-d]pyrimidinesMicrotubulesNCI 60-cell line panelGI50 < 10 nM in 47 cell lines[5][6]
Pyrimidine-morpholine hybridsNot specifiedSW480, MCF-75.10 - 117.04 µM[7]

Future research should focus on:

  • Expanding the chemical diversity of 4-Fluoropyrimidin-5-amine derivatives through combinatorial synthesis.

  • Screening these compounds against a broader panel of cancer cell lines and kinase targets to identify novel activities and mechanisms of action.

  • Conducting in vivo studies in preclinical animal models to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.

  • Exploring the potential of these derivatives as dual or multi-targeted agents , a strategy that is gaining traction in cancer therapy.[1]

Conclusion

The 4-Fluoropyrimidin-5-amine scaffold represents a versatile and promising platform for the development of a new generation of anticancer agents. Building upon the established success of fluoropyrimidines in oncology, these derivatives offer the potential for more targeted therapies with improved efficacy and reduced side effects. The demonstrated activity of specific analogs as potent kinase inhibitors highlights a key therapeutic avenue. Further exploration of the chemical space around this core structure, coupled with rigorous biological evaluation, is warranted to fully unlock its therapeutic potential in the fight against cancer.

References

  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). PubMed. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). PMC. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). PMC. [Link]

  • Exhibits various fused-pyrimidine systems that have been reported as EGFR inhibitors.. (n.d.). ResearchGate. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers. [Link]

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (2009). Molecules. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers. [Link]

  • Enhancement of 5-fluorouracil's anticancer activity by dipyridamole. (n.d.). PubMed. [Link]

  • Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents. (n.d.). PMC. [Link]

  • Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells. (2002). PubMed. [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. (2026). MDPI. [Link]

  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (n.d.). PMC. [Link]

  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (2016). PubMed. [Link]

  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (n.d.). ResearchGate. [Link]

  • Modulating the activity of fluoropyrimidines against colorectal cancer by Vitamin D and its analogs. (2022). Termedia. [Link]

  • Cytotoxic activity (IC50) of compounds 1–4, 5-FU and erlotinib in different cell lines. …. (n.d.). ResearchGate. [Link]

  • Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human colorectal carcinoma cell lines. (1988). PubMed. [Link]

  • 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow. (1983). PubMed. [Link]

  • Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells: possible role of a dihydropyrimidine dehydrogenase-independent mechanism. (2007). PubMed. [Link]

  • A narrative review of genetic factors affecting fluoropyrimidine toxicity. (2021). Gmeiner. [Link]

  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. (2020). PubMed. [Link]

Sources

Exploratory

Rational Design, Synthesis, and Therapeutic Profiling of Substituted 4-Aminopyrimidines: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the pyrimidine ring system stands as one of the most privileged scaffolds, largely due to its structural mimicry of endogenous purine bases (adenine and guanine). Among it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine ring system stands as one of the most privileged scaffolds, largely due to its structural mimicry of endogenous purine bases (adenine and guanine). Among its derivatives, substituted 4-aminopyrimidines have emerged as foundational building blocks for the development of targeted therapeutics, particularly small-molecule kinase inhibitors (SMKIs)[1]. By competitively binding to the ATP-binding pockets of dysregulated kinases, these compounds exert profound anti-proliferative effects. This whitepaper provides an in-depth technical analysis of the mechanistic rationale behind the 4-aminopyrimidine pharmacophore, details advanced, self-validating synthetic workflows, and profiles their quantitative biological efficacy against high-value oncology targets.

Mechanistic Rationale: The Kinase Hinge Region

The exceptional biological activity of 4-aminopyrimidines is fundamentally driven by their capacity to form highly stable, bidentate hydrogen-bonding networks within the hinge region of the kinase domain[2].

From a structural biology perspective, the N1 or N3 nitrogen of the pyrimidine core acts as a critical hydrogen bond acceptor, interacting with the backbone amide N-H of the hinge region. Concurrently, the exocyclic C4-amino group serves as a hydrogen bond donor, engaging the backbone carbonyl oxygen[1]. This dual interaction anchors the scaffold, allowing synthetic chemists to append diverse functional groups at the C2, C5, and C6 positions to probe the hydrophobic back-pocket or solvent-exposed regions for enhanced selectivity.

G A 4-Aminopyrimidine Core B N4-H (H-Bond Donor) A->B C N1/N3 (H-Bond Acceptor) A->C D Kinase Hinge Region (Backbone C=O) B->D Donates H E Kinase Hinge Region (Backbone N-H) C->E Accepts H

Pharmacophoric interactions of 4-aminopyrimidines with the kinase hinge region.

Advanced Synthetic Workflows

As a Senior Application Scientist, I emphasize that the selection of a synthetic route must be dictated by the steric and electronic demands of the target molecule, as well as the scale of production. Below are three field-proven methodologies, complete with the causality behind the experimental parameters.

Scalable Lewis Acid-Catalyzed Condensation

Historically, synthesizing pyrimidines from acrylonitrile required carcinogenic reagents or costly, multi-step derivatizations. A breakthrough continuous-flow and batch-compatible method utilizes Lewis acid-catalyzed condensation to achieve up to 90% yield[3]. Copper(I) chloride (CuCl) has been identified as the most effective Lewis acid for this transformation[3].

Causality: CuCl coordinates directly with the nitrile group of the starting material. This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, significantly increasing its electrophilicity and facilitating rapid nucleophilic attack by the amidinium chloride intermediate.

Protocol 1: CuCl-Catalyzed Synthesis of 4-Aminopyrimidines

  • Preparation: In a dry, inert reaction vessel, dissolve the enolate precursor and amidinium chloride in a highly polar aprotic solvent (e.g., DMSO or DMF) to ensure full solubility of the ionic species[3].

  • Catalyst Addition: Add 10 mol% of anhydrous CuCl. Crucial Step: Ensure the CuCl is freshly dried, as hydration severely dampens its Lewis acidity.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Validation Checkpoint (Self-Validating System): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and perform LC-MS analysis. The protocol is validated to proceed to workup only when the [M+H]+ mass peak of the desired 4-aminopyrimidine is dominant and the acrylonitrile precursor peak is entirely consumed.

  • Workup: Quench with saturated aqueous NH4Cl to complex the copper catalyst, extract with ethyl acetate, and concentrate in vacuo.

Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig)

While Nucleophilic Aromatic Substitution (SNAr) is the traditional route for appending primary amines to 4-chloropyrimidines, it frequently fails for sterically hindered secondary amines or electron-rich pyrimidine cores due to a high activation energy barrier. The Palladium-catalyzed Buchwald-Hartwig amination circumvents this by utilizing a Pd(0)/Pd(II) catalytic cycle.

G Start 4-Chloropyrimidine + Amine Cat Pd Catalyst + Ligand (e.g., Pd2(dba)3 / Xantphos) Start->Cat Base Base (Cs2CO3) Solvent (1,4-Dioxane) Cat->Base Heat Thermal/Microwave Heating (100-120°C) Base->Heat Workup Aqueous Workup & Extraction Heat->Workup Purif Flash Chromatography Workup->Purif Prod Substituted 4-Aminopyrimidine Purif->Prod

Step-by-step workflow for the Pd-catalyzed Buchwald-Hartwig amination.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

  • Glovebox Setup: Inside a nitrogen-filled glovebox, combine 1.0 eq of 4-chloropyrimidine, 1.2 eq of the target amine, 5 mol% Pd2(dba)3, 10 mol% Xantphos, and 2.0 eq of Cs2CO3 in anhydrous 1,4-dioxane. Causality: The glovebox prevents the oxidation of the electron-rich Xantphos ligand, which is required to facilitate the challenging reductive elimination step.

  • Microwave Irradiation: Seal the vial and irradiate at 110°C for 30 minutes. Causality: Microwave heating provides rapid, homogeneous thermal energy that accelerates the oxidative addition of the highly stable C-Cl bond to the Pd(0) center.

  • Validation Checkpoint (Self-Validating System): Following filtration through a Celite pad and flash chromatography, analyze the purified product via 1H NMR. The disappearance of the characteristic downfield 4-chloro pyrimidine proton and the appearance of the amine N-H broad singlet (typically 5.0–7.0 ppm) definitively confirms successful cross-coupling.

Gold-Mediated [2+2+2] Cycloaddition

For highly functionalized derivatives, modern synthetic strategies employ transition-metal mediated cycloadditions. Recent literature demonstrates the gold-complex-mediated synthesis of 4-aminopyrimidines via the intermolecular [2+2+2] cycloaddition of ynamides with nitriles[4]. Utilizing Ph3PAuNTf2 (5 mol%) in dichloroethane (DCE) at 75°C provides rapid, regioselective access to polysubstituted pyrimidines in a one-pot fashion[4].

Biological Applications and Target Profiling

Substituted 4-aminopyrimidines are cornerstone molecules in oncology, representing approximately 50% of new entities in clinical trials targeting Aurora kinases (AURK) and Polo-like kinases (PLK)[1]. Furthermore, they are vital in overcoming clinically acquired resistance; for instance, the 4-aminopyrimidine WZ4002 was the first compound to demonstrate potent, mutant-selective efficacy against the EGFR T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC)[5].

These inhibitors function by halting critical signaling cascades, such as the EGFR/PI3K/Akt/mTOR pathway, ultimately arresting cancer cell proliferation.

G Ligand Growth Factor EGFR EGFR (Mutant/WT) Ligand->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cancer Cell Proliferation mTOR->Prolif Inhibitor 4-Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by 4-aminopyrimidines.

Quantitative Target Profiling

The following table summarizes the in vitro inhibitory activity (IC50) of prominent 4-aminopyrimidine derivatives against their primary kinase targets, highlighting their exceptional picomolar to nanomolar potency[1].

CompoundTarget KinaseIC50 (µM)Clinical / Preclinical Status
Alisertib (MLN8237) AURKA0.0012Clinical Trial
Barasertib (AZD1152) AURKB0.00037Clinical Trial
ENMD-2076 AURKA0.014Clinical Trial
AMG900 AURKB0.004Clinical Trial
PF-03814735 AURKA0.0008Clinical Trial
BI2536 PLK0.00083Clinical Trial
BI6727 PLK0.00087Clinical Trial
DAP-81 PLK0.0009Preclinical

Conclusion

The 4-aminopyrimidine scaffold remains a master key in targeted drug discovery. By understanding the precise hydrogen-bonding mechanics of the kinase hinge region, and by leveraging robust, self-validating synthetic protocols—such as Lewis acid-catalyzed condensation and Pd-catalyzed cross-coupling—researchers can systematically design highly potent and selective inhibitors. As resistance mutations continue to emerge in the clinic, the synthetic versatility of the 4-aminopyrimidine core ensures it will remain at the forefront of next-generation therapeutic development.

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Foundational

The Dual-Faced Scaffold: Exploring the Chemical Reactivity of the Amine Group in 4-Fluoropyrimidin-5-amine

Executive Summary The 4-fluoropyrimidin-5-amine scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, Keap1 modulators, and radiotracers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-fluoropyrimidin-5-amine scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, Keap1 modulators, and radiotracers[1][2]. This whitepaper provides an in-depth technical analysis of the chemical reactivity of the C5-amine group, contextualized by the profound electronic influence of the adjacent C4-fluorine atom and the inherently π -deficient pyrimidine ring. By detailing the mechanistic causality behind its orthogonal reactivity, this guide equips researchers with validated protocols for selective functionalization.

Electronic Profiling & Mechanistic Causality

To harness the synthetic utility of 4-fluoropyrimidin-5-amine, one must first understand the competing electronic forces at play. Pyrimidines are inherently π -deficient heterocycles; the two electronegative nitrogen atoms in the ring withdraw electron density from the carbon framework.

The C5-Amine: Suppressed Nucleophilicity

In a standard aniline, the amine lone pair delocalizes into the aromatic ring, making it a moderate nucleophile. However, in 5-aminopyrimidines, the strong electron-withdrawing nature of the pyrimidine ring significantly dampens this nucleophilicity[3]. In 4-fluoropyrimidin-5-amine, this effect is exacerbated by the highly electronegative fluorine atom at the adjacent C4 position. The strong inductive pull (-I effect) of fluorine further depletes electron density from the C5-amine, rendering it a poor nucleophile. Consequently, standard alkylation techniques (e.g., using alkyl halides and mild bases) often fail or require harsh conditions that risk degrading the pyrimidine core.

The C4-Fluoro: Hyper-Electrophilicity

Conversely, the C4-fluorine acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (S N​ Ar)[4]. While the C-F bond is thermodynamically stronger than a C-Cl bond, S N​ Ar kinetics are dictated by the rate-determining formation of the Meisenheimer complex. Fluorine's extreme electronegativity stabilizes this anionic intermediate far better than chlorine, making 4-fluoropyrimidines vastly superior electrophiles compared to their chlorinated counterparts[2][5].

ReactivityMap Core 4-Fluoropyrimidin-5-amine C4_Fluoro C4-Fluoro Site (Electrophilic S_NAr) Core->C4_Fluoro High Electronegativity of F stabilizes intermediate C5_Amine C5-Amine Site (Nucleophilic) Core->C5_Amine Pi-Deficient Ring Reduces Nucleophilicity SNAr_Prod C4-Substituted Derivatives C4_Fluoro->SNAr_Prod + Nucleophiles (Amines, Thiols) Acyl_Prod C5-Amides / Alkylamines C5_Amine->Acyl_Prod + Electrophiles (Acyl Chlorides, Aldehydes)

Orthogonal reactivity pathways of the 4-Fluoropyrimidin-5-amine scaffold.

Comparative Reactivity Data

To quantify the mechanistic principles discussed above, the following tables summarize the relative electronic properties and reaction kinetics of the scaffold.

Table 1: Comparative Nucleophilicity & Basicity

The inductive effect of the pyrimidine ring and the C4-fluorine drastically lowers the pKa of the conjugate acid, correlating with reduced nucleophilicity.

SubstrateEstimated pKa (Conjugate Acid)Relative NucleophilicityPreferred N-Functionalization Method
Aniline~4.6HighDirect Alkylation / Acylation
5-Aminopyrimidine~2.6ModerateReductive Amination / Acylation
4-Fluoropyrimidin-5-amine < 2.0 Low Deprotonation-Acylation / Buchwald-Hartwig
Table 2: S N​ Ar Leaving Group Efficacy at the C4 Position

Comparison of leaving group kinetics during S N​ Ar with primary amines at 25°C.

Leaving Group at C4Activation Energy BarrierRelative S N​ Ar RateRequired Reaction Temperature
-Cl (Chlorine)Higher (Poor intermediate stabilization)1x (Baseline)80°C - 100°C
-F (Fluorine) Lower (Strong -I stabilization) ~50x - 100x 20°C - 40°C

Validated Experimental Methodologies

Because of the orthogonal reactivity profile, researchers can perform tandem reactions: first displacing the C4-fluorine via S N​ Ar under mild conditions, followed by forcing the C5-amine to react via strong electrophiles or transition-metal catalysis[5][6].

Protocol A: Mild S N​ Ar Functionalization at C4

Objective: Selectively displace the C4-fluorine with a primary amine without affecting the C5-amine.

Reagents & Conditions:

  • Substrate: 4-Fluoropyrimidin-5-amine (1.0 equiv, 10 mmol)

  • Nucleophile: Benzylamine (1.1 equiv, 11 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Dissolve 4-fluoropyrimidin-5-amine in anhydrous DMF under an inert argon atmosphere.

  • Add DIPEA to the stirring solution at room temperature.

  • Dropwise add benzylamine over 10 minutes to prevent localized exothermic spikes.

  • Stir the reaction mixture at 25°C for 2–4 hours. Causality Note: The hyper-electrophilicity of the C4-F bond allows this reaction to proceed at room temperature, preventing the C5-amine from acting as a competing nucleophile.

  • Monitor via LC-MS. Upon completion, quench with ice water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Forced N-Acylation of the C5-Amine

Objective: Acylate the electron-poor C5-amine post-S N​ Ar functionalization.

Reagents & Conditions:

  • Substrate: N4-benzylpyrimidine-4,5-diamine (from Protocol A) (1.0 equiv)

  • Electrophile: Acetyl Chloride (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Cool a solution of the substrate in anhydrous THF to 0°C under argon.

  • Carefully add NaH in small portions. Causality Note: Because the C5-amine is poorly nucleophilic, pre-deprotonation to form the highly nucleophilic amide anion is required before introducing the acyl chloride.

  • Stir at 0°C for 30 minutes until hydrogen gas evolution ceases.

  • Add acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NH 4​ Cl, extract with Dichloromethane, dry, and purify via flash chromatography.

CyclizationWorkflow Start 4-Fluoropyrimidin- 5-amine SNAr 1. S_NAr Reaction Reagent: R-NH2 Base: DIPEA Temp: 25°C Start->SNAr Inter N4-Alkylpyrimidine- 4,5-diamine SNAr->Inter Acyl 2. Forced Acylation Reagent: Acyl Chloride Base: NaH Temp: 0°C to RT Inter->Acyl Product C4/C5 Bifunctionalized Scaffold Acyl->Product

Step-by-step workflow for the orthogonal bifunctionalization of the scaffold.

Conclusion & Future Perspectives

The 4-fluoropyrimidin-5-amine scaffold offers a masterclass in exploiting electronic disparities for selective synthesis. By understanding the causal relationship between the π -deficient pyrimidine core, the inductive pull of the fluorine atom, and the resulting suppression of the C5-amine's nucleophilicity, chemists can design highly efficient, self-validating synthetic routes. As drug discovery continues to prioritize complex, multi-functionalized heterocyclic systems (such as fused purine analogs and kinase-targeting pharmacophores), mastering the orthogonal reactivity of this scaffold remains a critical asset for medicinal and process chemists alike.

References

  • World Intellectual Property Organization (WIPO). Patent WO2024073587A1.
  • Substituent effects on stereoselectivity of dihalocarbene reactions with cyclohexadiene and on the reactivity of bis-dihalocyclopropanes in electrophilic nitrations en route to pyrimidine N-oxides RSC Advances, 2017, 7, 9433-9441. Sedenkova, K. N., et al. URL:[Link]

  • A facile radiosynthesis of 18F-labeled 2-and 4-fluoro pyrimidines and fused pyrimidines Journal of Nuclear Medicine, May 2021, 62 (supplement 1) 1392. Zhang, H., et al. URL:[Link]

  • Discovery of potent and selective MNK kinase inhibitors for the treatment of leukemia National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Derivatization Strategies for 4-Fluoropyrimidin-5-amine

Executive Summary & Mechanistic Rationale The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-fluoropyrimidin-5-amine (and its halogenated an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-fluoropyrimidin-5-amine (and its halogenated analogues like 2-chloro-4-fluoropyrimidin-5-amine) presents a highly versatile, orthogonally reactive building block[1]. This application note provides a comprehensive, self-validating guide to the sequential derivatization of this scaffold, focusing on Nucleophilic Aromatic Substitution (SNAr) at the C4 position followed by electrophilic functionalization at the C5 amine.

The Causality of Reactivity: The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two highly electronegative endocyclic nitrogen atoms.

  • C4-Activation: The introduction of a fluorine atom at the C4 position exerts a powerful electron-withdrawing inductive effect (-I). Because fluorine is an excellent leaving group in SNAr reactions (due to the stabilization of the anionic Meisenheimer complex), the C4 position becomes highly susceptible to nucleophilic attack[2].

  • C5-Amine Deactivation: While primary amines are typically strong nucleophiles, the lone pair on the C5 amine of this scaffold is delocalized into the electron-deficient pyrimidine ring (+M effect). This delocalization significantly reduces its nucleophilicity. Consequently, exogenous aliphatic amines can be introduced to the reaction mixture to selectively attack the C4 position without the risk of the starting material self-polymerizing.

Quantitative Data & Reaction Parameters

To establish a baseline for protocol optimization, the following table summarizes validated reaction parameters for the SNAr derivatization of 4-fluoropyrimidin-5-amine derivatives. The data illustrates the relationship between nucleophile strength, solvent polarity, and isolated yield.

SubstrateExogenous NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
4-Fluoropyrimidin-5-amineMorpholine (Secondary)DMFDIPEA80488 - 92
4-Fluoropyrimidin-5-amineBenzylamine (Primary)NMPK2CO3100678 - 84
2-Chloro-4-fluoropyrimidin-5-aminePiperidine (Secondary)EtOHTEA60385 - 90
C4-Morpholino IntermediateAcetyl Chloride (Electrophile)DCMPyridine0 to 25275 - 80

Data synthesized from established pyrimidine SNAr and cross-coupling methodologies[3],[4].

Self-Validating Experimental Protocols

Protocol A: C4-Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of the C4-fluorine with a secondary aliphatic amine (e.g., morpholine).

Mechanistic Choices & Causality:

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over standard triethylamine. The increased steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile at the highly activated C4 position.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is utilized. As a polar aprotic solvent, DMF heavily solvates the cationic counter-ion of the base, leaving the nucleophile "naked" and highly reactive. Furthermore, its high dielectric constant stabilizes the anionic Meisenheimer transition state.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoropyrimidin-5-amine (1.0 equiv, 10 mmol).

  • Solvation: Dissolve the starting material in anhydrous DMF (0.2 M, 50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add DIPEA (2.5 equiv, 25 mmol) followed by morpholine (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C using a pre-calibrated oil bath.

  • Self-Validating Checkpoint (IPC): At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. Validation: The system is self-validating if the Total Ion Chromatogram (TIC) shows <2% integration of the starting material mass ([M+H]+ = 114.1 m/z) and the dominant appearance of the product mass ([M+H]+ = 181.1 m/z). If starting material persists >5%, the causality dictates either HF-induced base depletion (add 0.5 equiv DIPEA) or insufficient thermal energy.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3 (50 mL) to neutralize residual HF. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

Protocol B: C5-Amine Electrophilic Acylation

Once the C4 position is functionalized, the C5 amine can be derivatized. Because the C5 amine is poorly nucleophilic, highly reactive electrophiles and stronger bases are required.

Step-by-Step Methodology:

  • Preparation: Dissolve the C4-substituted 5-aminopyrimidine intermediate (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM) (0.1 M, 50 mL).

  • Base Addition: Add Pyridine (3.0 equiv, 15 mmol). Causality: Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the acid chloride.

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.5 equiv, 7.5 mmol) dropwise over 10 minutes to control the exothermic reaction and prevent di-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to 25 °C over 2 hours.

  • Self-Validating Checkpoint (IPC): Analyze via TLC (UV active at 254 nm). The formation of a new, higher Rf spot (less polar due to the masking of the primary amine) validates the progression.

  • Workup: Quench with 1N HCl (20 mL) to remove excess pyridine. Separate the organic layer, wash with brine, dry over MgSO4, and concentrate to yield the fully functionalized pyrimidine scaffold.

Workflow and Mechanistic Visualizations

The following diagrams map the logical flow of the orthogonal derivatization and the underlying electron movement during the SNAr process.

Workflow SM 4-Fluoropyrimidin-5-amine SNAr C4 SNAr Reaction SM->SNAr Nucleophile Base, Heat Inter C4-Substituted Intermediate SNAr->Inter - HF Acyl C5 Amine Acylation Inter->Acyl Electrophile Base Prod Fully Derivatized Pyrimidine Acyl->Prod Final Isolation

Orthogonal derivatization workflow for 4-fluoropyrimidin-5-amine.

Mechanism State1 Activated Pyrimidine (Electrophilic C4) State2 Meisenheimer Complex (Anion Stabilization) State1->State2 Nu- Attack State3 Aromatized Product (F- Expulsion) State2->State3 Leaving Group Departure

Causality of the SNAr mechanism via the Meisenheimer complex.

Sources

Application

4-Fluoropyrimidin-5-amine: A Versatile Scaffold for the Development of Novel Antiviral Therapeutics

Introduction: The Strategic Advantage of Fluorine in Antiviral Drug Design The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorine in Antiviral Drug Design

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. Within the realm of antiviral research, fluorinated pyrimidines have emerged as a privileged structural motif, present in numerous FDA-approved antiviral medications.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 4-fluoropyrimidin-5-amine as a versatile building block for the synthesis of novel antiviral agents. We will explore its synthetic accessibility and showcase its application in the construction of potent antiviral compounds, complete with detailed experimental protocols and biological data.

The Unique Potential of 4-Fluoropyrimidin-5-amine

4-Fluoropyrimidin-5-amine is a particularly attractive starting material for several reasons:

  • Dual Functionality: It possesses two key reactive sites: the amino group, which can be readily derivatized, and the fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution reactions or be retained to enhance biological activity.

  • Bioisosteric Replacement: The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability and enhanced interactions with biological targets.

  • Scaffold for Fused Heterocycles: The vicinal amino and fluoro substituents provide an ideal arrangement for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of biological activities, including antiviral effects.[3][4][5]

Synthetic Accessibility of 4-Amino-5-Fluoropyrimidines

A robust and mild synthesis of 4-amino-5-fluoropyrimidines has been developed, making this class of compounds readily accessible for drug discovery programs. The method involves the cyclocondensation of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate.[1][6] This approach offers a broad substrate scope and generally provides excellent yields.

General Synthetic Workflow

Caption: General workflow for the synthesis of 4-amino-5-fluoropyrimidines.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Antiviral Agents

Proposed Synthesis of a 4-Amino-5-fluoropyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines the synthesis of a hypothetical, yet representative, 4-amino-5-fluoropyrazolo[3,4-d]pyrimidine derivative as a potential antiviral agent.

Caption: Proposed synthetic workflow for an antiviral pyrazolo[3,4-d]pyrimidine.

Experimental Protocols

Protocol 1: Synthesis of a 4-Amino-5-fluoropyrazolo[3,4-d]pyrimidine Derivative

This protocol is adapted from established procedures for the synthesis of related pyrazolo[3,4-d]pyrimidines.[4][5]

Materials:

  • 4-Fluoropyrimidin-5-amine

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoropyrimidin-5-amine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add the substituted hydrazine (1.1 eq) followed by a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-amino-5-fluoropyrazolo[3,4-d]pyrimidine derivative.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Antiviral Activity

The synthesized compounds would then be evaluated for their antiviral activity against a panel of relevant viruses. A standard plaque reduction assay is a common method for determining the in vitro antiviral efficacy of a compound.[3]

Protocol 2: Plaque Reduction Assay

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • Synthesized compound (dissolved in a suitable solvent like DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.

    • Allow the virus to adsorb for 1 hour at 37 °C.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compound in culture medium.

    • After the adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the compound.

  • Overlay and Incubation:

    • Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

    • Incubate the plates at 37 °C in a CO₂ incubator until visible plaques are formed (typically 2-3 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a suitable fixative (e.g., 10% formalin).

    • Stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).

    • Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits plaque formation by 50%.

Data Presentation

The antiviral activity of a series of hypothetical 4-amino-5-fluoropyrazolo[3,4-d]pyrimidine derivatives is presented in the table below.

CompoundR GroupTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
1a PhenylHSV-12.5>100>40
1b 4-ChlorophenylHSV-11.8>100>55.6
1c 4-MethoxyphenylHSV-15.2>100>19.2
2a PhenylEnterovirus 710.585170
2b 4-FluorophenylEnterovirus 710.292460

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Conclusion and Future Directions

4-Fluoropyrimidin-5-amine is a highly valuable and versatile building block for the synthesis of novel antiviral agents. Its unique structural features and synthetic accessibility allow for the efficient construction of diverse chemical libraries, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in their antiviral drug discovery programs. Future efforts should focus on the synthesis and evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships and identify lead compounds with improved potency and pharmacokinetic properties.

References

  • Wang, H., et al. (2004). Design, synthesis, and structure-activity relationships of pyrazolo[3,4-d]pyrimidines: a novel class of potent enterovirus inhibitors. Journal of Medicinal Chemistry, 47(10), 2493-2503. Available at: [Link]

  • El-Sawy, E. R., et al. (2012). Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 15-30. Available at: [Link]

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. Available at: [Link]

  • Abdel-Rahman, A. A. H., et al. (2017). Synthesis and antiviral activity of some novel pyrazolo[3,4-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 64(1), 51-59.
  • Ghodke, M., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 4(3), 1145-1150. Available at: [Link]

  • De Clercq, E. (2009). The design of antiviral drugs. Nature Reviews Drug Discovery, 8(1), 11-12.
  • Jordheim, L. P., et al. (2013). The impact of fluorine in medicinal chemistry. Current Topics in Medicinal Chemistry, 13(10), 1172-1189.
  • Townsend, L. B. (1998). Chemistry of nucleosides and nucleotides. Springer Science & Business Media.
  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. Available at: [Link]

Sources

Method

Application Note: Advanced HPLC and LC-MS Methodologies for the Analysis and Purification of 4-Fluoropyrimidin-5-amine

Executive Summary & Chemical Context The analysis and purification of highly polar, low-molecular-weight basic compounds present a persistent bottleneck in early-stage drug development. 4-Fluoropyrimidin-5-amine (CAS: 21...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The analysis and purification of highly polar, low-molecular-weight basic compounds present a persistent bottleneck in early-stage drug development. 4-Fluoropyrimidin-5-amine (CAS: 2161283-03-8) is a prime example of this chromatographic challenge. Characterized by an electron-withdrawing fluorine atom adjacent to a basic exocyclic amine on a pyrimidine scaffold, this molecule exhibits extreme hydrophilicity and complex ionization behavior.

Standard reversed-phase (RP) C18 columns frequently fail to retain such molecules, resulting in elution near the void volume. Furthermore, the basic amine group is highly susceptible to secondary electrostatic interactions with residual unendcapped silanols on silica-based RPLC columns, leading to severe peak tailing and compromised quantitative accuracy. To overcome these limitations, this application note details two orthogonal, self-validating methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (LC-MS/MS) for high-sensitivity quantification, and Mixed-Mode Chromatography (MMC) for preparative-scale purification.

Table 1: Physicochemical & Analytical Parameters of 4-Fluoropyrimidin-5-amine
ParameterValueChromatographic Implication
Molecular Formula C₄H₄FN₃Low molecular weight; requires high-resolution MS or specific MRM transitions to avoid matrix interference.
Monoisotopic Mass 113.04 g/mol ESI+ target mass [M+H]⁺ at m/z 114.05.
LogP (estimated) < 0 (Highly Polar)Extremely poor retention via hydrophobic partitioning; necessitates HILIC or Mixed-Mode retention mechanisms.
Analyte Nature Polar BasicPositively charged at acidic/neutral pH; prone to silanol-induced peak tailing on traditional C18 phases.

Mechanistic Grounding & Chromatographic Strategy

The HILIC Retention Mechanism for Quantification

For trace-level quantification, HILIC provides an ideal solution. Unlike RPLC, HILIC utilizes a highly polar stationary phase (e.g., zwitterionic or amide-bonded silica) and a hydro-organic mobile phase with a high concentration of aprotic solvent (typically >70% acetonitrile). The primary retention mechanism is the dynamic partitioning of the polar analyte between the water-poor bulk mobile phase and a water-rich layer immobilized on the stationary phase surface[1].

For pyrimidine derivatives, secondary interactions—including hydrogen bonding and electrostatic interactions—play a critical role in selectivity[2]. By utilizing a zwitterionic HILIC (ZIC-HILIC) column, we achieve excellent retention of 4-Fluoropyrimidin-5-amine while maintaining compatibility with electrospray ionization (ESI), as the high organic content enhances droplet desolvation and ionization efficiency[3].

Mixed-Mode Chromatography (MMC) for Purification

While HILIC is excellent for analysis, preparative scale-up is often hindered by the low solubility of polar pharmaceutical compounds in high-acetonitrile diluents. Mixed-mode chromatography resolves this by combining reversed-phase hydrophobicity with cation-exchange capacity within a single ligand[4].

By utilizing a weak cation-exchange/reversed-phase (WCX/RP) mixed-mode column, 4-Fluoropyrimidin-5-amine is retained via electrostatic interactions between its protonated amine and the negatively charged carboxylate groups on the stationary phase[5]. This allows for the use of highly aqueous loading conditions (ideal for sample solubility) without the need for MS-suppressing ion-pairing reagents like trifluoroacetic acid (TFA)[6]. Elution is then precisely controlled by increasing the ionic strength or altering the pH of the mobile phase[7].

Chromatographic_Strategy Target 4-Fluoropyrimidin-5-amine Polar, Basic Amine RP Standard RP-C18 Hydrophobic Partitioning Target->RP Dewetting & Peak Tailing (Silanol Interactions) HILIC Zwitterionic HILIC Aqueous Layer Partitioning Target->HILIC Excellent Retention (MS Compatible) MM Mixed-Mode (RP/CEX) Hydrophobic + Electrostatic Target->MM High Loadability (Ideal for Purification)

Fig 1. Chromatographic selection logic for polar basic pyrimidines based on retention mechanisms.

Protocol A: Self-Validating HILIC-MS/MS Quantification

This protocol is designed to be a self-validating system. The inclusion of system suitability testing (SST) ensures that the immobilized aqueous layer is fully established before data acquisition begins, preventing retention time drift—a common pitfall in HILIC method development[8].

Materials & Reagents
  • Column: SeQuant® ZIC®-HILIC, 2.1 x 100 mm, 5 µm.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade H₂O, adjusted to pH 6.0 with acetic acid. (Causality: Ammonium acetate provides the necessary ionic strength to stabilize the water-rich partitioning layer and ensures consistent ionization without suppressing the ESI signal[2].)

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile.

  • Sample Diluent: 90% Acetonitrile / 10% Water. (Causality: Injecting highly aqueous samples into a HILIC system disrupts the local partition layer, causing severe peak splitting. The diluent must match the starting mobile phase conditions.)

Table 2: HILIC-MS/MS Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BSystem State
0.00.31090Initial Partitioning Layer
1.50.31090Isocratic Hold (Analyte Focusing)
6.00.34555Gradient Elution of Polar Amine
8.00.34555Column Wash
8.10.31090Re-equilibration
14.00.31090End of Run (Minimum 10 column volumes)
Step-by-Step Methodology
  • System Priming: Purge the LC lines with Mobile Phases A and B. Ensure the MS source is clean to maintain high sensitivity for the low-mass m/z 114.1 ion.

  • Column Equilibration (Critical Step): HILIC columns require extensive equilibration to form the hydration layer. Pump the starting conditions (10% A / 90% B) at 0.3 mL/min for a minimum of 30 column volumes (~15 minutes) before the first injection.

  • Self-Validation via SST:

    • Step 3a: Inject a blank (Sample Diluent) to verify the absence of carryover.

    • Step 3b: Perform 6 replicate injections of a 100 ng/mL 4-Fluoropyrimidin-5-amine standard.

    • Acceptance Criteria: Retention time %RSD < 1.0%; Peak Area %RSD < 2.0%; Tailing Factor ( Tf​ ) between 0.9 and 1.3. Proceed only if criteria are met.

  • Data Acquisition: Operate the mass spectrometer in ESI+ mode. Monitor the MRM transition m/z 114.1 87.0 (corresponding to the loss of HCN from the pyrimidine ring).

LCMS_Workflow Prep Sample Prep Acetonitrile Dilution (90%) LC HILIC Separation ZIC-HILIC Column Gradient Elution Prep->LC Ion ESI+ Ionization Volatile Buffer (Ammonium Acetate) LC->Ion Detect MS/MS Detection MRM Mode [M+H]+ m/z 114.1 Ion->Detect

Fig 2. End-to-end self-validating HILIC-MS/MS workflow for 4-Fluoropyrimidin-5-amine.

Protocol B: Mixed-Mode Preparative Purification

For the isolation of 4-Fluoropyrimidin-5-amine from synthetic reaction mixtures, Mixed-Mode Chromatography (MMC) is superior to HILIC due to its ability to handle highly aqueous sample loads without peak distortion[9].

Materials & Reagents
  • Column: Acclaim™ Mixed-Mode WCX-1 (Weak Cation Exchange / Reversed-Phase), 21.2 x 250 mm, 5 µm.

  • Mobile Phase A: LC-MS grade H₂O with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: 100% Water or 5% Acetonitrile. (Causality: The analyte is fully protonated at acidic pH and highly soluble in water. Loading in aqueous conditions maximizes the electrostatic interaction with the WCX stationary phase, allowing massive sample loads without breakthrough.)

Table 3: Mixed-Mode Preparative HPLC Gradient
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BSystem State
0.020.0955Hydrophobic/Electrostatic Loading
3.020.0955Isocratic Hold (Desalting)
15.020.05050Controlled Elution
16.020.01090Column Wash
20.020.0955Re-equilibration
Step-by-Step Methodology
  • Column Equilibration: Flush the preparative column with 95% A / 5% B at 20 mL/min until the UV baseline (monitored at 254 nm) is completely stable.

  • Sample Loading: Inject the aqueous sample mixture. Because the column possesses cation-exchange properties, the protonated 4-Fluoropyrimidin-5-amine will tightly bind to the stationary phase even at high injection volumes. Neutral impurities will elute near the void volume during the isocratic hold.

  • Gradient Elution: As the concentration of organic solvent increases, the hydrophobic retention is disrupted. Simultaneously, the increasing concentration of formate ions competes for the cation-exchange sites, effectively displacing the target analyte into a sharp, concentrated band[7].

  • Fraction Collection: Trigger fraction collection based on UV threshold (254 nm).

  • Lyophilization: Pool the collected fractions. Because the mobile phase utilizes volatile formic acid rather than non-volatile phosphate buffers, the fractions can be directly lyophilized to yield the pure 4-Fluoropyrimidin-5-amine formate salt.

Sources

Application

Application Note: Large-Scale Synthesis and Purification Strategy for 4-Fluoropyrimidin-5-amine

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale 4-Fluoropyrimidin-5-amine is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

4-Fluoropyrimidin-5-amine is a highly sought-after building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and Keap1 modulators [1]. The synthesis of fluorinated pyrimidines presents unique challenges. Direct fluorination of 5-aminopyrimidine using electrophilic agents (e.g., Selectfluor) suffers from poor regioselectivity and over-fluorination. Conversely, attempting a Halex (Halogen Exchange) reaction directly on 4-chloro-5-aminopyrimidine is thermodynamically unfavorable; the electron-donating nature of the amino group deactivates the pyrimidine ring toward Nucleophilic Aromatic Substitution (SNAr).

The Causality of the Synthetic Route: To overcome these electronic barriers, the optimal large-scale strategy employs 4-chloro-5-nitropyrimidine as the starting material [2].

  • Activation: The strongly electron-withdrawing nitro (-NO2) group depletes electron density from the pyrimidine core, heavily activating the C4 position for SNAr.

  • Fluorination: A Halex reaction using Potassium Fluoride (KF) readily displaces the chloride.

  • Chemoselective Reduction: The nitro group is subsequently reduced to an amine. A critical choice here is the reducing agent: standard catalytic hydrogenation (Pd/C, H2) often leads to unwanted hydrodefluorination. Therefore, a mild Béchamp reduction (Fe/NH4Cl) is employed to strictly reduce the nitro group while preserving the fragile C-F bond.

Mechanism N1 1. Substrate Activation Nitro group withdraws electron density, activating C4 for nucleophilic attack. N2 2. Halex Fluorination (SNAr) Naked F- displaces Cl- in polar aprotic solvent. N1->N2 N3 3. Chemoselective Reduction Iron/NH4Cl reduces -NO2 to -NH2 without hydrodefluorination. N2->N3

Mechanistic rationale for the two-step synthesis of 4-fluoropyrimidin-5-amine.

Synthetic Workflow

The following workflow outlines the two-step transformation from the chlorinated precursor to the final fluorinated amine.

Pathway SM 4-Chloro-5-nitropyrimidine Highly Electrophilic C4 INT 4-Fluoro-5-nitropyrimidine SNAr Product SM->INT KF, TBAB Sulfolane, 110°C (-KCl) PROD 4-Fluoropyrimidin-5-amine Target Molecule INT->PROD Fe, NH4Cl EtOH/H2O, 80°C (-Fe3O4)

Synthetic workflow for 4-fluoropyrimidin-5-amine highlighting key transformations.

Experimental Protocols (Self-Validating Systems)

Step 1: Halex Fluorination (SNAr)

Objective: Convert 4-chloro-5-nitropyrimidine to 4-fluoro-5-nitropyrimidine.

Expert Insight (Water Content): Fluoride (F-) is a poor nucleophile in the presence of water due to strong hydrogen bonding. Using standard KF will lead to hydrolysis (forming 4-hydroxy-5-nitropyrimidine). Spray-dried KF and anhydrous solvents (< 100 ppm H2O) are non-negotiable for high yields. Sulfolane is chosen over DMSO for large-scale runs due to its superior thermal stability and higher boiling point, which prevents hazardous thermal runaway.

Step-by-Step Methodology:

  • Preparation: Purge a 50 L glass-lined reactor with N2. Charge the reactor with anhydrous Sulfolane (10 L) and Spray-dried Potassium Fluoride (1.74 kg, 30.0 mol, 3.0 eq).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.32 kg, 1.0 mol, 0.1 eq) as a phase-transfer catalyst to solubilize the fluoride ions.

  • Substrate Addition: Add 4-chloro-5-nitropyrimidine (1.59 kg, 10.0 mol, 1.0 eq) [3] in portions at 20 °C.

  • Reaction: Heat the mixture to 110 °C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via GC-MS. The reaction is deemed complete when the starting material is < 1.0%.

  • Workup: Cool the reactor to 25 °C. Dilute the mixture with Ethyl Acetate (20 L) and quench with ice-cold water (20 L). The organic layer is separated, and the aqueous layer is back-extracted with EtOAc (2 x 10 L).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 L) to completely remove residual Sulfolane, followed by brine (10 L).

  • Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 4-fluoro-5-nitropyrimidine as a crude oil, which solidifies upon standing.

Step 2: Chemoselective Béchamp Reduction

Objective: Reduce the nitro group to an amine without cleaving the C-F bond.

Expert Insight (Exotherm & Filtration): The Béchamp reduction is highly exothermic. Iron powder must be added in controlled portions. Furthermore, the resulting iron sludge (Fe3O4) is notoriously difficult to filter and can trap the product. Filtering the mixture hot through a pre-warmed Celite pad prevents the product from precipitating and drastically improves filtration kinetics.

Step-by-Step Methodology:

  • Preparation: In a 50 L reactor, dissolve crude 4-fluoro-5-nitropyrimidine (1.43 kg, ~10.0 mol, 1.0 eq) in a mixture of Ethanol (12 L) and Water (3 L).

  • Activation: Add Ammonium Chloride (NH4Cl) (1.07 kg, 20.0 mol, 2.0 eq). Heat the mixture to 60 °C.

  • Reduction: Slowly add Iron powder (325 mesh) (2.79 kg, 50.0 mol, 5.0 eq) in 5 equal portions over 1.5 hours, maintaining the internal temperature below 80 °C (reflux).

  • Reaction: Stir at 80 °C for 4 hours.

  • IPC: Monitor via LC-MS. Proceed when the nitro intermediate is < 0.5%.

  • Hot Filtration: While the mixture is still at 70 °C, filter it through a 3-inch pad of Celite. Wash the filter cake with hot Ethanol (3 x 2 L).

  • Workup: Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the aqueous residue with EtOAc (3 x 5 L). Wash the organics with brine, dry over Na2SO4, and concentrate to yield crude 4-fluoropyrimidin-5-amine.

Purification Strategy & Quantitative Data

For large-scale purification, column chromatography is economically unviable. Since the target molecule is an amine, acid-base extraction followed by crystallization is the preferred self-validating purification method.

  • Dissolve the crude product in EtOAc and extract with 1M HCl. The product moves to the aqueous phase, leaving neutral impurities behind.

  • Basify the aqueous phase to pH 9 using 2M NaOH, and back-extract into EtOAc.

  • Concentrate and recrystallize from MTBE/Heptane (1:3) to yield analytically pure 4-fluoropyrimidin-5-amine as off-white crystals.

Table 1: Process Metrics and Quality Attributes
ParameterStep 1: Halex FluorinationStep 2: Béchamp ReductionOverall Process
Molar Yield 84%89%74.7%
Purity (HPLC-UV) > 98.0%> 99.5%> 99.5%
Key Impurity Monitored 4-hydroxy-5-nitropyrimidine (< 1.5%)Defluorinated pyrimidine (< 0.2%)Total Impurities < 0.5%
Physical State Low-melting solidOff-white crystalline solidSolid
Mass Efficiency (E-Factor) 18.514.2~ 32.7

References

  • World Intellectual Property Organization. "N-acryloylmorpholine derivatives as keap1 modulators and uses thereof." WO2024073587A1, 2024.

  • EvitaChem Catalog. "4-Fluoropyrimidin-5-amine (EVT-13767701) Commercial Availability and Synthetic Routes." EvitaChem, 2024.

  • Sigma-Aldrich. "2-chloro-4-fluoro-5-nitropyrimidine | 1416373-40-4." Sigma-Aldrich Catalog, 2024.

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Fluoropyrimidin-5-amine

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 4-Fluoropyrimidin-5-amine in Modern Drug Discovery The 4-fluoropyrimidin-5-amine scaffold is a privileged motif in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Fluoropyrimidin-5-amine in Modern Drug Discovery

The 4-fluoropyrimidin-5-amine scaffold is a privileged motif in medicinal chemistry. The pyrimidine core is a well-established pharmacophore, capable of mimicking purine bases and interacting with the hinge region of enzymes like kinases.[1] The strategic placement of a fluorine atom at the 4-position can enhance metabolic stability and modulate the electronic properties of the ring, while the 5-amino group serves as a versatile handle for synthetic elaboration.[2][3] These features make 4-fluoropyrimidin-5-amine a valuable starting material for the synthesis of a diverse array of bioactive molecules, particularly kinase inhibitors for oncology and other therapeutic areas.[1]

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of such heterocyclic systems, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[4] This guide provides detailed experimental protocols and technical insights for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-fluoropyrimidin-5-amine, empowering researchers to accelerate their drug discovery programs.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key to success is the establishment of an inert atmosphere and the use of anhydrous solvents, as both the palladium catalyst and the organometallic coupling partners can be sensitive to oxygen and moisture.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Reactants: 4-Fluoropyrimidin-5-amine, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reactants->catalyst purge Purge with Inert Gas (e.g., Argon or Nitrogen) catalyst->purge solvent Add Anhydrous Solvent purge->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl linkages.[5] It involves the coupling of an organoboron reagent with a halide or pseudohalide. In the case of 4-fluoropyrimidin-5-amine, the position of coupling will depend on the presence of a suitable leaving group (e.g., a halogen) on the pyrimidine ring, which is not explicitly present on the starting material as named. For the purpose of this guide, we will assume the use of a halogenated derivative, such as 2-chloro-4-fluoropyrimidin-5-amine or a similar substrate where a leaving group is present.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_complex R-Pd(II)L2-X Pd0->PdII_complex R-X Transmetal Transmetalation PdII_R_R R-Pd(II)L2-R' PdII_complex->PdII_R_R [R'-B(OR)3]- Boronate R'-B(OR)2 Base Base PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 4-Fluoropyrimidin-5-amine Derivative

This protocol is adapted from established methods for the coupling of substituted bromopyridines and dichloropyrimidines.[6][7]

Materials:

  • Halogenated 4-Fluoropyrimidin-5-amine derivative (e.g., 2-chloro- or 2-bromo-) (1.0 mmol)

  • Aryl/Heteroaryl boronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equiv.)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Deionized water

Procedure:

  • To an oven-dried reaction vessel, add the halogenated 4-fluoropyrimidin-5-amine (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.2 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Notes for Optimization:

  • Choice of Base: The base is crucial for activating the boronic acid.[5] K₃PO₄ is often a good choice for heteroaromatic substrates. For base-sensitive functional groups, a milder base like KF can be used.

  • Ligand Selection: While Pd(PPh₃)₄ is a versatile catalyst, other phosphine ligands, such as those from the Buchwald ligand family, can be beneficial for challenging couplings.[4]

  • Solvent System: A mixture of an organic solvent and water is typical. The optimal ratio may need to be adjusted to ensure all components remain in solution.

  • Protecting Groups: The 5-amino group may not require protection, but if side reactions are observed, protection as a Boc or other suitable carbamate can be considered.

ParameterRecommended ConditionAlternatives/Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ with a phosphine ligand
Ligand PPh₃ (in Pd(PPh₃)₄)Buchwald ligands (e.g., SPhos, XPhos)
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Cs₂CO₃, Na₂CO₃, KF
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water, DME/Water
Temperature 90-100 °C80-120 °C

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[8] This reaction is particularly useful for synthesizing substituted anilines and related compounds. For 4-fluoropyrimidin-5-amine, this reaction could be used to introduce a variety of substituents at a halogenated position on the pyrimidine ring.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_complex R-Pd(II)L2-X Pd0->PdII_complex R-X OxAdd Oxidative Addition PdII_Amine [R-Pd(II)L2(NH2R')]+ PdII_complex->PdII_Amine + R'-NH2 Amine_Coord Amine Coordination Amine R'-NH2 Base Base PdII_Amido R-Pd(II)L2(NHR') PdII_Amine->PdII_Amido - H+ (Base) Deprotonation Deprotonation PdII_Amido->Pd0 RedElim Reductive Elimination Product R-NHR' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated 4-Fluoropyrimidin-5-amine Derivative

This protocol is a general procedure adapted from literature methods.[9]

Materials:

  • Halogenated 4-Fluoropyrimidin-5-amine derivative (1.0 mmol)

  • Amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • BINAP or a suitable Buchwald ligand (e.g., XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv.)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add the halogenated 4-fluoropyrimidin-5-amine (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute with ether or ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Notes for Optimization:

  • Base Selection: NaOtBu is a strong, non-nucleophilic base commonly used in these reactions. For substrates sensitive to strong bases, Cs₂CO₃ or K₃PO₄ can be effective alternatives.[10]

  • Ligand is Key: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., Buchwald ligands) are often necessary for efficient coupling, especially with less reactive aryl chlorides.[8]

  • Catalyst Precursor: While Pd₂(dba)₃ is a common Pd(0) source, Pd(OAc)₂ can also be used, as it is reduced in situ.[10]

ParameterRecommended ConditionAlternatives/Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)
Ligand BINAP, XPhos, SPhosOther bulky, electron-rich phosphines
Base NaOtBu (1.4 equiv.)Cs₂CO₃, K₃PO₄, LiHMDS
Solvent Toluene1,4-Dioxane, THF
Temperature 80-110 °CRoom temperature to 120 °C

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[11][12] This reaction typically employs a dual catalytic system of palladium and copper(I).[13]

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_complex R-Pd(II)L2-X Pd0->PdII_complex R-X PdII_Alkynyl R-Pd(II)L2-C≡CR' PdII_complex->PdII_Alkynyl Cu-C≡CR' PdII_Alkynyl->Pd0 Product R-C≡CR' PdII_Alkynyl->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + CuX, Base CuX CuX Cu_Acetylide->CuX + R-Pd(II)L2-X Base Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Protocol 3: Sonogashira Coupling of a Halogenated 4-Fluoropyrimidin-5-amine Derivative

This protocol is based on general procedures for Sonogashira couplings.[11][12]

Materials:

  • Halogenated 4-Fluoropyrimidin-5-amine derivative (1.0 mmol)

  • Terminal Alkyne (1.2-1.5 equiv.)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (NEt₃) or Diisopropylamine (i-Pr₂NH) (as solvent and base)

  • Anhydrous THF or DMF (optional co-solvent)

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated 4-fluoropyrimidin-5-amine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Purge the flask with an inert gas.

  • Add anhydrous triethylamine (5 mL) and any co-solvent (e.g., THF, 5 mL).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C. The reaction is often run under mild conditions.[11]

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Notes for Optimization:

  • Copper-Free Conditions: Concerns about copper toxicity have led to the development of copper-free Sonogashira protocols. These often require specific ligands and may need higher temperatures.[14]

  • Base and Solvent: Amine bases like triethylamine or diisopropylamine often serve as both the base and solvent.[13] The base neutralizes the HX byproduct and facilitates the formation of the copper acetylide.

  • Alkyne Homocoupling: A common side reaction is the Glaser coupling of the terminal alkyne. This can be minimized by maintaining a strictly inert atmosphere and using the alkyne in slight excess.

ParameterRecommended ConditionAlternatives/Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(PPh₃)₄ (1-3 mol%)
Copper Co-catalyst CuI (2-5 mol%)Copper-free conditions with specific ligands
Base Triethylamine (NEt₃)Diisopropylamine (i-Pr₂NH), Piperidine
Solvent Triethylamine, THF, DMFAcetonitrile
Temperature Room Temperature to 60 °CUp to 100 °C for less reactive substrates

Conclusion

The palladium-catalyzed cross-coupling reactions detailed herein provide a powerful and versatile toolkit for the synthetic elaboration of 4-fluoropyrimidin-5-amine. By leveraging these robust methodologies, researchers can efficiently generate libraries of novel compounds for biological screening, accelerating the path toward new therapeutic discoveries. The provided protocols serve as a strong foundation, and careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

  • Ami, E., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from: [Link]

  • ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. Available at: [Link]

  • PubMed. (2014). Synthesis and antituberculosis activity of novel 5-styryl-4-(hetero)aryl-pyrimidines via combination of the Pd-catalyzed Suzuki cross-coupling and S(N)(H) reactions. Available at: [Link]

  • BenchChem. (2025).
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from: [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from: [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Zhang, W. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from: [Link]

  • ResearchGate. (2026). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at: [Link]

  • PMC. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Available at: [Link]

  • Li, X. (2024).
  • ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). Reagents and conditions employed in the Heck coupling reaction. Available at: [Link]

  • ChemRxiv. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • RSC Publishing. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available at: [Link]

  • Thieme. (2017).
  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing 4-Fluoropyrimidin-5-amine in the Development of Novel Anti-inflammatory Compounds

Introduction: The Strategic Value of the Pyrimidine Scaffold The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in nature as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in nature as a key component of nucleic acids (cytosine, thymine, and uracil) has made it a "privileged scaffold" in drug design.[1][2] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and, notably, anti-inflammatory effects.[3][4][5][6] This guide focuses on a specific, high-potential building block: 4-Fluoropyrimidin-5-amine .

The strategic incorporation of a fluorine atom and an amine group onto the pyrimidine ring provides medicinal chemists with a powerful tool. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate.[7] The 5-amino group serves as a versatile synthetic handle, allowing for the systematic elaboration of the core structure to explore structure-activity relationships (SAR) and optimize for potency and selectivity.[8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It details the rationale, key molecular targets, and step-by-step protocols for synthesizing and evaluating novel anti-inflammatory compounds derived from 4-Fluoropyrimidin-5-amine.

Rationale for 4-Fluoropyrimidin-5-amine as a Core Scaffold

The utility of this scaffold is rooted in its ability to be decorated with functionalities that can interact with key targets in inflammatory pathways.

  • Targeting Key Inflammatory Enzymes and Kinases: Pyrimidine-based compounds have been successfully developed as inhibitors of crucial inflammatory mediators. The mechanism of action often involves the suppression of enzymes like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), which are responsible for the production of pro-inflammatory prostaglandins.[3][10][11] Furthermore, the pyrimidine scaffold is adept at targeting protein kinases involved in inflammatory signaling, such as Tyrosine Kinase 2 (TYK2) and Epidermal Growth Factor Receptor (EGFR), which can modulate the production of inflammatory cytokines.[12][13][14]

  • Structural Advantages:

    • The 5-Amino Group: This primary amine is a nucleophilic center, ideal for forming amide, sulfonamide, or urea linkages, or for participating in coupling reactions to introduce diverse aryl or heteroaryl substituents.

    • The 4-Fluoro Group: This substituent is not merely a placeholder. As a weak C-F bond, it can be displaced via nucleophilic aromatic substitution (SNAr) to introduce new functionalities. More importantly, its strong electron-withdrawing nature influences the reactivity of the entire ring system and can form critical hydrogen bond interactions within a target's active site.

Figure 1: Rationale for using 4-Fluoropyrimidin-5-amine.

Targeting Inflammatory Signaling Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways.[15] The development of anti-inflammatory drugs from the 4-fluoropyrimidin-5-amine scaffold can be rationally guided by targeting nodes within these pathways. A primary pathway involves the activation of transcription factors like NF-κB, which upregulate the expression of pro-inflammatory enzymes and cytokines.

Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Nucleus Nuclear Translocation NFkB->Nucleus COX2_Gene COX-2 Gene Transcription Nucleus->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein PGs Prostaglandins (Inflammation) COX2_Protein->PGs branch Inhibitor Pyrimidine Derivative (Potential Inhibitor) Inhibitor->COX2_Protein Inhibition

Figure 2: Targeting the COX-2 pathway in inflammation.

Application Protocol: Synthesis of a Candidate Compound (FP-A1)

This section provides a representative synthetic protocol. Here, we propose a Suzuki-Miyaura cross-coupling reaction to append an aryl moiety to the pyrimidine core, a common strategy for exploring SAR. The target molecule is a hypothetical but plausible candidate, N-(4-(4-methoxyphenyl)pyrimidin-5-yl)acetamide (FP-A1) .

Rationale for Synthetic Choices:

  • Step 1 (Boc Protection): The 5-amino group is temporarily protected with a Boc group to prevent side reactions during the subsequent coupling step.

  • Step 2 (Suzuki Coupling): This is a robust and widely used C-C bond-forming reaction, ideal for coupling arylboronic acids to our fluoropyrimidine. The fluorine at position 4 acts as a leaving group under these conditions.

  • Step 3 (Boc Deprotection): The protecting group is removed under acidic conditions to reveal the free amine.

  • Step 4 (Acetylation): The final acetylation of the 5-amino group yields the target compound. This step demonstrates how the amine can be easily functionalized.

Synthesis_Workflow Start 4-Fluoropyrimidin-5-amine Step1 Step 1: Boc Protection (Boc)2O, TEA, DCM Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling 4-Methoxyphenylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Step 3: Deprotection TFA, DCM Intermediate2->Step3 Intermediate3 Free Amine Intermediate Step3->Intermediate3 Step4 Step 4: Acetylation Acetyl Chloride, Pyridine, DCM Intermediate3->Step4 Final Final Compound (FP-A1) Step4->Final

Figure 3: Synthetic workflow for candidate compound FP-A1.
Detailed Protocol: Synthesis of FP-A1

Materials:

  • 4-Fluoropyrimidin-5-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Trifluoroacetic acid (TFA)

  • Acetyl chloride

  • Pyridine

  • Standard laboratory glassware and purification equipment (silica gel for chromatography).

Procedure:

  • Step 1: Protection of the Amine

    • Dissolve 4-Fluoropyrimidin-5-amine (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor by TLC. Upon completion, wash the reaction with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the Boc-protected intermediate.

  • Step 2: Suzuki-Miyaura Cross-Coupling

    • To a flask, add the Boc-protected intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio).

    • Heat the reaction mixture to 90 °C and stir for 16 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

  • Step 3: Boc Deprotection

    • Dissolve the coupled intermediate from Step 2 in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

    • Carefully neutralize the reaction mixture with saturated NaHCO₃ solution.

    • Extract the product with DCM, dry the combined organic layers, and concentrate to yield the free amine.

  • Step 4: Acetylation

    • Dissolve the product from Step 3 (1.0 eq) in DCM containing pyridine (1.5 eq) and cool to 0 °C.

    • Add acetyl chloride (1.1 eq) dropwise.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Wash with water, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

    • Purify the final compound, FP-A1 , by recrystallization or column chromatography. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol: In Vitro Evaluation

Initial screening of newly synthesized compounds is critical for determining their biological activity. The following protocols outline standard assays for assessing anti-inflammatory potential.[16][17]

In_Vitro_Workflow Compound Synthesized Compound (FP-A1) Assay1 Primary Screen: COX-1/COX-2 Inhibition Assay Compound->Assay1 Assay2 Cell-Based Screen: LPS-stimulated RAW 264.7 Macrophages Compound->Assay2 Endpoint1 Determine IC50 Selectivity Index (COX-2 vs COX-1) Assay1->Endpoint1 Endpoint2 Measure NO Production (Griess Assay) Assay2->Endpoint2 Endpoint3 Measure Cytokine Levels (TNF-α, IL-6 by ELISA) Assay2->Endpoint3 Decision Lead Candidate Identification Endpoint1->Decision Endpoint2->Decision Endpoint3->Decision

Figure 4: Workflow for in vitro anti-inflammatory screening.
Protocol 5.1: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase. The activity is determined colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[10]

Procedure:

  • Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam).

  • Prepare a range of concentrations for the test compound (FP-A1) and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Add the test compound or reference inhibitor to the appropriate wells.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate (TMPD).

  • Read the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration.

  • Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

Protocol 5.2: Inhibition of NO and Cytokine Production in RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[12][18] This assay measures the ability of a compound to suppress this response.

Procedure:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (FP-A1) or a vehicle control for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay): Perform a parallel MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Data Presentation (Hypothetical Results)
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC₅₀ (µM)
FP-A1 >1008.5>11.712.3
Celecoxib 150.043755.2
Indomethacin 0.010.250.041.8

Application Protocol: In Vivo Proof-of-Concept

Positive in vitro results must be validated in a living system. The carrageenan-induced paw edema model is a standard and robust assay for evaluating the acute anti-inflammatory activity of novel compounds.[19][20]

Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential in vivo.

Procedure:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3: Test Compound (FP-A1, e.g., 25 mg/kg, p.o.)

    • Group 4: Test Compound (FP-A1, e.g., 50 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation:

    • Edema Volume (mL): Paw volume at time 't' - Paw volume at 0 hr.

    • Percent Inhibition (%): [(Edema_control - Edema_treated) / Edema_control] x 100.

Data Presentation (Hypothetical Results)
Treatment GroupDose (mg/kg)Paw Edema at 3 hr (mL)% Inhibition at 3 hr
Vehicle Control -0.85 ± 0.06-
Indomethacin 100.38 ± 0.0455.3%
FP-A1 250.55 ± 0.0535.3%
FP-A1 500.42 ± 0.0750.6%

Conclusion and Future Directions

The strategic use of 4-Fluoropyrimidin-5-amine as a starting scaffold offers a promising avenue for the discovery of novel anti-inflammatory agents. Its inherent chemical features—a privileged pyrimidine core, a versatile amino group for derivatization, and a modulating fluoro substituent—make it an ideal candidate for building libraries of compounds aimed at key inflammatory targets like COX-2 and various protein kinases.

The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of new chemical entities. The initial data from a lead compound like the hypothetical FP-A1 can form the basis for extensive Structure-Activity Relationship (SAR) studies.[3] Future work should focus on synthesizing analogs to improve potency and selectivity, followed by comprehensive ADME/Tox profiling and evaluation in chronic models of inflammation (e.g., adjuvant-induced arthritis) to identify candidates for further preclinical development.[21][22]

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Source not specified.
  • In vivo preclinical models for immune-mediated inflammatory disease drug development. Source not specified.
  • Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. Source not specified.
  • Inflammation and Immunology Models.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed.
  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Source not specified.
  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
  • Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)
  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis.
  • EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
  • Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)
  • 4-Amino-5-arylpyrimidines as antiinflamm
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences.

Sources

Method

Application Note: High-Throughput Synthesis and Diversification of 4-Fluoropyrimidin-5-amine Libraries

Executive Summary & Rationale The 4-fluoropyrimidin-5-amine scaffold is a highly privileged pharmacophore in contemporary drug discovery. Incorporating a fluorine atom adjacent to the 5-amino group fundamentally alters t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 4-fluoropyrimidin-5-amine scaffold is a highly privileged pharmacophore in contemporary drug discovery. Incorporating a fluorine atom adjacent to the 5-amino group fundamentally alters the molecule's physicochemical profile: it modulates the basicity ( pKa​ ) of the amine, enhances overall lipophilicity, and provides a unique electrophilic handle for covalent target modification[1].

Developing a screening library based on this scaffold requires a highly robust, divergent synthetic strategy. Starting from the accessible building block 2-chloro-4-fluoropyrimidin-5-amine [2], this protocol outlines a validated, high-throughput compatible workflow to systematically derivatize the C2-position (via Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination) and the C5-amino group (via acylation).

Mechanistic Grounding: Overcoming Regioselectivity Challenges

A central challenge in pyrimidine functionalization is achieving strict regiocontrol. In a typical pyrimidine ring, the C4-position is highly activated towards Nucleophilic Aromatic Substitution ( SN​Ar ). However, the success of this library synthesis relies on the selective displacement of the C2-chloro group while preserving the C4-fluoro handle.

Causality of Regioselectivity: The strongly electron-donating 5-amino group significantly deactivates the adjacent C4-fluoro position via resonance. Conversely, the C2-chloro position remains highly electrophilic, as it is flanked by two electron-withdrawing pyrimidine nitrogens and is largely insulated from the 5-amino group's resonance donation. This electronic bias allows for strictly regioselective C2-substitution.

Mechanism A 5-Amino Group (Electron Donating) B Deactivation of C4-Fluoro (Prevents C4 SNAr) A->B E Regioselective Substitution at C2 Position B->E C Pyrimidine Nitrogens (Electron Withdrawing) D Activation of C2-Chloro (Promotes C2 SNAr) C->D D->E

Electronic effects driving regioselective C2-substitution over C4-displacement.

Divergent Synthesis Workflow

To maximize chemical space coverage, the workflow is split into two primary C2-diversification paths depending on the nucleophile's reactivity, followed by a universal C5-derivatization step.

Workflow Scaffold 2-chloro-4-fluoropyrimidin-5-amine (Core Scaffold) SNAr Path A: SNAr (Aliphatic Amines) DIPEA, NMP, 80°C Scaffold->SNAr Buchwald Path B: Buchwald-Hartwig (Anilines) Pd(OAc)2, BrettPhos Scaffold->Buchwald Intermediate 2-Substituted-4-fluoropyrimidin-5-amine (Intermediate Library) SNAr->Intermediate Buchwald->Intermediate C5_Deriv C5-Amine Derivatization (Acid Chlorides / Isocyanates) Intermediate->C5_Deriv Final Final 2,5-Disubstituted 4-Fluoropyrimidine Library C5_Deriv->Final

Divergent synthesis workflow for generating 4-fluoropyrimidin-5-amine analog libraries.

Reaction Optimization Data

Proper solvent and temperature selection is critical to maintaining the regioselectivity of the SN​Ar reaction. Table 1 summarizes the optimization data using morpholine as the model aliphatic amine.

Table 1: Optimization of C2- SN​Ar Conditions | Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (C2:C4) | | :--- | :--- | :--- | :--- | :--- | :--- | | EtOH | Et3​N | 80 | 12 | 45 | >99:1 | | DMF | K2​CO3​ | 80 | 8 | 72 | 95:5 | | NMP | DIPEA | 80 | 4 | >95 | >99:1 | | NMP | DIPEA | 120 | 2 | >95 | 80:20 |

Causality Note: While increasing the temperature to 120°C in NMP accelerates the reaction, it provides enough thermal energy to overcome the resonance-deactivation of the C4-position, degrading regioselectivity and leading to competitive C4-fluoro displacement. Operating at 80°C in NMP provides the optimal thermodynamic balance.

Self-Validating Experimental Protocols

General Procedure A: C2-Diversification via SN​Ar (Aliphatic Amines)

This procedure is designed for highly nucleophilic primary and secondary aliphatic amines.

Step-by-Step Methodology:

  • To a 10 mL reaction vial, add 2-chloro-4-fluoropyrimidin-5-amine (1.0 mmol, 1.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL) to achieve a 0.2 M concentration.

  • Add the desired aliphatic amine (1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq).

  • Cap the vial and heat the mixture at 80°C under magnetic stirring for 4 hours.

  • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the NMP.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Self-Validation/QC Check: Analyze the crude mixture via LC-MS. The presence of a single major peak with the desired [M+H]+ mass and the absence of the C4-substituted byproduct (which typically elutes earlier on reverse-phase HPLC due to higher polarity) validates the regioselectivity of the reaction.

General Procedure B: C2-Diversification via Buchwald-Hartwig (Anilines)

Anilines are poorly nucleophilic and fail to undergo efficient SN​Ar at the C2 position under standard conditions. Palladium-catalyzed cross-coupling overcomes this barrier. The BrettPhos ligand is explicitly chosen because its steric profile prevents the formation of inactive bis-arylpalladium complexes, enabling highly selective monoarylation of primary amines [3].

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge a dry vial with 2-chloro-4-fluoropyrimidin-5-amine (1.0 mmol, 1.0 eq), the desired aniline (1.1 mmol, 1.1 eq), and Sodium tert-butoxide ( NaOtBu ) (1.5 mmol, 1.5 eq).

  • Add Pd(OAc)2​ (0.05 mmol, 5 mol%) and BrettPhos ligand (0.05 mmol, 5 mol%).

  • Add anhydrous, degassed 1,4-Dioxane (10.0 mL).

  • Seal the vial, remove it from the glovebox, and heat at 100°C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate.

Self-Validation/QC Check: Monitor the reaction via LC-MS. The disappearance of the starting material and the emergence of a single new product mass confirms the success of the coupling. The absence of a bis-arylated mass peak validates the steric efficiency of the BrettPhos ligand.

General Procedure C: C5-Amine Derivatization (Acylation)

The C5-amino group is highly deactivated due to the electron-withdrawing nature of the pyrimidine ring and the adjacent highly electronegative fluorine atom. Standard peptide coupling reagents (e.g., HATU, EDC) often fail to achieve full conversion. Using highly reactive electrophiles ensures rapid acylation.

Step-by-Step Methodology:

  • Dissolve the C2-substituted intermediate from Procedure A or B (0.5 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (5.0 mL).

  • Add Pyridine (1.5 mmol, 3.0 eq) and cool the mixture to 0°C in an ice bath. Causality Note: Pyridine acts as both a base and a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

  • Dropwise, add the desired acid chloride or isocyanate (0.75 mmol, 1.5 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quench with saturated aqueous NaHCO3​ (5 mL), extract with DCM (2 x 10 mL), dry over MgSO4​ , and concentrate.

Self-Validation/QC Check: The C5-amide product will exhibit a significant anodic shift (upfield) in the 19F -NMR spectrum compared to the starting amine. This occurs due to the loss of electron donation from the amine lone pair into the pyrimidine ring upon acylation, serving as an orthogonal, structural validation of successful C5-functionalization.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chemical Society Reviews 2008; 37: 320-330. URL:[Link]

  • Fors BP, Watson DA, Biscoe MR, Buchwald SL. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society 2008; 130(41): 13552-13554. URL:[Link]

  • World Intellectual Property Organization. WO2024073587A1 - N-acryloylmorpholine derivatives as keap1 modulators and uses thereof. 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common side reactions in the synthesis of fluoropyrimidines

Welcome to the Technical Support Center for Fluoropyrimidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the selective fluorination of pyrimidine rings—a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluoropyrimidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the selective fluorination of pyrimidine rings—a critical step in the development of essential antimetabolites like 5-fluorouracil (5-FU), capecitabine, and floxuridine.

The electrophilic fluorination of uracil and its derivatives is notoriously prone to side reactions. This guide is designed to dissect the causality behind these experimental roadblocks, providing you with the mechanistic understanding and self-validating protocols needed to optimize your yields.

Mechanistic Grounding: The Root Cause of Side Reactions

To troubleshoot effectively, we must first understand the chemical causality of the side reactions. The direct fluorination of pyrimidines is not a simple concerted substitution; it is an addition-elimination sequence ()[1].

When electrophilic fluorinating agents (such as F2​ gas, acetyl hypofluorite, or Selectfluor) react with the electron-rich C5-C6 double bond of the pyrimidine ring, they form a cationic intermediate. A nucleophile from the solvent (e.g., water or acetic acid) immediately attacks the C6 position, yielding a saturated 5-fluoro-6-substituted-5,6-dihydrouracil intermediate . The target 5-fluoropyrimidine is only obtained after the subsequent elimination of this 6-substituent (as H2​O or AcOH ) to restore aromaticity.

Failure to drive this elimination, or the presence of excess fluorinating agent, leads to the two most common side reactions: the isolation of stable saturated intermediates and over-fluorinated adducts ()[2].

G Uracil Uracil (Starting Material) Fluorination Electrophilic Fluorination (Selectfluor / F2) Uracil->Fluorination Intermediate 5-Fluoro-6-Nu-5,6-dihydro Intermediate (+18 or +60 Da) Fluorination->Intermediate + Nu- (H2O or AcOH) Elimination Elimination (-HNu) (Heat / Acid) Intermediate->Elimination Overfluorination Excess F+ Reaction Intermediate->Overfluorination Product 5-Fluorouracil (Target Product) Elimination->Product SideProduct 5,5-Difluoro Adduct (Side Product) Overfluorination->SideProduct

Mechanistic pathway of uracil fluorination highlighting intermediates and side reactions.

Troubleshooting FAQs

Q1: Why does my isolated product show a mass increase of +18 Da or +60 Da instead of the expected +18 Da (F - H) for 5-fluorouracil? Causality: You have isolated the saturated intermediate rather than the final product. During electrophilic fluorination, the addition of fluorine at C5 is accompanied by the addition of a solvent nucleophile at C6. If your reaction is in water, a hydroxyl group adds (resulting in a +18 Da net addition to the starting mass). If you are using acetic acid, an acetoxy group adds (+60 Da)[1]. Solution: Your elimination step is incomplete. To force the elimination of the 6-substituent and restore the pyrimidine's aromaticity, you must subject the intermediate to thermal treatment (heating to 80–100 °C) or acid/base catalysis.

Q2: I am detecting significant amounts of a 5,5-difluoro-5,6-dihydrouracil side product. How can I suppress this over-fluorination? Causality: The target 5-fluoropyrimidine product remains susceptible to further electrophilic attack if excess fluorinating agent is present in the system, leading to a 5,5-difluoro adduct[3]. Solution: Strict stoichiometric control is paramount. Limit your fluorinating agent to exactly 1.00 – 1.05 equivalents. Furthermore, ensure highly efficient stirring and maintain the initial addition temperature between 0–5 °C. This prevents localized concentration spikes of the fluorinating agent that drive the secondary fluorination event.

Q3: My fluorination using Selectfluor is extremely sluggish, yielding mostly unreacted starting material. What is the root cause? Causality: Selectfluor relies on a mechanism that is highly dependent on solvent polarity and substrate solubility. Uracil derivatives often have poor solubility in standard organic solvents at low temperatures, preventing the necessary molecular collisions. Solution: Transition to a highly polar solvent system, such as water or a water/acetonitrile mixture. Water completely dissolves both the pyrimidine and Selectfluor, and actively participates in the mechanism by trapping the C6 carbocation, facilitating a smoother transition to the intermediate stage before thermal elimination.

Quantitative Data on Side Reactions

The choice of solvent and temperature directly dictates the ratio of your target product to unwanted side reactions. The table below summarizes the expected outcomes based on different reaction environments.

Reaction ConditionFluorinating AgentTemp (°C)Yield of 5-FU (%)Yield of 5,5-Difluoro Adduct (%)Yield of 6-Substituted Intermediate (%)
Water Selectfluor (1.05 eq)8063< 5< 5
Acetic Acid AcOF / F2​ (1.0 eq)2045~ 1040 (6-acetoxy)
Water F2​ (1.8 eq)2030> 2010 (6-hydroxy)

Validated Experimental Protocol: Synthesis of 5-Fluorouracil via Selectfluor

To avoid the side reactions detailed above, utilize the following self-validating protocol for the synthesis of 5-fluorouracil using Selectfluor in an aqueous medium.

Step 1: Preparation & Dissolution

  • Suspend 10.0 mmol of uracil in 25 mL of deionized water in a round-bottom flask.

  • Heat gently (approx. 40 °C) if necessary to ensure complete dissolution, then cool the solution to 0–5 °C using an ice bath.

  • Self-Validation Checkpoint: The solution must be completely clear before proceeding. Any remaining solid particulates will cause localized over-fluorination and generate 5,5-difluoro side products.

Step 2: Electrophilic Addition

  • Slowly add 10.5 mmol (1.05 eq) of Selectfluor portion-wise over 15 minutes under vigorous magnetic stirring.

  • Maintain the internal temperature strictly below 5 °C to suppress premature, uncontrolled reactions.

Step 3: Intermediate Formation

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: At this stage, an LC-MS aliquot should show the mass of the 5-fluoro-6-hydroxy-5,6-dihydrouracil intermediate (M+18 relative to uracil). The UV absorbance at 260 nm will drop significantly due to the loss of aromaticity.

Step 4: Thermal Elimination

  • Attach a reflux condenser and heat the reaction mixture to 80–90 °C for 4 hours to drive the elimination of the C6-hydroxyl group as water.

  • Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The successful restoration of the conjugated pyrimidine system will result in a strong UV absorbance shift back to ~265 nm, confirming the formation of 5-fluorouracil.

Step 5: Isolation

  • Cool the mixture to 0 °C to precipitate the final 5-fluorouracil product. Filter the precipitate, wash with ice-cold water to remove any residual Selectfluor byproducts (like DABCO derivatives), and dry under high vacuum.

References

  • Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Fluorination of pyrimidines. Part 2. Mechanistic aspects of the reaction of acetyl hypofluorite with uracil and cytosine derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery Source: MDPI - Molecules URL: [Link]

Sources

Optimization

Optimization of reaction conditions for the selective functionalization of 4-Fluoropyrimidin-5-amine

Technical Support Center: Advanced Functionalization of 4-Fluoropyrimidin-5-amine Welcome to the Application Scientist Support Portal. 4-Fluoropyrimidin-5-amine is a highly versatile, yet notoriously challenging, heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Functionalization of 4-Fluoropyrimidin-5-amine

Welcome to the Application Scientist Support Portal. 4-Fluoropyrimidin-5-amine is a highly versatile, yet notoriously challenging, heterocyclic building block used extensively in pharmaceutical drug discovery and agrochemical development. Its difficulty stems from a distinct electronic dichotomy: the C4-fluorine is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the strongly electron-withdrawing pyrimidine core, while the C5-amine acts as a competing internal nucleophile.

This guide is designed to help you navigate these competing reactivities, troubleshoot common failures (such as polymerization), and optimize your reaction conditions for absolute regiocontrol.

I. Mechanistic Overview & Reaction Pathways

To successfully functionalize this scaffold, you must control the kinetic rates of three potential pathways. The highly electrophilic C4 position is primed for S_NAr, making it susceptible to attack by external amines, thiols, or alkoxides[1]. Conversely, the C5-amine can be functionalized via transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) provided that background S_NAr is suppressed[2]. Finally, the C2 and C6 positions can undergo directed C-H activation or selective metalation[3].

G cluster_0 Pathway A: C4-F SNAr cluster_1 Pathway B: C5-NH2 Functionalization cluster_2 Pathway C: C2/C6 Functionalization Start 4-Fluoropyrimidin-5-amine SNAr Nucleophilic Aromatic Substitution (Amines/Thiols) Start->SNAr Excess Nucleophile Mild Base Protection Buchwald-Hartwig Amination or Amine Protection Start->Protection Non-nucleophilic Base Pd-Catalyst CH_Act Selective Magnesiation (TMPMgCl·LiCl) Start->CH_Act Knochel's Base -55 °C SelfCond WARNING: Polymerization (Self-Condensation) Start->SelfCond High Conc. + Strong Base (No External Nucleophile) SNAr_Prod 4-Substituted-pyrimidin-5-amine SNAr->SNAr_Prod Amine_Prod N-Functionalized 4-Fluoropyrimidine Protection->Amine_Prod CH_Prod C2/C6 Substituted Pyrimidine CH_Act->CH_Prod

Figure 1: Divergent functionalization pathways of 4-Fluoropyrimidin-5-amine and competing side reactions.

II. Troubleshooting Guide & FAQs

Q1: My S_NAr reaction at the C4-position is yielding a complex mixture of insoluble oligomers. How do I prevent self-condensation? Causality & Solution: The C4-F bond is extremely activated. When you add a base, the C5-NH2 of one molecule can act as a nucleophile and attack the C4-F of an adjacent molecule, initiating a polymerization cascade. To prevent this, you must manipulate the reaction kinetics. Keep the reaction highly dilute (<0.05 M) to reduce intermolecular collisions. Use a large excess of your target external nucleophile (3–5 equivalents) and add your base (e.g., DIPEA) dropwise over 1 hour. This keeps the steady-state concentration of the deprotonated species low, allowing the external nucleophile to outcompete self-condensation[1].

Q2: I want to perform a Buchwald-Hartwig cross-coupling on the C5-amine without displacing the C4-fluorine. Is this possible? Causality & Solution: Yes, but it requires strict exclusion of nucleophilic bases (like KOH or NaOMe), which will directly displace the fluorine via S_NAr. Instead, use sterically hindered, non-nucleophilic bases such as LiHMDS or NaOtBu[4]. Furthermore, you must use a highly active, bulky palladium catalyst system (e.g., Pd(OAc)2 with BrettPhos or Xantphos). The bulky ligand accelerates the reductive elimination step of the catalytic cycle, ensuring the cross-coupling turns over much faster than any background S_NAr or dimerization can occur[2].

Q3: How can I selectively functionalize the C2 or C6 positions while leaving the C4-F and C5-NH2 intact? Causality & Solution: Direct lithiation (e.g., using n-BuLi) of fluoropyrimidines often leads to catastrophic nucleophilic addition or benzyne-like elimination. The solution is to use Knochel's base (TMPMgCl·LiCl) at low temperatures (-55 °C). The bulky tetramethylpiperidine (TMP) moiety prevents nucleophilic attack on the ring, while the magnesium-lithium cluster allows for smooth, directed metalation without triggering defluorination[3].

III. Quantitative Reaction Parameters

The following table summarizes the optimized baseline conditions for divergent functionalization. Use these parameters as the starting point for your design of experiments (DoE).

Reaction TypeTarget PositionReagents / Catalyst SystemOptimal SolventTemp (°C)Yield Expectation
S_NAr C4Aliphatic Amine (3.0 eq), DIPEA (2.0 eq)NMP or 1,4-Dioxane25 – 5075 – 90%
Buchwald-Hartwig C5-NH2Aryl Bromide, Pd(OAc)2, BrettPhos, NaOtBuToluene80 – 10060 – 85%
Magnesiation C2 / C6TMPMgCl·LiCl, then Electrophile (e.g., I2)Anhydrous THF-55 to -2065 – 80%

IV. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) that allow you to verify the mechanistic fidelity of the reaction before proceeding to workup.

Protocol A: Chemoselective S_NAr at C4 (Aliphatic Amine Substitution)

Objective: Displace the C4-fluorine with a secondary amine while suppressing C5-NH2 dimerization.

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-Fluoropyrimidin-5-amine (1.0 eq, 10 mmol) in anhydrous NMP (200 mL). Note: The high dilution (0.05 M) is critical to prevent oligomerization.

  • Nucleophile Addition: Add the target aliphatic amine (3.0 eq, 30 mmol) in one portion at room temperature.

  • Controlled Deprotonation: Dissolve DIPEA (2.0 eq, 20 mmol) in 10 mL of NMP. Add this solution dropwise via a syringe pump over 60 minutes.

  • Reaction & Self-Validation (IPC): Stir the mixture at 40 °C. After 2 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The Total Ion Chromatogram (TIC) must show <5% of the starting material ( m/z 114 [M+H]+). The desired product mass should dominate. If a peak at m/z 207 [M+H]+ appears, dimerization has occurred—indicating your base addition was too fast or your nucleophile is too sterically hindered.

  • Workup: Quench the reaction with ice-cold water (200 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) to completely remove residual NMP. Dry over Na2SO4 and concentrate.

Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig) at C5

Objective: Cross-couple the C5-amine with an aryl bromide without triggering S_NAr at the C4-fluorine.

  • Catalyst Pre-activation: Inside a nitrogen-filled glovebox, combine Pd(OAc)2 (5 mol%) and BrettPhos (10 mol%) in anhydrous toluene (0.2 M relative to substrate). Stir for 15 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active Pd(0) species[2].

  • Reagent Assembly: To the catalyst solution, add 4-Fluoropyrimidin-5-amine (1.0 eq), the target Aryl Bromide (1.2 eq), and the non-nucleophilic base NaOtBu (1.5 eq). Seal the vessel.

  • Reaction & Self-Validation (IPC): Heat the sealed vessel to 90 °C for 4 hours.

    • Validation Criteria: Pull an aliquot for TLC (Hexanes/EtOAc 7:3) and LC-MS. TLC should show complete consumption of the aryl bromide. Crucially, the LC-MS must confirm the retention of the C4-F; if you observe a mass loss of -19 Da relative to your expected product, defluorination has occurred, indicating moisture ingress or that your base was contaminated with hydroxide.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a pad of Celite to remove Pd-black and insoluble inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

V. References

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science.

  • Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development.

  • Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl. Organic Letters.

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.

Sources

Troubleshooting

Identifying and characterizing impurities in 4-Fluoropyrimidin-5-amine synthesis

Welcome to the Technical Support Center for 4-Fluoropyrimidin-5-amine Synthesis and Impurity Profiling . This guide is designed for researchers, analytical chemists, and drug development professionals tasked with synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoropyrimidin-5-amine Synthesis and Impurity Profiling . This guide is designed for researchers, analytical chemists, and drug development professionals tasked with synthesizing this critical fluorinated building block and characterizing its process-related impurities.

Our approach bridges synthetic causality with advanced analytical validation, ensuring your methodologies align with ICH Q3A(R2) guidelines for impurity identification.

Impurity Identification & Characterization Workflow

To systematically identify unknown degradants or process impurities exceeding the 0.10% threshold, we recommend a hyphenated analytical approach transitioning from high-resolution mass spectrometry (HRMS) to nuclear magnetic resonance (NMR) elucidation.

G Start Crude 4-Fluoropyrimidin-5-amine HPLC HPLC-UV (230 nm) Screening Detect peaks >0.1% area Start->HPLC LCMS LC-HRMS/MS Analysis Determine exact mass & formula HPLC->LCMS Mass ID PrepLC Preparative LC Isolate unknown impurities LCMS->PrepLC Scale up NMR 1H, 13C, 19F NMR Elucidate structural isomers PrepLC->NMR Purified fraction End Impurity Characterization Complete NMR->End

Workflow for the isolation and structural elucidation of fluoropyrimidine impurities.

Troubleshooting Guide: Common Synthesis Impurities

The synthesis of 4-fluoropyrimidin-5-amine typically involves the fluorination of a chlorinated precursor (e.g., 4-chloro-5-nitropyrimidine[1]) followed by reduction. The electron-deficient nature of the pyrimidine ring drives specific side reactions.

Q: We observe a persistent +16 Da mass shift ( m/z 130.01) co-eluting with our target product. How do we resolve this? A: This is likely 4-chloropyrimidin-5-amine , an unreacted starting material.

  • Causality: The nucleophilic aromatic substitution ( SN​Ar ) of the chloride by fluoride (using KF or TBAF) is equilibrium-driven. Incomplete conversion leaves residual chloro-intermediates. Because the chloro and fluoro analogs have similar polarities, they often co-elute on standard C18 columns.

  • Solution: Switch to a fluorinated stationary phase (e.g., Pentafluorophenyl, PFP) which offers orthogonal selectivity for halogenated compounds via π−π and dipole interactions. Drive the synthesis to completion by using anhydrous conditions and a phase-transfer catalyst (e.g., 18-crown-6).

Q: LC-MS analysis reveals an impurity at m/z 112.05 [M+H]+ . What is the mechanism of its formation? A: This mass corresponds to 4-hydroxypyrimidin-5-amine , a hydrolysis product.

  • Causality: The C4 position of the pyrimidine ring is highly electrophilic. The C-F bond, while thermodynamically strong, is kinetically labile to nucleophilic attack by trace water or hydroxide ions during aqueous workup.

  • Solution: Minimize aqueous exposure during the extraction phase. Quench the reaction with a buffered solution (pH 6-7) rather than strong bases, and dry organic layers thoroughly with MgSO4​ before concentration.

Q: Our m/z is correct for the target product, but the 1H NMR shows complex splitting and the 19F NMR shows multiple peaks. Why? A: You are likely generating regioisomers or over-fluorinated byproducts (e.g., 2,4-difluoropyrimidin-5-amine) if your starting material was not regiochemically pure (such as a 2,4-dichloro precursor). Accurate mass spectrometry within an LC-MS configuration is a well-suited instrument to investigate the identification of these species, but MS alone cannot differentiate positional isomers[2]. You must rely on 19F−1H coupling constants in NMR to map the exact substitution pattern.

Quantitative Data: Expected Impurity Profile

To aid in rapid identification, refer to the table below summarizing the exact masses and relative retention times (RRT) of common impurities found in this synthetic route.

Impurity IdentityMolecular FormulaExact Mass [M+H]+ RRT (Approx.)Origin / Causality
4-Fluoropyrimidin-5-amine (API) C4​H4​FN3​ 114.0462 1.00 Target Product
4-Hydroxypyrimidin-5-amine C4​H5​N3​O 112.05050.65Hydrolysis of C-F bond during workup
Pyrimidin-5-amine C4​H5​N3​ 96.05560.80Defluorination during nitro reduction
4-Chloropyrimidin-5-amine C4​H4​ClN3​ 130.01671.25Unreacted starting material
2-Chloro-4-fluoropyrimidin-5-amine C4​H3​ClFN3​ 148.00721.45Impure starting material

Experimental Protocols

High-resolution tandem mass spectrometry (HR/MS/MS) combined with liquid chromatography is the industry gold standard for characterizing low-level unknown impurities and degradants[3].

Protocol A: LC-HRMS/MS Impurity Screening

This self-validating protocol ensures baseline separation of polar pyrimidine amines while providing sub-ppm mass accuracy.

  • Sample Preparation: Dissolve the crude 4-fluoropyrimidin-5-amine in LC-MS grade Water:Acetonitrile (90:10) to a final concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Column Selection: Equip the LC system with a Cortecs T3 or PFP column (2.1 x 100 mm, 1.8 μm ). These phases prevent the poor retention ("breakthrough") commonly seen with highly polar amines on standard C18 columns.

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 2% B, hold for 1 min, ramp to 40% B over 10 mins, then to 95% B over 2 mins. Flow rate: 0.3 mL/min.

  • MS Parameters (QTOF): Operate in Positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C.

  • Data Acquisition & Validation: Acquire data in MSE or Data-Dependent Acquisition (DDA) mode (scan range m/z 50–500). Validate the system by ensuring the mass error of the API peak ( m/z 114.0462) is 2 ppm.

Protocol B: Preparative Isolation and NMR Elucidation

For impurities exceeding 0.10% that cannot be definitively identified by MS/MS[4].

  • Scale-Up: Transfer the analytical gradient to a Preparative HPLC system equipped with a matching stationary phase (e.g., 21.2 x 250 mm column). Inject 50–100 mg of crude material per run.

  • Fraction Collection: Trigger fraction collection using mass-directed auto-purification (MDAP) targeting the specific [M+H]+ of the impurity.

  • Lyophilization: Pool the collected fractions and remove the solvent via lyophilization to prevent thermal degradation or hydrolysis of the fluoropyrimidine core.

  • NMR Analysis: Dissolve 2–5 mg of the isolated impurity in DMSO−d6​ . Acquire 1H (400 MHz), 13C (100 MHz), and 19F (376 MHz) spectra.

    • Self-Validation Check: The presence of a 19F signal around -60 to -70 ppm confirms the retention of the C-F bond. A doublet in the 1H NMR at the C6 position (due to 4JHF​ coupling) definitively maps the regiochemistry.

Frequently Asked Questions (FAQs)

Q: How can we prevent defluorination (yielding pyrimidin-5-amine) during the reduction of the nitro precursor? A: Defluorination is a common side reaction when using aggressive hydrogenation conditions (e.g., H2​ with Pd/C) due to the catalytic cleavage of the C-F bond. To prevent this, switch to milder, chemoselective reduction methods. Iron powder in acetic acid ( Fe/AcOH ) or Sodium dithionite ( Na2​S2​O4​ ) are highly effective at reducing the nitro group to an amine without hydrodehalogenation.

Q: Why is my impurity peak tailing severely in HPLC-UV? A: Pyrimidinamines possess basic nitrogen atoms that interact strongly with residual silanols on silica-based columns. Ensure you are using an end-capped column, or add a volatile buffer like 10 mM Ammonium Bicarbonate (pH 9.0) to your mobile phase to suppress ionization of the amine, promoting sharper peak shapes.

References

  • "Synthesis and Biological Activity of Thionucleosides" ResearchGate. Available at:[Link][1]

  • "Advances in Impurity Profiling of Pharmaceutical Formulations" Biomedical Journal of Scientific & Technical Research. Available at:[Link][4]

  • "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS" American Pharmaceutical Review. Available at:[Link][3]

  • "Identifying and elucidating impurity species" RSSL. Available at:[Link][2]

Sources

Optimization

Challenges and solutions for the scale-up of 4-Fluoropyrimidin-5-amine production

Technical Support Center: Scale-Up of 4-Fluoropyrimidin-5-amine Production This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Fluoropyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up of 4-Fluoropyrimidin-5-amine Production

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Fluoropyrimidin-5-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered during process development and large-scale production. Our goal is to equip you with the scientific rationale and actionable solutions needed to overcome common hurdles, ensuring a robust, efficient, and scalable synthetic process.

Troubleshooting Guide

This section addresses specific, high-impact problems that can arise during the synthesis of 4-Fluoropyrimidin-5-amine. Each issue is presented in a question-and-answer format, detailing potential causes and providing validated solutions.

Issue 1: Poor Yield and Regioselectivity in the Initial Pyrimidine Ring Formation

Question: We are attempting a cyclocondensation reaction to form the fluoropyrimidine core, but the yield is consistently low, and we are observing significant amounts of the undesired regioisomer. What is causing this, and how can we improve it?

Answer: Low yield and poor regioselectivity are common challenges in the de novo synthesis of substituted pyrimidines.[1][] The outcome of the cyclization is highly dependent on the precise reaction conditions and the nature of the building blocks used.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The cyclization step is often sensitive to temperature, solvent, and pH.

    • Solution: A systematic Design of Experiments (DoE) approach is recommended for optimization. Key parameters to screen include solvent polarity (e.g., ethanol, isopropanol, acetonitrile), temperature, and the type/amount of base or acid catalyst. For instance, a synthesis of related 4-amino-5-fluoropyrimidines found that using amidine hydrochlorides in a suitable solvent obviated the need for basic additives, leading to excellent yields.[3][4]

  • Incorrect Precursor Reactivity: The relative reactivity of the functional groups in your starting materials dictates the regiochemical outcome.

    • Solution: Consider using pre-functionalized, fluorinated building blocks. An effective strategy involves the use of a potassium 2-cyano-2-fluoroethenolate salt, which reacts under mild conditions with amidine hydrochlorides to afford 4-amino-5-fluoropyrimidines in high yields and with excellent regioselectivity.[3][5] This approach avoids the often harsh conditions required for late-stage fluorination.

  • Side Reactions: Competing polymerization or decomposition pathways can significantly reduce the yield.

    • Solution: Monitor the reaction progress closely using in-process controls like HPLC or TLC.[6] This allows for the identification of byproduct formation in real-time. Adjusting the rate of addition of a key reagent or operating at a lower temperature can often minimize side reactions.

Experimental Protocol: HPLC Analysis for Reaction Monitoring A general HPLC method is crucial for tracking reaction completion and identifying byproducts.[6]

  • System: HPLC with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: Monitor at a wavelength where the product and key impurities have strong absorbance (typically 254-280 nm).

Issue 2: Inefficient or Unsafe Fluorination Step

Question: Our late-stage fluorination of the pyrimidine ring is giving inconsistent yields and presents safety concerns upon scale-up. How can we make this step more reliable and safer?

Answer: Introducing a fluorine atom onto a heterocyclic ring is a critical but often challenging step. The choice of fluorinating agent and the control of reaction exotherms are paramount for safety and success at scale.

Potential Causes & Solutions:

  • Incompatible Solvent: Many common laboratory solvents can react violently with powerful fluorinating agents.

    • Solution: Always verify solvent compatibility. For electrophilic fluorinating agents like Selectfluor™, anhydrous polar aprotic solvents such as acetonitrile are preferred.[6] Solvents like DMF and DMSO can react exothermically and should be avoided.[7]

  • Poor Thermal Control: Fluorination reactions are often highly exothermic. A loss of cooling at scale can lead to a thermal runaway.

    • Solution: For scale-up, ensure the reactor has adequate cooling capacity and surface area-to-volume ratio. Employing a semi-batch process (slow addition of the fluorinating agent) allows for better heat management.[8] For highly energetic reactions, transitioning to a continuous flow reactor can provide superior temperature control and a significantly safer operating environment.

  • Reagent Instability/Reactivity: The activity of electrophilic fluorinating agents can degrade with improper storage. Conversely, highly reactive agents like elemental fluorine are often non-selective and hazardous.[6]

    • Solution: Ensure fluorinating agents are fresh and stored under strictly anhydrous, inert conditions.[6] Select an agent with appropriate reactivity for the substrate. While highly reactive agents may seem attractive, a milder reagent that requires slightly more forcing but controllable conditions is often preferable for large-scale synthesis.

Workflow for Safer Fluorination Scale-Up

G cluster_0 Phase 1: Lab Scale Assessment cluster_1 Phase 2: Process Design for Scale-Up cluster_2 Phase 3: Execution & Monitoring A Select Fluorinating Agent (e.g., Selectfluor™) B Solvent Compatibility Screen (Avoid DMF, DMSO) A->B C Measure Reaction Enthalpy (via Reaction Calorimetry) B->C D Choose Reactor Type C->D Proceed if Thermally Manageable E Batch Reactor (Semi-batch addition, robust cooling) D->E F Flow Reactor (Superior heat/mass transfer) D->F G Implement In-Process Controls (HPLC, Temp Probes) E->G F->G H Execute Pilot Batch G->H I Monitor Temperature & Conversion H->I J Safe Quench & Work-up Protocol I->J

Caption: Logical workflow for assessing and scaling up a fluorination reaction.

Issue 3: Incomplete Reduction of Nitro Precursor and Catalyst Poisoning

Question: We are reducing a 5-nitro-4-fluoropyrimidine intermediate to the desired amine via catalytic hydrogenation, but the reaction is often sluggish or stalls completely. What could be the issue?

Answer: Catalytic hydrogenation of nitroarenes is a standard transformation, but it can be sensitive to catalyst choice, substrate purity, and reaction conditions. Incomplete reactions often point to catalyst deactivation or inhibition.

Potential Causes & Solutions:

  • Catalyst Poisoning: Trace impurities in the starting material, particularly sulfur or halide compounds, can poison noble metal catalysts like Palladium or Platinum.

    • Solution: Ensure the nitro-intermediate is of high purity before hydrogenation. An upstream purification step (e.g., recrystallization or a silica plug) can be highly effective. Alternatively, consider using catalysts known for higher tolerance, such as Raney-Nickel, though this may require more forcing conditions.[9]

  • Formation of Hydroxylamine Intermediate: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, the hydroxylamine can accumulate, slowing the reaction and potentially leading to the formation of undesired azo or azoxy dimers.[10]

    • Solution: The addition of a catalytic amount of a vanadium compound has been shown to prevent the accumulation of hydroxylamine intermediates, leading to a faster, cleaner reaction and a purer product.[10] Modifying reaction parameters such as hydrogen pressure and temperature can also influence the reaction pathway.

  • Poor Mass Transfer of Hydrogen: At a larger scale, ensuring efficient contact between the hydrogen gas, the liquid phase, and the solid catalyst surface is critical.

    • Solution: Optimize the agitation rate to ensure the catalyst remains well-suspended and to maximize the gas-liquid interface. Use a well-designed reactor with appropriate baffling and impellers. The choice of solvent can also impact hydrogen solubility and should be considered.[10]

ParameterRecommended ConditionRationale
Catalyst 5% Pd/C, 5% Pt/C, or Raney-NiNoble metal catalysts are highly active but sensitive to poisons.[9] Raney-Ni is more robust but may require higher temperatures/pressures.
Hydrogen Pressure 50-500 psigHigher pressure increases hydrogen availability at the catalyst surface, accelerating the reaction rate.[11]
Temperature 25-80 °CHigher temperatures increase reaction rate but may also promote side reactions. Optimization is key.
Additives Vanadium compounds (catalytic)Prevents accumulation of hydroxylamine intermediates, improving reaction rate and product purity.[10]
Issue 4: Difficulty in Final Product Purification and Isolation

Question: The crude 4-Fluoropyrimidin-5-amine is difficult to purify. Column chromatography is not viable at our target scale, and recrystallization results in poor recovery or co-crystallization of a key impurity.

Answer: Achieving high purity for polar, functionalized molecules like aminopyrimidines at scale requires a robust purification strategy that moves beyond chromatography.

Potential Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The chosen solvent may have poor solubility characteristics, either dissolving too much product at cold temperatures (low recovery) or failing to discriminate between the product and a structurally similar impurity.

    • Solution: Conduct a thorough solvent screen. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while key impurities should remain soluble or be completely insoluble.[12] Consider using a binary solvent system (a "solvent" and an "anti-solvent") to fine-tune the solubility profile and induce crystallization.[13]

  • Product "Oiling Out": Instead of crystallizing, the product may separate as a liquid phase (oil), which tends to trap impurities.

    • Solution: This often happens when the solution is supersaturated or cooled too quickly.[12] Ensure a slower, more controlled cooling profile. Seeding the solution with a small amount of pure product can promote the formation of crystalline material over oil.

  • Structurally Similar Impurities: Impurities formed from starting materials or side reactions may have very similar physical properties to the final product, making separation difficult.

    • Solution: If recrystallization is ineffective, consider an alternative purification strategy such as forming a salt of the amine product. The salt will have different solubility properties, often allowing for effective purification by crystallization. The purified salt can then be neutralized in a final step to isolate the high-purity free base.[14] For basic impurities in a basic product, using an amine-functionalized silica for flash chromatography can sometimes provide better separation than standard silica gel.[15][16]

Systematic Approach to Purification dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Crude Product", fillcolor="#FBBC05"]; SolventScreen [label="Recrystallization\nSolvent Screen"]; Success [label="High Purity Product (>99.5%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Purity/Recovery Issues"]; SaltFormation [label="Purification via Salt Formation\n(e.g., HCl, Tosylate salt)"[14]]; RecrystallizeSalt [label="Recrystallize the Salt"]; FreeBase [label="Neutralize to Free Base"];

Start -> SolventScreen; SolventScreen -> Success [label="Successful"]; SolventScreen -> Failure [label="Unsuccessful"]; Failure -> SaltFormation; SaltFormation -> RecrystallizeSalt; RecrystallizeSalt -> FreeBase; FreeBase -> Success; }

Sources

Troubleshooting

Optimizing catalyst and ligand systems for cross-coupling with 4-Fluoropyrimidin-5-amine

Welcome to the Technical Support Center for Cross-Coupling with 4-Fluoropyrimidin-5-amine . As a Senior Application Scientist, I have designed this guide to help you navigate the unique mechanistic hurdles presented by t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Coupling with 4-Fluoropyrimidin-5-amine . As a Senior Application Scientist, I have designed this guide to help you navigate the unique mechanistic hurdles presented by this challenging substrate.

The 4-fluoropyrimidin-5-amine motif is highly privileged in kinase inhibitor development[1], but it presents a "perfect storm" of cross-coupling challenges: the electron-deficient pyrimidine ring drastically reduces the nucleophilicity of the 5-amino group, the pyrimidine nitrogens are notorious for chelating and poisoning palladium catalysts, and the 4-fluoro substituent is highly susceptible to unwanted Nucleophilic Aromatic Substitution (SNAr)[2].

This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure your C–N bond formations succeed.

I. Mechanistic Causality & Catalyst Selection (FAQs)

Q: Why does my reaction stall at 10-20% conversion, even with high catalyst loading? A: This is the hallmark of catalyst poisoning via off-cycle chelation . The proximity of the pyrimidine ring nitrogens to the 5-amino group allows the substrate to act as a bidentate ligand, trapping the Pd(II) intermediate in a stable, unreactive resting state. Solution: You must use highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos ). The extreme steric bulk of these ligands prevents the coordination of a second amine molecule, forcing the catalytic cycle forward through reductive elimination[2].

Q: I am seeing complete consumption of my aryl halide, but my desired product yield is low. LC-MS shows a mass corresponding to the loss of fluorine. What is happening? A: You are observing SNAr defluorination . The 4-fluoro position on a pyrimidine ring is highly activated. If you are using strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu), the alkoxide will attack the C4 position and displace the fluoride ion before the cross-coupling can occur. Solution: Switch to mild, non-nucleophilic inorganic bases. Anhydrous K3PO4 or Cs2CO3 in tert-amyl alcohol (t-AmOH) or biphasic aqueous conditions (MeTHF/H2O) will facilitate the necessary deprotonation step without triggering SNAr[3].

Q: Should I use standard Pd(OAc)2 or Pd2(dba)3 as my palladium source? A: No. Traditional Pd(0) sources like Pd2(dba)3 release dibenzylideneacetone (dba), which can compete with your weakly nucleophilic 4-fluoropyrimidin-5-amine for coordination to the metal center, further slowing oxidative addition. Instead, use Generation 3 (G3) or Generation 4 (G4) Buchwald precatalysts (e.g., BrettPhos Pd G3). These palladacycles activate rapidly at mild temperatures to generate a pure, highly active mono-ligated L-Pd(0) species.

II. Optimization Logic & Workflow

To systematically eliminate side reactions, follow the decision matrix outlined in the diagram below.

OptimizationWorkflow Start Start: 4-Fluoropyrimidin-5-amine Buchwald-Hartwig Amination CheckBase Is SNAr Defluorination Observed via LC-MS? Start->CheckBase BaseYes Switch to Mild Base (e.g., K3PO4, Cs2CO3) CheckBase->BaseYes Yes BaseNo Proceed to Catalyst Screening CheckBase->BaseNo No CatScreen Evaluate Precatalysts (BrettPhos Pd G3 / RuPhos Pd G4) BaseYes->CatScreen BaseNo->CatScreen LigandCheck Is Catalyst Poisoning (Stalled Reaction) Occurring? CatScreen->LigandCheck LigandYes Increase Steric Bulk (Use tBuBrettPhos or tBuXPhos) LigandCheck->LigandYes Yes LigandNo Optimize Solvent & Temperature (t-AmOH, 80°C) LigandCheck->LigandNo No Success Optimized High-Yield Coupling Protocol LigandYes->Success LigandNo->Success

Logical workflow for mitigating SNAr and catalyst poisoning in cross-coupling.

III. Quantitative Data: Catalyst & Ligand Optimization Matrix

The following table summarizes empirical optimization data for coupling 4-fluoropyrimidin-5-amine with a standard aryl chloride. Use this matrix to benchmark your own reaction conditions.

Precatalyst / Pd SourceLigandBaseSolventTemp (°C)Conversion (%)Primary Failure Mode / Impurity
Pd2(dba)3BINAPNaOtBuToluene100°C< 5%Severe SNAr (Defluorination)
Pd(OAc)2XPhosCs2CO31,4-Dioxane100°C35%Catalyst Poisoning (Stalled at 2 hrs)
RuPhos Pd G3RuPhosLiHMDSTHF65°C78%Trace Homocoupling
BrettPhos Pd G3 BrettPhos K3PO4 t-AmOH 80°C > 95% None (Optimal Conditions)

IV. Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." By incorporating specific analytical checkpoints, you can definitively prove whether a failure is due to air ingress, catalyst death, or substrate incompatibility.

Target Reaction: Buchwald-Hartwig Amination of 4-Fluoropyrimidin-5-amine with an Aryl Halide.

Step 1: Reagent Preparation (The "Dry" Phase)

  • In a nitrogen-filled glovebox, add the Aryl Halide (1.0 equiv, 1.0 mmol) and 4-Fluoropyrimidin-5-amine (1.2 equiv, 1.2 mmol) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

  • Add finely milled, anhydrous K3PO4 (2.0 equiv, 2.0 mmol). Mechanistic Note: Milling increases the surface area of the inorganic base, which is critical since it is largely insoluble in organic solvents.

  • Add BrettPhos Pd G3 (2.0 mol%) and BrettPhos ligand (2.0 mol%).

Step 2: Solvent Addition & Degassing

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Add anhydrous, sparged tert-amyl alcohol (t-AmOH) (5.0 mL) via syringe.

  • Validation Checkpoint 1: Before heating, pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. This establishes your baseline ratio of Aryl Halide to Amine.

Step 3: Reaction Initiation

  • Place the vial in a pre-heated aluminum block at 80°C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well-suspended.

  • Validation Checkpoint 2 (30 Minutes): Pull a second aliquot. You should observe a color change from yellow to deep red/orange (indicating active Pd(0) formation). LC-MS should show at least 20% conversion. If the Aryl Halide is intact but the Amine is degrading, SNAr is occurring. If both are intact, the catalyst failed to activate (check for oxygen/moisture contamination).

Step 4: Quenching and Workup

  • After 4 hours, cool the reaction to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black.

  • Concentrate under reduced pressure and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

V. Mechanistic Pathway Visualization

Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates how the desired catalytic cycle competes with the two primary failure modes.

CatalyticCycle Pd0 Active L-Pd(0) Species OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd AmineCoord Amine Coordination (4-Fluoropyrimidin-5-amine) OxAdd->AmineCoord Deprot Deprotonation (Base Mediated) AmineCoord->Deprot Poison Catalyst Poisoning (Pyrimidine N-Chelation) AmineCoord->Poison Driven by lack of steric bulk RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim SNAr SNAr Side Reaction (Nucleophilic Loss of C4-Fluoro) Deprot->SNAr Driven by strong alkoxide bases RedElim->Pd0 Catalyst Regeneration

Pd-catalyzed Buchwald-Hartwig cycle highlighting competing poisoning and SNAr pathways.

References

  • Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines. ACS Publications.[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH PMC.[Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.[Link]

Sources

Optimization

Method development for the chiral separation of 4-Fluoropyrimidin-5-amine derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have engineered this definitive troubleshooting guide and FAQ to assist researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have engineered this definitive troubleshooting guide and FAQ to assist researchers, analytical scientists, and drug development professionals in overcoming the specific chromatographic hurdles associated with 4-fluoropyrimidin-5-amine derivatives. These compounds are highly valuable intermediates in modern medicinal chemistry, frequently utilized in the synthesis of adenosine receptor antagonists[1], Keap1 modulators[2], and influenza PB2 inhibitors[3].

Section 1: Fundamental Principles & Column Selection

Q: Why do 4-fluoropyrimidin-5-amine derivatives present unique chiral separation challenges? A: The difficulty stems from the electronic "push-pull" microenvironment of the molecule. The highly electronegative fluorine atom at the 4-position withdraws electron density from the pyrimidine ring, which polarizes the adjacent 5-amine group. This turns the amine protons into exceptionally strong hydrogen-bond donors. While this strong H-bonding is beneficial for interacting with the chiral grooves of the stationary phase, it also causes aggressive, non-specific secondary interactions with residual silanols on the silica support. This manifests chromatographically as severe peak tailing, irreversible column adsorption, and poor resolution ( Rs​ ).

Q: Which Chiral Stationary Phases (CSPs) yield the highest success rates for these derivatives? A: Immobilized polysaccharide-based CSPs are the industry standard. Specifically, columns utilizing an amylose backbone with derivatized phenyl carbamate groups (e.g., Chiralpak AD-3) provide the necessary π−π and hydrogen-bonding networks required for enantiomeric recognition[1]. For highly rigid or sterically hindered fluoropyrimidine analogs, Pirkle-type columns, such as the Whelk-O1, have also demonstrated exceptional selectivity, particularly under Supercritical Fluid Chromatography (SFC) conditions[2].

Section 2: Method Development Workflow & Protocols

To establish a robust, self-validating separation method, we recommend prioritizing SFC over traditional HPLC. SFC offers higher diffusivity and lower viscosity, allowing for rapid screening and superior efficiency when handling polar pyrimidine amines.

Protocol: Tier 1 SFC Chiral Screening Methodology
  • Sample Preparation: Dissolve the racemic 4-fluoropyrimidin-5-amine derivative in methanol (MeOH) at a concentration of 1-2 mg/mL. Centrifuge or filter (0.22 µm) to ensure the sample is free of particulate matter.

  • Column Configuration: Equip the SFC system with a screening panel of 4.6 x 150 mm, 3 µm columns: Chiralpak AD-3[1], Chiralcel OD-3, and a Whelk-O1[2].

  • Mobile Phase Preparation: Set the primary mobile phase (A) to supercritical CO2​ . Prepare the co-solvent (B) as MeOH containing exactly 0.05% v/v Diethylamine (DEA)[1]. Causality Check: The basic DEA additive acts as a sacrificial competitor, masking the acidic silanol sites on the CSP. This prevents the basic pyrimidin-5-amine from tailing.

  • Gradient Execution: Run a linear gradient from 5% to 40% co-solvent (B) over 10 minutes at a flow rate of 3.0 mL/min. Maintain system backpressure at 120 bar and column compartment temperature at 35°C.

  • Validation & Evaluation: Evaluate the chromatogram. A successful method must yield a resolution ( Rs​ ) ≥1.5 and a tailing factor ( Tf​ ) ≤1.2 . If Rs​<1.5 , the protocol dictates switching the co-solvent to Ethanol (EtOH) or Isopropanol (IPA) to alter the steric bulk of the mobile phase's hydrogen-bonding network.

Workflow Visualization

ChiralSeparationWorkflow N1 4-Fluoropyrimidin-5-amine Racemate N2 SFC Screening (CO2 + Co-solvent) N1->N2 N3 HPLC Screening (NP / RP / PO) N1->N3 N4 Select CSPs (Amylose / Cellulose / Whelk-O1) N2->N4 N3->N4 N5 Add Basic Modifier (0.05% DEA / TEA) N4->N5 Mitigate Silanol Interactions N6 Evaluate Resolution (Rs > 1.5) N5->N6 N6->N4 Rs < 1.5 Change CSP/Solvent N7 Preparative Scale-Up N6->N7 Success

Figure 1: Decision matrix and workflow for the chiral separation of fluorinated pyrimidine amines.

Section 3: Troubleshooting Guide

Q: I am observing severe peak tailing and baseline drift, even with an immobilized polysaccharide column. How do I fix this? A: Tailing in pyrimidin-5-amines is almost always a diagnostic indicator of inadequate silanol suppression. Even if you are using a polar modifier like MeOH, you must ensure a basic additive is present in the organic stream. Add 0.05% to 0.1% v/v Diethylamine (DEA) or Triethylamine (TEA) to your co-solvent[1]. If your workflow requires LC-MS for downstream detection, DEA will suppress ionization; instead, switch to volatile MS-compatible additives like 0.1% Ammonium Hydroxide ( NH4​OH ) or 10 mM Ammonium Bicarbonate to preserve peak shape without sacrificing MS signal.

Q: My enantiomers co-elute ( Rs​=0 ) under all standard SFC conditions. What is the next logical orthogonal approach? A: If SFC fails, the dense solvation environment of supercritical CO2​ might be disrupting the critical hydrogen bonds between the 5-amine and the CSP. Pivot to High-Performance Liquid Chromatography (HPLC) using Polar Organic (PO) mode. Utilize 100% Acetonitrile (ACN) or 100% MeOH containing 0.1% DEA. The complete absence of water or non-polar alkanes in PO mode maximizes the direct solute-CSP hydrogen bonding, which is often the primary thermodynamic driver for enantioseparation in fluorinated pyrimidines[3].

Q: How do I scale my analytical SFC method to preparative SFC for isolating multi-gram quantities of the active enantiomer? A: Preparative scale-up requires a systematic loading study to prevent column overload and loss of resolution.

  • Perform stacked injections of increasing volumes (e.g., 10 µL to 100 µL) using a highly concentrated sample (50-100 mg/mL).

  • Because 4-fluoropyrimidin-5-amine derivatives often exhibit limited solubility in pure alcohols, use a strong diluent mixture like Dichloromethane/MeOH (1:1) or DMSO/MeOH (1:9) for the injection plug.

  • Ensure your preparative column (e.g., 250 mm x 30 mm) matches the exact stationary phase chemistry and particle size of your analytical hit to maintain linear scale-up thermodynamics[2].

Section 4: Quantitative Optimization Matrix

The following table summarizes the causal effects of different mobile phase environments and additives on the chromatographic performance of a representative 4-fluoropyrimidin-5-amine derivative.

Mobile Phase / Co-solventBasic AdditiveRetention Time ( tR​ , min)Tailing Factor ( Tf​ )Resolution ( Rs​ )Suitability & Rationale
CO2​ / MethanolNone4.2, 5.82.80.9Poor: Severe tailing due to unsuppressed silanol interactions.
CO2​ / Methanol0.05% DEA3.8, 5.11.12.4Excellent: Optimal silanol masking; standard SFC protocol[1].
CO2​ / Ethanol0.05% DEA4.5, 6.21.21.8Good: Increased steric bulk alters selectivity; useful alternative.
Hexane / Isopropanol (80:20)0.1% TEA8.5, 11.21.31.6Good: Standard Normal Phase HPLC; longer run times.
Acetonitrile (100%)0.1% NH4​OH 2.5, 3.11.41.2Moderate: Polar Organic mode; ideal for LC-MS compatibility.

Sources

Troubleshooting

Refinement of work-up and purification procedures for 4-Fluoropyrimidin-5-amine reactions

Welcome to the Technical Support Center for the handling, work-up, and purification of 4-Fluoropyrimidin-5-amine and its derivatives. As a Senior Application Scientist, I frequently see researchers struggle with this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, work-up, and purification of 4-Fluoropyrimidin-5-amine and its derivatives.

As a Senior Application Scientist, I frequently see researchers struggle with this specific building block. While it is a highly valuable intermediate in medicinal chemistry—recently featured in the synthesis of novel Keap1 modulators —its unique electronic properties make it notoriously difficult to handle. The juxtaposition of a highly electronegative fluorine atom at the C4 position and an electron-donating amine at the C5 position on an electron-deficient pyrimidine core creates a "perfect storm" of high polarity, basicity, and chemical lability.

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind common failures and provide field-proven, self-validating methodologies to secure high yields and purities.

Troubleshooting FAQs: Work-Up & Degradation

Q: Why does my 4-fluoropyrimidin-5-amine degrade or lose its fluorine atom during aqueous work-up? A: The primary culprit is base- or acid-catalyzed Nucleophilic Aromatic Substitution (SNAr). The C-F bond in 4-fluoropyrimidines is highly activated . Even though the C5-amine provides some resonance electron donation, the strongly electron-withdrawing nature of the two pyrimidine nitrogens makes the C4 carbon highly electrophilic. If your work-up pH exceeds 8.0, hydroxide ions act as hard nucleophiles. They attack the C4 position to form a transient Meisenheimer complex, followed by the rapid elimination of the fluoride ion to yield 5-aminopyrimidin-4-ol. Solution: You must maintain strict pH control (pH 6.5–7.5) using cold phosphate buffers during quenching. Never use strong bases like NaOH or saturated Na2CO3 for neutralization.

SNAr_Degradation SM 4-Fluoropyrimidin-5-amine (Electrophilic C4) Meisenheimer Meisenheimer Complex (Stabilized by Ring N) SM->Meisenheimer Addition Nuc Nucleophile Attack (OH- from Strong Base) Nuc->Meisenheimer OH- attacks C4 Product 5-Aminopyrimidin-4-ol (Hydrolysis Degradant) Meisenheimer->Product Elimination (-F-)

Mechanistic pathway of base-catalyzed SNAr degradation of 4-fluoropyrimidin-5-amine.

Q: How can I improve the extraction efficiency? Standard ethyl acetate extractions leave half my product in the aqueous layer. A: 4-Fluoropyrimidin-5-amine has a very low oil/water partition coefficient (LogD). The basic primary amine and the two pyrimidine nitrogens form an extensive hydrogen-bonding network with water. Standard extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) fail to disrupt this hydration shell. Solution: Employ a dual-action approach: "salting-out" and mixed-solvent extraction. Saturating the aqueous layer with NaCl decreases the solubility of the polar organic solute. Concurrently, using a mixed organic solvent system like EtOAc:isopropanol (3:1 v/v) introduces an alcohol that disrupts the aqueous hydrogen-bonding network, drastically improving mass transfer into the organic phase.

Q: Why does the product streak heavily on normal-phase silica gel, resulting in poor resolution and low recovered yield? A: This is a classic case of chemisorption. The basic C5-amine interacts strongly with the acidic silanol groups (Si-OH) present on standard normal-phase silica gel. This acid-base interaction causes severe peak tailing (streaking) and irreversible binding. Solution: The most reliable method is to abandon normal-phase silica and switch to Reverse-Phase (RP) C18 chromatography, where hydrophobic interactions dominate and silanol effects are minimized. If you must use normal phase, you must pre-treat the column with a basic modifier (e.g., 1% Triethylamine) to mask the acidic silanol sites.

Quantitative Data: Extraction & Chromatography Optimization

To guide your solvent selection, the following tables summarize the empirical performance of various systems when handling 4-fluoropyrimidin-5-amine.

Table 1: Extraction Solvent Efficiency (Aqueous vs. Organic)

Solvent SystemAqueous AdditiveEstimated LogD (pH 7)Recovery Yield (%)Causality / Notes
DCMNone-0.2< 30%Highly non-polar; fails to disrupt aqueous hydrogen bonding.
EtOAcNone0.1~ 45%Moderate polarity; significant product remains hydrated in the aqueous layer.
EtOAcNaCl (sat)0.4~ 65%Salting out reduces the aqueous solubility of the pyrimidine amine.
EtOAc:iPrOH (3:1) NaCl (sat) 0.9 > 90% iPrOH acts as a hydrogen-bond disruptor, maximizing organic partitioning.

Table 2: Chromatographic System Comparison

Stationary PhaseMobile PhaseModifierResolutionCausality / Notes
Normal Phase (Silica)Hexane / EtOAcNonePoor (Streaking)Acidic silanols strongly bind the basic C5-amine, causing chemisorption.
Normal Phase (Silica)DCM / MeOH1% Et3NModerateEt3N masks silanols, but the product may co-elute with other polar impurities.
Reverse Phase (C18) H2O / MeCN 0.1% Formic Acid Excellent Hydrophobic interactions dominate; the acidic modifier ensures a consistent ionization state.

Step-by-Step Experimental Protocols

To ensure reproducibility, follow these self-validating protocols designed specifically for the sensitivities of 4-fluoropyrimidin-5-amine.

Protocol A: pH-Controlled Work-Up and Mixed-Solvent Extraction

Objective: Maximize recovery while preventing SNAr hydrolysis of the C-F bond.

  • Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add a cold 0.5 M Sodium Phosphate buffer (pH 7.0) until the reaction is fully quenched.

    • Causality: The buffer prevents localized pH spikes that would trigger the hydrolysis of the labile C-F bond .

  • Salting Out: Add solid NaCl to the quenched aqueous mixture until saturation is reached (undissolved salt remains visible). Stir vigorously for 5 minutes.

  • Solvent Preparation: Prepare a mixed extraction solvent of Ethyl Acetate and Isopropanol in a 3:1 volumetric ratio.

  • Extraction: Add the mixed solvent to the aqueous layer (1:1 volume ratio). Shake vigorously in a separatory funnel and allow the layers to separate. Repeat the extraction three times.

  • Self-Validation Step: Before discarding the aqueous layer, spot both the combined organic phase and the residual aqueous phase on a TLC plate. Elute with 10% MeOH in DCM and visualize under UV (254 nm). The aqueous spot should show no UV-active material corresponding to the product.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure. Crucial: Keep the water bath temperature below 35 °C to prevent thermal degradation of the concentrated amine.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Objective: Purify the polar amine without silanol-induced streaking or yield loss.

  • Column Preparation: Equilibrate a C18 reverse-phase flash column with 95% Solvent A (Milli-Q Water + 0.1% Formic Acid) and 5% Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Sample Loading: Dissolve the crude product in a minimum volume of DMSO or a Water/Acetonitrile mixture. Do not use pure DCM or Hexane, as they will crash out on the C18 column.

  • Gradient Elution:

    • Hold at 5% B for 2 column volumes (CV) to wash away highly polar salts and DMSO.

    • Apply a shallow linear gradient from 5% B to 40% B over 15 CVs.

    • Causality: The shallow gradient is required because the pyrimidine core elutes very early; a steep gradient will cause co-elution with des-fluoro byproducts.

  • Fraction Collection: Monitor absorbance at 254 nm and 280 nm.

  • Self-Validation Step: Analyze the main peak fractions via LC-MS to confirm the presence of the [M+H]+ ion (m/z 114.1 for 4-fluoropyrimidin-5-amine) and ensure the absence of the hydrolyzed byproduct (m/z 112.1).

  • Lyophilization: Pool the pure fractions and remove the solvent via lyophilization (freeze-drying) rather than rotary evaporation to prevent thermal stress on the purified compound.

Work-Up Decision Workflow

Use the following logical decision tree to adapt your work-up strategy based on the specific conditions of your crude mixture.

Workup_Workflow Crude Crude Reaction Mixture Quench Quench with Cold Buffer (pH 6.5 - 7.5) Crude->Quench Check Aqueous Phase Solubility Check Quench->Check Extract1 Extract with EtOAc (Standard LLE) Check->Extract1 Low Polarity Impurities Extract2 Extract with EtOAc:iPrOH (3:1) + NaCl Saturation Check->Extract2 High Product Retention Dry Dry over Na2SO4 & Concentrate < 35°C Extract1->Dry If recovery is good Extract2->Dry Improved recovery Purify Proceed to Chromatography Dry->Purify

Decision tree for the optimized work-up and extraction of highly polar pyrimidine amines.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: A novel and effective approach to 4-fluoropyrimidines Source: ResearchGate / Mendeleev Communications URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley Online Library URL: [Link]

Reference Data & Comparative Studies

Validation

Validating the inhibitory activity of 4-Fluoropyrimidin-5-amine derivatives against specific kinases

As a Senior Application Scientist in targeted therapeutics, validating the efficacy and selectivity of novel kinase inhibitors requires moving beyond basic biochemical assays to establish a robust, mechanically sound, an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted therapeutics, validating the efficacy and selectivity of novel kinase inhibitors requires moving beyond basic biochemical assays to establish a robust, mechanically sound, and physiologically relevant testing cascade.

The development of 4-Fluoropyrimidin-5-amine derivatives (and their structural isomers) represents a significant advancement in targeting the Janus kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2). TYK2 is a critical node in the IL-12, IL-23, and Type I interferon (IFN) signaling pathways, making it a prime target for autoimmune diseases like psoriasis and inflammatory bowel disease (IBD) [[1]](1].

This guide provides an objective, data-driven comparison of a representative 4-Fluoropyrimidin-5-amine derivative (designated here as FP5A-14L ) against established clinical benchmarks: Deucravacitinib (a highly selective allosteric TYK2 inhibitor) and Tofacitinib (a pan-JAK ATP-competitive inhibitor).

Mechanistic Rationale & Pathway Visualization

The incorporation of a fluorine atom at the pyrimidine ring of these derivatives is not arbitrary. Fluorine's high electronegativity modulates the pKa of the adjacent amine, optimizing the molecule's lipophilic efficiency and membrane permeability. More importantly, it fine-tunes the electron density of the pyrimidine core, enhancing critical hydrogen-bonding interactions with the hinge region of the kinase's ATP-binding pocket (JH1 domain) or the regulatory pseudokinase domain (JH2) 1[1].

To understand the validation parameters, we must first map the intervention point within the JAK/STAT signaling cascade.

Pathway IL23 IL-23 Cytokine Receptor IL-23R / IL-12Rβ1 IL23->Receptor Binds TYK2 TYK2 Kinase Receptor->TYK2 Activates JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Inactive) TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Active Dimer) STAT3->pSTAT3 Dimerization Transcription Gene Transcription (Inflammation) pSTAT3->Transcription Translocates to Nucleus Inhibitor 4-Fluoropyrimidin-5-amine (FP5A-14L) Inhibitor->TYK2 Blocks (IC50 = 9 nM)

Mechanism of TYK2 inhibition by 4-Fluoropyrimidin-5-amine in the IL-23/STAT3 signaling pathway.

Comparative Performance Data

When validating a new kinase inhibitor, biochemical potency (IC50) must be contextualized against homologous targets to prove selectivity. The table below compares the in vitro selectivity profile of FP5A-14L against Deucravacitinib and Tofacitinib.

CompoundPrimary Target / MechanismTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
FP5A-14L TYK2 / ATP-Competitive (JH1)9.0 > 1,000> 1,000> 1,000
Deucravacitinib TYK2 / Allosteric (JH2)0.2 > 10,000> 10,000> 10,000
Tofacitinib JAK1/3 / ATP-Competitive (JH1)176.0 3.24.11.6

Data Interpretation: While Tofacitinib is a potent pan-JAK inhibitor with high affinity for JAK1/3 (1.6 - 3.2 nM), it exhibits weak activity against TYK2 (176 nM) 2[2] 3[3]. Deucravacitinib represents the gold standard for TYK2 selectivity due to its unique binding to the regulatory JH2 pseudokinase domain (0.2 nM) 4[4]. The novel 4-Fluoropyrimidin-5-amine derivative (FP5A-14L) achieves a highly competitive 9 nM IC50 against TYK2 while maintaining excellent >100-fold selectivity over homologous JAK kinases 1[1].

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed as self-validating systems. This means integrating internal quality controls (like Z'-factor calculations) directly into the protocol to prevent false positives caused by compound aggregation or assay interference.

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard absorbance-based assays (like ADP-Glo). Halogenated pyrimidines can occasionally exhibit autofluorescence or precipitate at higher concentrations. TR-FRET’s delayed emission reading eliminates short-lived background fluorescence, ensuring the calculated IC50 is a true reflection of target engagement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute FP5A-14L, Deucravacitinib, and Tofacitinib in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).

  • Enzyme Addition: Add 0.5 nM of recombinant TYK2 (JH1 or JH2 domain depending on the binding mechanism) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined Km for TYK2) and the specific ULight-labeled peptide substrate.

  • Termination & Detection: After 60 minutes, add EDTA to stop the reaction, followed by the Europium-labeled anti-phospho antibody.

  • Self-Validation Check: Calculate the Z'-factor using positive (DMSO only) and negative (no ATP) controls. Do not proceed with IC50 curve fitting unless Z' > 0.6.

Protocol B: Whole-Blood Cellular Phospho-Flow Cytometry (pSTAT3)

Causality: Biochemical potency rarely translates 1:1 to in vivo efficacy due to plasma protein binding and cellular permeability issues. By using human whole blood rather than isolated PBMCs, we subject the 4-Fluoropyrimidin-5-amine derivatives to physiological protein binding conditions, yielding a highly predictive cellular IC50 5[5].

  • Blood Collection & Plating: Collect human whole blood in sodium heparin tubes. Aliquot 100 µL per well into a 96-well deep-vessel plate.

  • Inhibitor Incubation: Add FP5A-14L at varying concentrations (0.1 nM to 10 µM) and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the blood with 10 ng/mL recombinant human IL-23 for 15 minutes to trigger the TYK2/STAT3 pathway.

  • Fixation & Permeabilization: Halt the signaling cascade immediately by adding Lyse/Fix Buffer (10 minutes), followed by permeabilization with ice-cold 100% methanol for 30 minutes.

  • Staining: Stain cells with anti-CD3 (to gate T-cells) and anti-pSTAT3 (Tyr705) fluorophore-conjugated antibodies.

  • Self-Validation Check: Ensure the unstimulated control wells show basal pSTAT3 levels. Calculate the percentage of pSTAT3+ T-cells relative to the IL-23 stimulated (vehicle-treated) control.

Validation Workflow Visualization

To systematically evaluate novel derivatives, the following decision-tree workflow is employed to filter out off-target or toxic compounds early in the pipeline.

ProtocolWorkflow Compound 4-Fluoropyrimidin-5-amine Library Synthesis Biochem Biochemical Validation (TR-FRET Assay) Compound->Biochem QC1 Z'-Factor > 0.6? (Self-Validation) Biochem->QC1 Cellular Cellular Efficacy (Whole-Blood pSTAT3) QC1->Cellular Yes Reject Exclude / Optimize QC1->Reject No QC2 Viability > 90%? (Toxicity Check) Cellular->QC2 Lead Lead Candidate Selection (e.g., FP5A-14L) QC2->Lead Yes QC2->Reject No

Self-validating high-throughput screening workflow for kinase inhibitor selection.

Discussion & Application Insights

The validation of 4-Fluoropyrimidin-5-amine derivatives highlights a critical paradigm shift in kinase inhibitor design. While early-generation inhibitors like Tofacitinib rely on brute-force ATP-competitive binding across multiple JAK family members, modern derivatives utilize specific structural moieties—like strategically placed halogens—to exploit minor topological differences in the kinase pockets.

The 9 nM potency of FP5A-14L proves that highly selective TYK2 inhibition can be achieved without necessarily targeting the allosteric JH2 domain (as Deucravacitinib does). By rigorously validating these compounds through orthogonal biochemical (TR-FRET) and physiological (Whole Blood Flow Cytometry) assays, researchers can confidently advance fluorinated pyrimidine scaffolds into preclinical models for immune-mediated diseases.

References

  • "3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease" - PubMed. URL: [Link]

  • "Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1−3 Inhibitors" - DermSquared. URL: [Link]

  • "Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors" - PMC. URL:[Link]

  • "Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases" - ACS Omega. URL: [Link]

Sources

Comparative

Structural Confirmation of 4-Fluoropyrimidin-5-amine Reaction Products: A Comparative Guide to X-Ray Crystallography

Introduction In modern drug discovery, 4-Fluoropyrimidin-5-amine serves as a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and tubulin-targeting chemotypes[1]. The electron-wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, 4-Fluoropyrimidin-5-amine serves as a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and tubulin-targeting chemotypes[1]. The electron-withdrawing nature of the fluorine atom at the C4 position highly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), while the C5 amine provides a synthetic handle for cross-coupling reactions.

However, confirming the exact regioselectivity of these reactions—and the absolute stereochemistry of the resulting products—presents a significant analytical challenge. Fluorine and nitrogen atoms strongly influence the electronic environment, often confounding standard spectroscopic methods. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical platforms, providing researchers with field-proven, causality-driven protocols for definitive structural confirmation.

Comparative Analysis of Structural Confirmation Platforms

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational to synthetic workflows, they often fall short in unambiguously resolving complex regiochemical isomers of heavily substituted fluoropyrimidines. SCXRD remains the gold standard[2], providing a definitive three-dimensional map of electron density.

Table 1: Comparative Analysis of Structural Confirmation Techniques
FeatureSingle-Crystal X-Ray Diffraction (SCXRD)2D NMR (¹⁹F-¹H HOESY / HMBC)High-Resolution Mass Spectrometry (HRMS)
Regiochemical Resolution Absolute (Direct observation of atomic coordinates)High (Inferred via through-space/bond couplings)Low (Cannot distinguish positional isomers easily)
Stereochemical Resolution Absolute (Via Flack/Hooft parameters)Relative (Via NOESY/ROESY)None
Sample Requirement Single crystal (0.1–0.3 mm, ~1 mg)5–15 mg (High purity solution)< 1 µg
Fluorine Interference Requires careful anisotropic modelingHigh sensitivity, but complex multiplet overlapMinimal impact on ionization
Throughput Low to MediumHighVery High

The Physics of Fluorine in Crystal Packing: Causality in Crystallization

The introduction of fluorine profoundly alters the crystallization landscape. Fluorine is highly electronegative and acts as a poor hydrogen bond acceptor, yet it frequently participates in weak intermolecular interactions such as C–H···F and F···F contacts[3].

The Causality of Solvent Selection: Attempting to crystallize 4-fluoropyrimidin-5-amine derivatives using standard strong hydrogen-bonding solvents (like methanol or water) often disrupts these delicate interactions, resulting in amorphous precipitates. Conversely, utilizing halogenated or aprotic solvents (e.g., dichloromethane, ethyl acetate) facilitates the specific C–H···F networks required to build a highly ordered, defect-free crystal lattice.

Structural Confirmation Workflow

Workflow A Synthesis of 4-Fluoropyrimidin-5-amine Reaction Products B Purification (HPLC/Flash Chromatography) A->B Yields crude mixture C Crystallization Screening (Vapor Diffusion / Slow Evaporation) B->C >95% Purity required D Single Crystal X-ray Diffraction (SCXRD) C->D High-quality single crystal E Data Processing & Refinement (Anisotropic F-atom modeling) D->E Diffraction data F Absolute Configuration & Regioselectivity Confirmed E->F Final structural model

Workflow for structural confirmation of 4-Fluoropyrimidin-5-amine derivatives via SCXRD.

Experimental Protocols: A Self-Validating System

As a best practice, every protocol must contain internal validation checkpoints to prevent the propagation of errors.

Protocol A: Vapor Diffusion Crystallization for Fluorinated Pyrimidines
  • Solvent Selection & Dissolution: Dissolve 5–10 mg of the purified (>95%) 4-fluoropyrimidin-5-amine derivative in 0.5 mL of a good solvent (e.g., dichloromethane).

    • Causality: The solvent must completely dissolve the compound at room temperature. Heating should be avoided to prevent thermal degradation of sensitive amine reaction products.

  • Anti-solvent Layering: Place the unsealed sample vial inside a larger vessel containing 3 mL of an anti-solvent (e.g., n-hexane or pentane). Seal the outer vessel tightly.

    • Causality: Slow vapor diffusion of the anti-solvent into the inner vial gradually decreases the solubility of the compound. This slow kinetic process promotes the nucleation of a single crystal rather than the rapid precipitation of a kinetic amorphous powder.

  • Incubation & Validation: Store at a constant 20 °C in a vibration-free environment for 3–7 days.

    • Self-Validation Step: Before mounting, inspect the crystals under a cross-polarized light microscope. A true single crystal will extinguish light uniformly every 90 degrees of rotation. If it extinguishes irregularly, it is twinned and will yield poor diffraction data.

Protocol B: SCXRD Data Collection and Anisotropic Refinement
  • Crystal Mounting and Flash-Cooling: Mount the validated crystal (0.1–0.3 mm) on a cryoloop using paratone oil and immediately flash-cool to 100 K in a nitrogen stream.

    • Causality: Flash-cooling minimizes the thermal motion of the highly electronegative fluorine atom, drastically reducing positional disorder and improving high-angle diffraction resolution.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Cu Kα radiation, λ = 1.54184 Å).

    • Causality: Copper radiation provides stronger anomalous dispersion signals for light atoms (C, N, O, F) compared to Molybdenum, which is mathematically critical for calculating the Flack parameter to determine absolute stereochemistry.

  • Structure Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².

    • Self-Validation Step: Check the residual electron density map (F_obs - F_calc) near the C4 position. If significant positive residual density exists near the fluorine atom, it indicates unmodeled rotational disorder. The fluorine atom must be modeled with anisotropic displacement parameters to prevent artificially shortened C–F bond lengths.

Crystallographic Data Comparison

The method of crystallization directly impacts the quality of the diffraction data. Table 2 illustrates the difference in data quality for a representative 4-fluoropyrimidin-5-amine derivative based on the crystallization approach.

Table 2: Crystallographic Data Comparison for a Representative Derivative
ParameterMethod A: Vapor Diffusion (Optimal)Method B: Slow Evaporation (Sub-optimal)
Solvent System Dichloromethane / n-HexaneMethanol (Uncapped)
Crystal System MonoclinicTriclinic (Twinned)
Space Group P2₁/cP-1
Resolution (Å) 0.780.89
R-factor (R₁) 0.0320.068
F-Atom Modeling Well-defined anisotropic ellipsoidHigh thermal motion / Positional disorder
Causality of Outcome Slow diffusion enables highly ordered C–H···F packingRapid evaporation traps solvent, causing lattice defects

Conclusion

While NMR and HRMS are indispensable tools, the structural confirmation of 4-fluoropyrimidin-5-amine reaction products ultimately relies on Single-Crystal X-ray Diffraction to resolve regiochemical ambiguities and establish absolute configuration. By understanding the physical causality of fluorine's weak intermolecular interactions and employing self-validating crystallization protocols, researchers can consistently generate high-resolution structural data to drive their drug development pipelines forward.

References

  • "Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site", Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "X-ray crystallography", Wikipedia. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Novel 4-Fluoropyrimidin-5-amine Analogs as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 4-fluoropyrimidin-5-amine analogs, a promising class of compounds in the landscape of targeted cancer therapy. As kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 4-fluoropyrimidin-5-amine analogs, a promising class of compounds in the landscape of targeted cancer therapy. As kinase inhibitors, these molecules offer the potential for high potency and selectivity, addressing the ongoing challenge of drug resistance and off-target effects. This document is intended for researchers, scientists, and drug development professionals, offering a blend of synthesized data from recent literature and practical, field-proven insights into the experimental methodologies.

Introduction: The Significance of the 4-Fluoropyrimidin-5-amine Scaffold

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] Its ability to mimic the purine bases of ATP allows for competitive inhibition at the ATP-binding site of a wide range of kinases. The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a key strategic modification. This substitution can significantly enhance binding affinity, metabolic stability, and cell permeability, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the inhibitor.[2] The 4-amino group serves as a crucial anchor, forming hydrogen bonds with the hinge region of the kinase, a fundamental interaction for potent inhibition.[1]

This guide will dissect the SAR of this core structure by examining the impact of substitutions at various positions on the pyrimidine ring and the 4-amino group, with a focus on their activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

The Core Directive: Understanding the "Why" Behind the "How"

Our exploration into the SAR of 4-fluoropyrimidin-5-amine analogs is not merely an academic exercise. The rationale is to rationally design more potent and selective kinase inhibitors. By systematically modifying the core structure and observing the resultant changes in biological activity, we can build a predictive model for designing next-generation therapeutics. The choice of kinase targets—EGFR, VEGFR, and CDKs—is deliberate, as their dysregulation is a hallmark of many cancers.[3][4][5]

Below is a logical workflow that underpins the SAR studies discussed in this guide.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Core 4-Fluoropyrimidin-5-amine Core Modification Systematic Structural Modification Core->Modification Synthesis Chemical Synthesis of Analogs Modification->Synthesis InVitro In Vitro Kinase Assays Synthesis->InVitro Test Analogs CellBased Cell-Based Proliferation Assays InVitro->CellBased SAR_Analysis SAR Analysis (IC50 Data) CellBased->SAR_Analysis Generate Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Modification Iterative Design

A logical workflow for SAR studies of 4-fluoropyrimidin-5-amine analogs.

Comparative Analysis of Analog Performance

The following sections provide a comparative analysis of 4-fluoropyrimidin-5-amine analogs based on their inhibitory activity against different kinase families. The data presented is a synthesis of findings from multiple studies to provide a broader understanding of the SAR.

EGFR Inhibitory Activity

EGFR is a key target in non-small cell lung cancer and other epithelial tumors.[4] The 4-anilino-pyrimidine scaffold is a classic template for EGFR inhibitors. The introduction of a 5-fluoro group can enhance potency.

Analog IDR1 (at N4 of amine)R2 (at C2 of pyrimidine)R3 (at C6 of pyrimidine)EGFR IC50 (nM)Citation
A1 3-chloro-4-fluoro-phenylHH15[3]
A2 3-ethynyl-phenylHH25[3]
A3 3-chloro-4-fluoro-phenyl4-pyridylH8[6]
A4 3-chloro-4-fluoro-phenylHMorpholino5[6]

Key SAR Insights for EGFR Inhibition:

  • N4-Substitution (R1): A substituted aniline ring at the N4 position is crucial for high-potency EGFR inhibition. Electron-withdrawing groups, such as chloro and fluoro, on the aniline ring generally lead to improved activity (Analog A1).[3] Small, hydrophobic groups like an ethynyl moiety are also well-tolerated (Analog A2).

  • C2-Substitution (R2): The C2 position offers a vector for additional interactions. The introduction of a small heterocyclic ring like pyridine can enhance potency (Analog A3), likely through additional hydrogen bonding opportunities in the ATP-binding pocket.[6]

  • C6-Substitution (R3): The C6 position appears to be in a region with more steric tolerance at the entrance of the ATP-binding cleft.[6] The addition of a solubilizing group like a morpholino moiety can significantly improve both potency and pharmacokinetic properties (Analog A4).

VEGFR-2 Inhibitory Activity

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7]

Analog IDR1 (at N4 of amine)R2 (at C2 of pyrimidine)R3 (at C6 of pyrimidine)VEGFR-2 IC50 (nM)Citation
B1 4-chloro-phenylHIndol-5-yloxy12[8]
B2 4-fluoro-phenylHIndol-5-yloxy18[8]
B3 4-chloro-phenyl2-amino-pyridylIndol-5-yloxy5[9]
B4 4-chloro-phenylH4-fluoro-2-methylindol-5-yloxy3[9]

Key SAR Insights for VEGFR-2 Inhibition:

  • C6-Substitution (R3): For VEGFR-2 inhibition, a large, hydrophobic moiety at the C6 position, such as an indol-5-yloxy group, is highly favorable (Analogs B1 and B2).[8] Further substitution on this indole ring, for instance with a fluoro and methyl group, can further enhance potency (Analog B4).[9]

  • N4-Substitution (R1): Similar to EGFR inhibitors, a substituted phenyl ring at the N4 position is beneficial. A chloro-substitution appears slightly more favorable than a fluoro-substitution in this context (Analog B1 vs. B2).

  • C2-Substitution (R2): The introduction of a hydrogen-bond-donating group at the C2 position, such as an amino-pyridyl group, can lead to a significant increase in potency (Analog B3).[9]

CDK Inhibitory Activity

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[10]

Analog IDR1 (at N4 of amine)R2 (at C2 of pyrimidine)R3 (at C6 of pyrimidine)CDK2 IC50 (nM)Citation
C1 1-methyl-1H-pyrazol-4-ylHH7[10]
C2 1H-pyrazol-4-ylHH5[10]
C3 1-methyl-1H-pyrazol-4-yl1H-pyrazol-4-ylH15[10]
C4 1H-pyrazol-4-yl1H-pyrazol-5-ylH90[10]

Key SAR Insights for CDK Inhibition:

  • N4-Substitution (R1): For CDK inhibition, a pyrazole ring at the N4 position is a highly effective pharmacophore. An unsubstituted pyrazole (Analog C2) appears slightly more potent than an N-methylated pyrazole (Analog C1).[10]

  • C2-Substitution (R2): Substitution at the C2 position with another pyrazole ring is generally detrimental to CDK2 inhibitory activity (Analog C3).[10]

  • Regioisomerism: The orientation of the pyrazole ring at the C2-NH position is critical. A 1H-pyrazol-5-yl substituent at this position leads to a significant loss of activity compared to a 1H-pyrazol-4-yl substituent (Analog C4 vs. C2), highlighting the importance of the precise geometry for binding in the CDK2 active site.[10]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative 4-fluoropyrimidin-5-amine analog and for a general in vitro kinase inhibition assay.

Synthesis of a Representative Analog: 2-Aryl-4-amino-5-fluoropyrimidine

This protocol is based on a general and efficient method for the synthesis of 2-aryl-substituted 5-fluoro-4-aminopyrimidines.[2][11]

Synthesis_Workflow cluster_0 Step 1: Preparation of Fluoroacetonitrile cluster_1 Step 2: Formation of Fluoroenolate cluster_2 Step 3: Cyclocondensation Start1 Chloroacetamide Finkelstein Finkelstein Reaction & Dehydration Start1->Finkelstein Product1 Fluoroacetonitrile Finkelstein->Product1 Product1_2 Fluoroacetonitrile Claisen Claisen Condensation (Ethyl formate) Product1_2->Claisen Product2 Potassium (Z)-2-cyano-2-fluoroethenolate Claisen->Product2 Product2_2 Potassium (Z)-2-cyano-2-fluoroethenolate Cyclization Cyclocondensation Product2_2->Cyclization Amidine Amidine Hydrochloride Amidine->Cyclization FinalProduct 2-Aryl-4-amino-5-fluoropyrimidine Cyclization->FinalProduct

Synthetic workflow for 2-aryl-4-amino-5-fluoropyrimidine.

Step-by-Step Methodology:

  • Preparation of Fluoroacetonitrile: In a fume hood, combine chloroacetamide with a suitable fluorinating agent (e.g., potassium fluoride) and a dehydrating agent (e.g., phosphorus pentoxide). Heat the mixture under controlled conditions to effect a Finkelstein halogen exchange and subsequent dehydration to yield fluoroacetonitrile.[2] Purify the product by distillation.

  • Formation of Potassium (Z)-2-cyano-2-fluoroethenolate: To a solution of potassium ethoxide in ethanol, slowly add fluoroacetonitrile followed by ethyl formate at a low temperature (e.g., 0 °C). Allow the reaction to stir and warm to room temperature. The desired potassium (Z)-2-cyano-2-fluoroethenolate will precipitate and can be collected by filtration.[2][11]

  • Cyclocondensation to form 2-Aryl-4-amino-5-fluoropyrimidine: Suspend the potassium (Z)-2-cyano-2-fluoroethenolate and the desired amidine hydrochloride in a suitable solvent such as methanol. Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC or LC-MS). Cool the reaction mixture, and collect the precipitated product by filtration. The product can be further purified by recrystallization or column chromatography.[2]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This general protocol is for determining the IC50 value of a test compound against a specific kinase using a luminescence-based ATP detection assay.[12][13]

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound (Serial Dilution) - Assay Buffer Plate Dispense Compound/Controls into 384-well plate Start->Plate AddKinase Add Kinase and Incubate Plate->AddKinase Initiate Initiate Reaction with Substrate/ATP Mixture AddKinase->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Add ATP Detection Reagent Incubate->Stop Read Read Luminescence Stop->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the test compound in DMSO.

    • Prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at 2x the final desired concentration.

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 10 µL of the 2x kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • The luminescent signal is inversely proportional to the amount of kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 4-fluoropyrimidin-5-amine scaffold is a highly versatile and promising core for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N4, C2, and C6 positions in determining both the potency and selectivity of these analogs against key oncogenic kinases. The fluorine atom at the C5 position consistently contributes to favorable drug-like properties.

Future research in this area should focus on:

  • Exploring a wider range of substitutions: Systematically exploring a more diverse chemical space at the key positions will likely lead to the discovery of inhibitors with improved potency and novel selectivity profiles.

  • Addressing drug resistance: Designing analogs that can overcome known resistance mechanisms, such as the T790M mutation in EGFR, is a critical unmet need.

  • In vivo evaluation: Promising candidates identified through in vitro studies must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of 4-fluoropyrimidin-5-amine analogs in the fight against cancer.

References

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Semantic Scholar. [Link]

  • Kim, H. J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2970. [Link]

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PubMed. [Link]

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI. [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126. [Link]

  • Sharma, P., & Kumar, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 748. [Link]

  • Brehmer, D., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 20(18), 4484. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820–1826. [Link]

  • Singh, M., & Silakari, O. (2019). Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. Current Computer-Aided Drug Design, 15(4), 329-340. [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

  • Fabb, C. A., et al. (2021). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. RSC Medicinal Chemistry, 12(10), 1735–1748. [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

  • Kumar, A., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed. [Link]

  • Kumar, A., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Bentham Science. [Link]

  • Al-Otaibi, J. S., et al. (2020). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules, 25(23), 5745. [Link]

  • Sharma, P., & Kumar, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ResearchGate. [Link]

  • Song, J., et al. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Huang, W. S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2379–2383. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Fluoropyrimidin-5-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a fundamental extension of experimental integrity. When handling highly reactive intermediates like 4-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a fundamental extension of experimental integrity. When handling highly reactive intermediates like 4-Fluoropyrimidin-5-amine (CAS: 2172117-51-8), understanding the physicochemical causality behind its hazards is critical to designing an effective safety and operational protocol.

This guide provides a comprehensive, self-validating framework for the selection of Personal Protective Equipment (PPE), operational workflows, and disposal logistics for 4-Fluoropyrimidin-5-amine.

Mechanistic Hazard Analysis: Why Standard PPE is Insufficient

4-Fluoropyrimidin-5-amine is a halogenated heterocyclic amine widely used as a building block in the synthesis of kinase inhibitors and antimetabolites. The safety profile of this compound is dictated by two distinct structural features:

  • The Fluoropyrimidine Core: Halogenated pyrimidines are highly electrophilic. They can act as alkylating agents or severe irritants to mucous membranes, causing acute dermal and ocular burns[1]. Furthermore, extensive halogenation enhances the membrane permeability and biological activity of these derivatives, increasing the risk of systemic absorption upon accidental exposure[2].

  • The Primary Amine Group: Amines are inherently basic and nucleophilic. In powder form, they are prone to static charge accumulation, leading to rapid aerosolization during weighing.

Because of these properties, standard precautionary statements (e.g., P280) mandate stringent, specialized protective measures to prevent both acute local tissue damage and systemic toxicity[3].

Quantitative PPE Specifications & Causality Matrix

To mitigate the risks of aerosolization and dermal permeation, PPE must be selected based on chemical breakthrough times and static-dissipative properties. Below is the validated PPE matrix for handling 4-Fluoropyrimidin-5-amine.

PPE CategorySpecification / MaterialCausality & Scientific Rationale
Hand Protection Primary: Nitrile (≥ 0.11 mm thickness)Secondary (Double Glove): Neoprene for bulk handling.Amines rapidly permeate standard latex. Nitrile provides a superior barrier against the free-base form of pyrimidine amines. Double-gloving ensures structural integrity if the outer layer is compromised by solvents (e.g., DMSO/DMF) used during solubilization.
Eye/Face Protection Tight-fitting chemical safety goggles (ANSI Z87.1+).Fine powders of heterocyclic amines aerosolize easily. Standard safety glasses allow peripheral ingress of airborne particulates, risking severe corneal irritation or irreversible damage[1].
Respiratory N95/P100 particulate respirator (if outside hood); otherwise, handle exclusively in a Class II Type A2 BSC or Chemical Fume Hood.Prevents inhalation of aerosolized micro-particles. The respiratory tract is highly susceptible to the corrosive nature of fluorinated pyrimidines, which can trigger acute respiratory distress[1].
Body Protection Flame-retardant, anti-static laboratory coat with knit cuffs; disposable chemical apron for bulk transfers.Anti-static materials prevent the accumulation of electrostatic charges that cause amine powders to repel from spatulas and become airborne. Knit cuffs prevent wrist exposure.

Operational Workflow: Handling & Solubilization Protocol

The following protocol is a self-validating system designed to minimize exposure while maintaining the chemical integrity of the compound.

Prerequisites: Ensure the chemical fume hood has a verified face velocity of 0.4–0.6 m/s.

  • Step 1: Static Mitigation & Setup

    • Wipe down the analytical balance and surrounding fume hood surface with a static-dissipative solution (e.g., 70% Isopropanol/water).

    • Place an anti-static weighing boat on the balance. Rationale: Eliminating static prevents the "fly-away" effect characteristic of fine fluoropyrimidine powders.

  • Step 2: PPE Verification & Donning

    • Don anti-static lab coat, chemical goggles, and double-layer nitrile gloves. Inspect the outer gloves for micro-tears.

  • Step 3: Closed-System Transfer

    • Open the reagent bottle only within the deepest safe working zone of the fume hood (at least 6 inches from the sash).

    • Using a grounded micro-spatula, transfer the required mass of 4-Fluoropyrimidin-5-amine.

    • Pro-Tip: If preparing a stock solution, weigh the compound directly into a pre-tared, sealable amber glass vial to eliminate secondary transfer steps.

  • Step 4: In-Situ Solubilization

    • Add the vehicle solvent (typically anhydrous DMSO or DMF) directly to the vial while still inside the fume hood.

    • Seal the vial with a PTFE-lined cap before vortexing. Rationale: Solubilizing the compound immediately neutralizes the inhalation hazard of the dry powder.

  • Step 5: Decontamination

    • Wipe the spatula, balance, and hood surfaces with a solvent appropriate for amine removal (e.g., 10% bleach solution followed by water, or dilute acetic acid to protonate and wash away residual amine).

Process Visualization

The following diagram maps the critical path for handling 4-Fluoropyrimidin-5-amine, emphasizing the integration of engineering controls and PPE at each phase.

G A 1. Hazard Verification (Review SDS & Toxicity) B 2. Don Specialized PPE (Nitrile, Goggles, Anti-static Coat) A->B C 3. Engineering Controls (Activate Fume Hood: 0.5 m/s) B->C D 4. Material Handling (Anti-static Weighing) C->D E 5. In-Situ Solubilization (Seal in DMSO/DMF) D->E F 6. Decontamination & Halogenated Disposal E->F

Figure 1: Standardized operational workflow for safe handling of 4-Fluoropyrimidin-5-amine.

Spill Response and Disposal Logistics

Because 4-Fluoropyrimidin-5-amine contains both a halogen (fluorine) and nitrogen, its disposal requires strict segregation to prevent environmental contamination and hazardous secondary reactions.

Immediate Spill Response (Powder):

  • Isolate: Lower the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Contain: Do not dry sweep. Dry sweeping aerosolizes the toxic powder.

  • Neutralize: Cover the spill with an absorbent pad lightly dampened with water or 70% IPA to bind the powder.

  • Collect: Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container.

Waste Disposal Plan:

  • Classification: Must be strictly classified as Halogenated Organic Waste .

  • Segregation: Never mix halogenated pyrimidine waste with strong oxidizing agents, strong acids, or non-halogenated solvent streams (like pure acetone), as this can lead to exothermic degradation or the release of hydrogen fluoride gas[1].

  • Labeling: Containers must be explicitly labeled with "Halogenated Organic Amine Waste - Toxic/Irritant" and disposed of via EPA-approved high-temperature incineration protocols.

References

  • MDPI. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Retrieved from [Link]

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